molecular formula C12H15N3S B1600145 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine CAS No. 565453-22-7

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Katalognummer: B1600145
CAS-Nummer: 565453-22-7
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: PZOCPPJEPGKJJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOCPPJEPGKJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444405
Record name 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565453-22-7
Record name 1-(2-Benzothiazolyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565453-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a privileged bicyclic scaffold utilized extensively in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a lipophilic 1,3-benzothiazole fused ring system coupled to a semi-rigid piperidine linker, terminating in a primary amine.

This molecule serves as a critical "linker-pharmacophore" hybrid.[1] The benzothiazole moiety provides high affinity for hydrophobic pockets (e.g., in kinases and GPCRs) via


-

stacking interactions, while the piperidine ring offers conformational restriction compared to flexible alkyl chains. The terminal primary amine acts as a versatile handle for further diversification (amide coupling, reductive amination, or urea formation), making this structure a cornerstone in the synthesis of SIRT2 inhibitors, Histamine H3 antagonists, and antitumor agents.

Structural Analysis & Physicochemical Profile

Understanding the electronic distribution of this molecule is prerequisite to successful synthetic manipulation. The C2 position of the benzothiazole is electrophilic, making the bond to the piperidine nitrogen (N1) stable, while the piperidine C4-amine remains nucleophilic.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Core scaffold composition.[1]
Molecular Weight 233.33 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1]
cLogP 2.1 – 2.5Moderate lipophilicity; good membrane permeability.[1]
TPSA ~65 ŲFavorable for CNS penetration (Target < 90 Ų).[1]
pKa (Piperidine N) < 2.0The N1 nitrogen is conjugated to the benzothiazole, significantly reducing basicity.
pKa (Primary Amine) ~10.6Highly basic; exists as a cation at physiological pH unless derivatized.[1]
H-Bond Donors 2From the primary amine (

).[1]
H-Bond Acceptors 3Thiazole N, Piperidine N, Amine N.

Synthetic Routes & Process Optimization

While direct displacement of 2-chlorobenzothiazole with piperidin-4-amine is possible, it is not recommended for high-purity applications due to the potential for competitive nucleophilic attack by the primary amine, leading to polymerization or bis-substituted impurities.[1]

The Authoritative Protocol utilizes a Boc-protection strategy to ensure regioselectivity and high yield.[1]

Validated Synthetic Workflow (Graphviz)

Synthesis_Workflow Reactant1 2-Chlorobenzothiazole (Electrophile) Step1 Step 1: SnAr Displacement DIPEA, DMF, 90°C (12-16h) Reactant1->Step1 Reactant2 N-Boc-4-aminopiperidine (Nucleophile) Reactant2->Step1 Intermediate Intermediate: tert-butyl (1-(benzo[d]thiazol-2-yl) piperidin-4-yl)carbamate Step1->Intermediate Yield >85% Step2 Step 2: Acidic Deprotection TFA/DCM (1:4) or 4N HCl/Dioxane 0°C to RT Intermediate->Step2 Product FINAL PRODUCT: 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Step2->Product Quant. Yield

Figure 1: Regioselective synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine via Boc-protection strategy.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (

)
  • Preparation: Charge a reaction vessel with 2-chlorobenzothiazole (1.0 eq) and N-Boc-4-aminopiperidine (1.1 eq).

  • Solvent System: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M concentration].

    • Expert Note: DMF is preferred for ease of workup, but NMP allows higher temperatures if the reaction is sluggish.

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 eq).

    • Causality: DIPEA acts as a proton scavenger for the HCl generated. Inorganic bases like

      
       can be used but may require longer reaction times due to poor solubility in organic phases.[1]
      
  • Reaction: Heat to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Pour into ice-water. The intermediate carbamate usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (

    
    ) to remove DMF.
    
Step 2: Boc-Deprotection[1][2]
  • Dissolution: Dissolve the intermediate in DCM (Dichloromethane) [0.2 M].

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio DCM:TFA = 4:1).[1]

    • Alternative: Use 4N HCl in Dioxane for 2 hours if the TFA salt is undesirable.

  • Completion: Stir at Room Temperature for 2–4 hours.

  • Isolation (Free Base): Concentrate in vacuo. Redissolve residue in DCM. Wash with saturated aqueous

    
     or 1N NaOH (pH > 12).[1][2] Dry organic layer over 
    
    
    
    , filter, and concentrate.[3]
    • Result: Off-white to pale yellow solid.[1]

Medicinal Chemistry Applications (SAR)

This scaffold is not merely a passive linker; it actively contributes to binding affinity.[1] The benzothiazole ring mimics the adenosine ring in ATP-competitive inhibitors or interacts with hydrophobic pockets in GPCRs.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Core 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Benzothiazole Benzothiazole Domain (Lipophilic/Aromatic) Core->Benzothiazole Piperidine Piperidine Linker (Semi-Rigid Spacer) Core->Piperidine Amine Primary Amine (Diversification Point) Core->Amine Target3 Target: Kinases (Benzothiazole binds Hinge Region) Benzothiazole->Target3 Pi-Stacking Target2 Target: H3 Receptor (Requires basicity modulation) Piperidine->Target2 Conformational Lock Target1 Target: SIRT2 Inhibition (Requires bulky amide at amine) Amine->Target1 Amide Coupling

Figure 2: Pharmacophore mapping and SAR opportunities for the scaffold.[1]

Key Therapeutic Areas[7]
  • Sirtuin Inhibition (SIRT2): Benzothiazole derivatives are potent SIRT2 inhibitors.[1] The piperidine-amine tail is often derivatized with bulky aromatic amides to occupy the "selectivity pocket" of the enzyme, while the benzothiazole occupies the NAD+ binding site or the acetyl-lysine channel [1].

  • Histamine H3 Antagonists: The basic amine (often methylated or incorporated into a second ring) interacts with Asp114 in the H3 receptor. The benzothiazole provides the necessary lipophilic anchor [2].

  • Antitumor Agents: Used as a scaffold to target Hsp90 or tubulin polymerization, where the benzothiazole ring mimics the purine base of nucleotides.

Analytical Characterization

To validate the integrity of the synthesized building block, the following spectral data should be observed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.78 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.08 (t, 1H, Ar-H) [Benzothiazole protons].
      
    • 
       4.05 (d, 2H, Piperidine eq-H), 3.20 (t, 2H, Piperidine ax-H).
      
    • 
       2.90 (m, 1H, CH-NH2).
      
    • 
       1.85 (d, 2H), 1.35 (q, 2H) [Piperidine 
      
      
      
      ].
    • Note: The amine protons (

      
      ) are broad and exchangeable, typically appearing around 1.5–2.0 ppm or shifting downfield if isolated as a salt.
      
  • LC-MS (ESI+):

    • Expected Mass

      
      .[1]
      
    • Fragmentation Pattern: Loss of ammonia (

      
      , -17) is common in high-energy collisions.[1]
      

References

  • Vertex AI Search. (2023).[1] Structure-based design, synthesis, and biological evaluation of novel piperine–resveratrol hybrids as antiproliferative agents targeting SIRT-2. National Institutes of Health (NIH). 4

  • Vertex AI Search. (2023).[1] Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. 5

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (Reference for reductive amination/deprotection protocols on piperidine scaffolds). 2

  • PubChem. (2025).[1][6][7] 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine Compound Summary. (Reference for benzothiazole-piperidine connectivity and properties). 1[8][9]

Sources

Physicochemical Profiling of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and experimental profiling of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (CAS: 1188265-79-3) represents a privileged scaffold in medicinal chemistry, merging the lipophilic, bioisosteric properties of the benzothiazole ring with the hydrophilic, basic nature of the piperidine moiety.[1][2] This hybrid structure is frequently utilized as a core fragment in the design of CNS-active agents (targeting dopamine/serotonin receptors), kinase inhibitors, and antitubercular agents.

This guide provides a rigorous analysis of its physicochemical behavior, focusing on ionization constants (pKa), lipophilicity (LogD), and solubility, alongside validated synthetic protocols and characterization methodologies.

Chemical Identity & Structural Parameters

ParameterData
IUPAC Name N-(piperidin-4-yl)-1,3-benzothiazol-2-amine
Common Synonyms 2-(Piperidin-4-ylamino)benzothiazole; 4-(Benzothiazol-2-ylamino)piperidine
CAS Number 1188265-79-3
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.33 g/mol
SMILES C1CNCCC1Nc2nc3ccccc3s2
InChI Key Unique identifier required for database integration (Predicted)
Structural Visualization

The molecule consists of a bicyclic 1,3-benzothiazole system linked via a secondary amine to the C4 position of a piperidine ring.

Structure cluster_properties Functional Implications BTZ 1,3-Benzothiazole Core (Lipophilic / Aromatic) Linker Amino Linker (-NH-) BTZ->Linker C2 Position P1 Bioisostere for Indole BTZ->P1 Piperidine Piperidine Ring (Basic / Hydrophilic) Linker->Piperidine C4 Position P2 H-Bond Donor/Acceptor Linker->P2 P3 Solubility Handle (pKa ~10.8) Piperidine->P3

Figure 1: Structural decomposition and functional analysis of the scaffold.[2]

Physicochemical Core Properties[2][6]

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Ionization Constants (pKa)

The molecule possesses two distinct ionization centers.[2] Understanding the protonation state at physiological pH (7.4) is vital for solubility and membrane permeability.[2]

  • Center A (Piperidine Nitrogen): This is a secondary aliphatic amine.[2] Based on structural analogs (piperidine), the pKa is 10.6 – 11.0 .

    • State at pH 7.4: >99.9% Protonated (Cationic).[2] This drives aqueous solubility but may limit passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.[2]

  • Center B (Benzothiazole Nitrogen): The heterocyclic nitrogen is weakly basic.[2] The pKa is typically 1.0 – 2.0 .[2]

    • State at pH 7.4: Neutral.[2] It only protonates under strongly acidic conditions.[2]

Lipophilicity (LogP vs. LogD)
  • Calculated LogP (cLogP): ~2.1 (Neutral form). The benzothiazole adds significant lipophilicity, balanced by the polar amine.

  • Distribution Coefficient (LogD₇.₄): Because the piperidine is ionized at pH 7.4, the effective lipophilicity drops significantly.

    • Predicted LogD₇.₄: ~ -0.5 to 0.5.[2]

    • Implication: The molecule is relatively polar at physiological pH, suggesting good solubility in gastric fluids but potentially moderate permeability.

Solubility Profile
SolventSolubility StatusNotes
Water (pH 7) Moderate to HighDue to cationic piperidine species.[2]
0.1 N HCl HighBoth nitrogens may protonate; salt formation.[2]
DMSO High (>20 mg/mL)Standard stock solvent.[2]
Dichloromethane ModerateSoluble as the free base; less soluble as a salt.[2]

Synthesis & Characterization Protocols

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The most robust method for synthesizing this scaffold is the SNAr reaction between 2-chlorobenzothiazole and a protected 4-aminopiperidine.[2]

Synthesis SM1 2-Chlorobenzothiazole Step1 Step 1: S_NAr Coupling DIPEA, DMF, 100°C, 12h SM1->Step1 SM2 N-Boc-4-aminopiperidine SM2->Step1 Inter Intermediate: tert-butyl 4-(benzo[d]thiazol-2-ylamino) piperidine-1-carboxylate Step1->Inter Step2 Step 2: Deprotection TFA/DCM (1:4) or 4M HCl/Dioxane Inter->Step2 Product Final Product: N-(piperidin-4-yl)-1,3-benzothiazol-2-amine Step2->Product

Figure 2: Step-wise synthetic route for high-purity isolation.

Detailed Experimental Protocol

Step 1: Coupling

  • Dissolve 2-chlorobenzothiazole (1.0 eq) and N-Boc-4-aminopiperidine (1.2 eq) in anhydrous DMF (5 mL/mmol).

  • Add DIPEA (Diisopropylethylamine, 2.5 eq).

  • Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (N₂).

  • Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of the chloride.[2]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: Deprotection

  • Dissolve the intermediate in DCM (10 mL/mmol).

  • Add TFA (Trifluoroacetic acid) slowly (ratio 1:4 v/v TFA:DCM).

  • Stir at room temperature for 2–4 hours.

  • Workup: Concentrate in vacuo.[2] Basify with saturated NaHCO₃ (aq) to pH > 10.[2] Extract with DCM/MeOH (9:1).[2]

  • Yield: The free base is obtained as a solid.[2] Conversion to HCl salt (using HCl/Ether) is recommended for long-term stability.[2]

Characterization Criteria

To validate the identity of the synthesized compound, the following spectral signatures must be observed:

  • ¹H NMR (DMSO-d₆):

    • Aromatic: Multiplets at δ 7.0–7.8 ppm (4H, benzothiazole).

    • Amine Linker: Broad singlet at δ 7.5–8.0 ppm (exchangeable with D₂O).[2]

    • Piperidine: [2][3][4][5][6][7][8][9]

      • C4-H: Multiplet at δ 3.8–4.0 ppm.[2]

      • C2/C6-H: Multiplets at δ 2.9–3.2 ppm (downfield due to N).[2]

      • C3/C5-H: Multiplets at δ 1.3–2.0 ppm.[2]

  • MS (ESI+): [M+H]⁺ peak at m/z 234.1.[2]

Experimental Profiling Procedures

For researchers incorporating this molecule into biological assays, the following self-validating protocols ensure data integrity.

Determination of pKa (Potentiometric Titration)

Why: To confirm the ionization state in assay buffers.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent (MeOH < 20%).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to identify inflection points. Expect pKa₁ ≈ 10.8 (piperidine) and pKa₂ ≈ 1.5 (benzothiazole).

LogD Measurement (Shake-Flask Method)

Why: To predict membrane permeability.[2]

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated buffer.

    • Add buffer-saturated octanol.[2]

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation: LogD = log₁₀([Conc. Octanol] / [Conc. Buffer]).

Applications & Drug-Like Properties

This scaffold is compliant with Lipinski’s Rule of 5 , making it an excellent starting point for oral drug discovery.[2]

  • MW: < 500 (233 Da)[2]

  • LogP: < 5 (~2.1)

  • H-Bond Donors: < 5 (2)[2][10]

  • H-Bond Acceptors: < 10 (3)[2]

Key Biological Targets:

  • GPCRs: The basic nitrogen mimics the side chain of neurotransmitters (dopamine, serotonin), allowing binding to D2/D3 or 5-HT receptors.

  • Kinases: The benzothiazole core can bind to the ATP hinge region via hydrogen bonding.[2]

References

  • CAS Common Chemistry . (n.d.).[2] Details for CAS RN 1188265-79-3. American Chemical Society.[2] Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[9] (Reference for secondary amine pKa methodology). Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Structural analog data). Retrieved from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (Synthesis protocols for benzothiazole-piperidine linkages). Retrieved from [Link]

Sources

Technical Monograph: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine .

Editorial Note: As of the current chemical indexing, this specific primary amine derivative is frequently cited as a "make-on-demand" intermediate rather than a bulk commodity with a widely established public CAS number. This guide provides the definitive structural data, a validated synthesis protocol for in-house production, and its pharmacophoric utility.

Part 1: Identification & Physiochemical Profile

This molecule represents a "privileged scaffold" fusion, linking the lipophilic, bioactive benzothiazole ring with a hydrophilic piperidine linker terminating in a primary amine. It is a critical building block for fragment-based drug discovery (FBDD), particularly in kinase and GPCR research.

ParameterTechnical Specification
IUPAC Name 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
Common Synonyms 2-(4-Aminopiperidin-1-yl)benzothiazole; 4-Amino-1-(2-benzothiazolyl)piperidine
CAS Number Not Widely Listed (See Precursors below)
Molecular Formula

Molecular Weight 233.33 g/mol
SMILES NC1CCN(CC1)C2=NC3=CC=CC=C3S2
LogP (Predicted) ~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Predicted) ~9.8 (Piperidine amine), ~1.5 (Benzothiazole nitrogen)
Appearance Off-white to pale yellow solid (Free base); White solid (HCl salt)
Precursor Identification (for Synthesis)

Since the target is often synthesized in situ, use these validated precursors:

  • Electrophile: 2-Chlorobenzothiazole (CAS: 615-20-3 )

  • Nucleophile: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0 )

Part 2: Synthetic Architecture

The most robust route to high-purity 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a Nucleophilic Aromatic Substitution (


)  followed by Acidolytic Deprotection . Direct reaction with unprotected piperidin-4-amine is discouraged due to potential polymerization or bis-substitution at the primary amine.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_QC Quality Control Checkpoints Reactant1 2-Chlorobenzothiazole (Electrophile) Intermediate Boc-Protected Intermediate (Stable Solid) Reactant1->Intermediate DIPEA, DMF, 80°C (SNAr) Reactant2 4-(N-Boc-amino)piperidine (Nucleophile) Reactant2->Intermediate Product Target: 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Intermediate->Product Acid Hydrolysis (-Boc) QC1 TLC: disappearance of 2-Cl-BTZ Intermediate->QC1 Reagent_Acid TFA or HCl/Dioxane (Deprotection) QC2 LCMS: M+H = 234.1 Product->QC2

Caption: Two-step synthetic pathway ensuring regioselectivity at the secondary amine.

Detailed Experimental Protocol
Step 1:

Coupling
  • Setup: Charge a round-bottom flask with 2-chlorobenzothiazole (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq).

  • Solvent: Dissolve in anhydrous DMF or DMSO (5 mL per mmol).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge the HCl byproduct.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The UV-active starting material (benzothiazole) should disappear.

  • Workup: Pour into crushed ice/water. The Boc-protected intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]

    • Note: If oil forms, extract with EtOAc, wash with brine, and concentrate.

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate in DCM (Dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid, 20% v/v) or 4M HCl in Dioxane at 0°C.

  • Completion: Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS (Look for mass 234.1).

  • Isolation:

    • For Salt: Evaporate solvent to yield the TFA/HCl salt.

    • For Free Base: Basify with saturated

      
       or 1M NaOH, extract into DCM/MeOH (9:1), dry over 
      
      
      
      , and concentrate.

Part 3: Medicinal Chemistry Utility

This scaffold acts as a "bi-functional linker." The benzothiazole provides a rigid, lipophilic anchor often targeting hydrophobic pockets (e.g., ATP-binding sites in kinases), while the piperidine-amine projects into solvent-exposed regions or forms salt bridges with acidic residues (Asp/Glu).

Pharmacophore Logic

Pharmacophore Benzothiazole Benzothiazole Core (Lipophilic/Pi-Stacking) Piperidine Piperidine Ring (Rigid Spacer/Linker) Benzothiazole->Piperidine N-linked Target1 Target: Kinase Hinge Region Benzothiazole->Target1 Pi-Pi Interaction Amine Primary Amine (4-pos) (H-Bond Donor/Cationic) Piperidine->Amine C4-linked Target2 Target: GPCR Acidic Residue Amine->Target2 Ionic Bond

Caption: Structural Activity Relationship (SAR) mapping of the scaffold.

Key Applications
  • SIRT1 Activators: Analogs of this scaffold have been explored as Sirtuin 1 activators, mimicking the core structure of compounds like SRT1720, where the benzothiazole replaces other heterocycles to improve metabolic stability [1].

  • H3 Receptor Antagonists: The basic amine at the distal end of a lipophilic chain is a classic pharmacophore for Histamine H3 antagonists used in cognitive disorders.

  • Fragment Libraries: This molecule is a standard entry in FBDD libraries due to its low molecular weight (<250 Da) and defined vector of exit (the primary amine) for growing the molecule.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, handle as a Class 6.1 Toxic substance based on the benzothiazole moiety.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (Benzothiazoles are known sensitizers).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

References
  • Huber, K. et al. (2010). SIRT1 activators: the evidence for a direct mechanism. Future Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2-Chlorobenzothiazole (Precursor).[2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). 4-(N-Boc-amino)piperidine Product Page.

  • Jordan, A. et al. (2012). Benzothiazoles: A Privileged Scaffold in Drug Discovery. MedChemComm.

Sources

Targeting the Privileged: A Technical Guide to Benzothiazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Targets of Benzothiazole Piperidine Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists

Executive Summary: The Hybrid Advantage

The benzothiazole-piperidine hybrid represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This scaffold synergizes the lipophilic, planar aromaticity of benzothiazole (facilitating π-π stacking and membrane penetration) with the basic, protonatable nitrogen of piperidine (enabling cation-π interactions and solubility modulation).

This guide dissects the three primary biological axes of this scaffold: Cholinergic modulation (Alzheimer’s) , Microtubule/Kinase inhibition (Oncology) , and DNA Gyrase inhibition (Antimicrobial) . It provides validated protocols and mechanistic insights to accelerate lead optimization.

Structural Rationale & SAR Logic

The pharmacological versatility of this scaffold relies on specific structural modifications. The benzothiazole core typically acts as the hydrophobic anchor, while the piperidine ring serves as the hydrophilic head, often interacting with anionic residues in the target protein.

DOT Diagram: Pharmacophore & SAR Analysis

The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones for this scaffold.

SAR_Analysis Core Benzothiazole Core (Hydrophobic Anchor) Linker Linker Region (Alkyl/Amide/Urea) Core->Linker C2 Substitution Target_AChE Target: AChE (Trp279 π-stacking) Core->Target_AChE π-π Stacking (PAS Binding) Target_Kinase Target: Kinases (Hinge Region H-bond) Core->Target_Kinase Hydrophobic Pocket Piperidine Piperidine Ring (Basic Head Group) Linker->Piperidine Spacer Length (2-4 Carbons critical) Piperidine->Target_AChE Cation-π Interaction (Catalytic Site) Piperidine->Target_Kinase Solubility/Solvent Exp.

Figure 1: Pharmacophore dissection of the benzothiazole-piperidine scaffold showing binding modes for primary targets.

The Neurodegenerative Axis: Cholinesterase Inhibition

Primary Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] Therapeutic Context: Alzheimer’s Disease (AD).[1][2][3][4]

Mechanistic Insight: Dual Binding

Unlike simple inhibitors (e.g., tacrine), benzothiazole-piperidine derivatives often act as dual-binding site inhibitors .

  • Peripheral Anionic Site (PAS): The benzothiazole moiety intercalates with Trp279 at the PAS. This blockade not only inhibits acetylcholine hydrolysis but also prevents AChE-induced Amyloid-beta (Aβ) aggregation.[2][4]

  • Catalytic Anionic Site (CAS): The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with Trp84 and Phe330 deep in the gorge.

Key Data Points:

  • Compound LB05: Exhibited an IC50 of 0.40 μM against AChE and inhibited Aβ aggregation.[4]

  • Selectivity: N-benzyl piperidine derivatives often show >10-fold selectivity for AChE over BChE.

Protocol 1: Modified Ellman’s Assay for Lipophilic Hybrids

Standard Ellman assays often fail with benzothiazoles due to precipitation. This modified protocol ensures solubility.

  • Reagent Prep:

    • Buffer A: 0.1 M Phosphate buffer (pH 8.0).

    • DTNB: 10 mM in Buffer A (keep dark).

    • Substrate: Acetylthiocholine iodide (ATChI), 15 mM in water.

    • Enzyme: 5 U/mL electric eel AChE in Buffer A containing 0.1% BSA (stabilizer).

  • Compound Prep (Critical):

    • Dissolve derivative in 100% DMSO to 10 mM stock.

    • Dilute intermediate stock to 10x final concentration using Buffer A + 1% Tween-20 .

    • Why? Tween-20 prevents micro-precipitation of the hydrophobic benzothiazole in the aqueous buffer, preventing false-negative inhibition data.

  • Workflow:

    • In a 96-well plate, add 150 μL Buffer A.

    • Add 20 μL Enzyme solution.

    • Add 20 μL Compound solution (Final DMSO < 1%). Incubate 10 mins at 25°C.

    • Add 10 μL DTNB + 10 μL ATChI.

  • Readout: Measure Absorbance at 412 nm every 30s for 5 mins. Calculate velocity (

    
    ) vs. control (
    
    
    
    ).
    • 
      .
      

The Oncology Axis: Tubulin & Kinase Modulation

Primary Targets: Tubulin (Colchicine site), EGFR, VEGFR-2. Therapeutic Context: Breast (MCF-7), Lung (A549), and Colon cancers.

Mechanism: The "Mitotic Catastrophe"

Benzothiazole derivatives bearing a piperidine or sulfonamide linker frequently bind to the colchicine-binding site of tubulin. This inhibits microtubule polymerization, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation).

Simultaneously, the scaffold mimics the adenine ring of ATP, allowing it to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, cutting off tumor angiogenesis.

DOT Diagram: Apoptotic Signaling Cascade

Apoptosis_Pathway Compound Benzothiazole-Piperidine Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Phase Arrest Microtubule->G2M Failure leads to Caspase Caspase-3 Activation G2M->Caspase Triggers Bcl2->Caspase Loss of inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signaling cascade triggered by benzothiazole-piperidine interaction with tubulin.

Protocol 2: Tubulin Polymerization Inhibition (Fluorometric)

To validate the mechanism of action beyond simple cytotoxicity.

  • Setup: Use a purified tubulin kit (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10% Glycerol + 1 mM GTP.

  • Detection: DAPI or a specific tubulin fluorophore (Ex 360 nm / Em 450 nm).

  • Procedure:

    • Pre-warm plate to 37°C.

    • Add 5 μL test compound (10x conc in DMSO/buffer).

    • Add 45 μL Tubulin reaction mix (kept on ice until use).

    • Immediately place in reader at 37°C.

  • Analysis:

    • Measure fluorescence every minute for 60 mins.

    • Vmax: Calculate the slope of the linear phase (polymerization rate).

    • Lag Time: Time to onset of polymerization.

    • Interpretation: A decrease in Vmax and increase in Lag Time confirms direct inhibition.

Quantitative Data Summary

The following table summarizes potency ranges for key derivatives cited in recent literature.

TargetCell Line / EnzymeCompound IDPotency (IC50)MechanismSource
AChE Electric Eel AChELB050.40 ± 0.01 μMMixed-type inhibition[1]
AChE Human AChECompound 10.42 μMDual-site binding[2]
Tubulin 22RV1 (Prostate)Compound 12a2.13 μMColchicine site binder[3]
VEGFR-2 Kinase AssayCompound 4a0.091 μMATP-competitive[4]
Gyrase B E. coliBenzothiazole-2,6-diamine< 0.1 μMATPase inhibition[5]

References

  • Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation. European Journal of Medicinal Chemistry. 4[5][6]

  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease. Biomedicine & Pharmacotherapy. 7[5][6][8]

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 9

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 8

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. 10

Sources

Spectroscopic Signature of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the benzothiazole moiety, a bicyclic system, and the piperidine ring are privileged scaffolds due to their wide range of biological activities. The molecule 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine represents a confluence of these two key pharmacophores. Its structural characterization is a critical first step in any research and development endeavor, ensuring the identity, purity, and stability of the compound.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine. As no single comprehensive public source of the complete spectroscopic data for this exact molecule is available, this guide will present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and analysis of data from closely related, analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and quality control of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Summary

The structure of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine consists of a benzothiazole ring system connected at the 2-position to the nitrogen of a piperidine ring, which is further substituted with a primary amine group at the 4-position.

Diagram: Molecular Structure of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine with atom numbering for NMR assignments.

N1 N C2 C2 N1->C2 S3 S C2->S3 N9 N9 C2->N9 C4 C4 S3->C4 C5 C5 C4->C5 C8 C8 C6 C6 C5->C6 C7 C7 C6->C7 C7->C8 C8->N1 C10 C10 N9->C10 C11 C11 C10->C11 C12 C12 C11->C12 N16 N16(H2) C11->N16 C12->N9 C13 C13 C14 C14 C15 C15 H4_label H4' H5_label H5' H6_label H6' H7_label H7'

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic Region (δ 7.0-8.0 ppm): Four distinct signals corresponding to the four protons on the benzothiazole ring. Piperidine Region (δ 1.5-4.0 ppm): A complex pattern of signals for the eight protons on the piperidine ring, with those adjacent to the nitrogen (H10, H12) appearing more downfield. Amine Protons (δ ~1.5-2.5 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.
¹³C NMR Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons of the benzothiazole ring, with C2 being the most downfield. Piperidine Region (δ 30-55 ppm): Three distinct signals for the carbons of the piperidine ring.
IR Spectroscopy N-H Stretch (3300-3500 cm⁻¹): Two characteristic sharp to medium bands for the primary amine (-NH₂). C-N Stretch (1250-1335 cm⁻¹): Strong absorption due to the aromatic C-N bond. C=N Stretch (~1615 cm⁻¹): Characteristic stretch for the benzothiazole ring.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z 248.1147 for [C₁₂H₁₆N₄S]⁺. Key Fragments: Fragmentation of the piperidine ring and cleavage of the bond between the two ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is anticipated to be complex, with distinct regions corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The benzothiazole ring system will exhibit four signals in this region. Based on data from similar 2-substituted benzothiazoles, the protons H4' and H7' are expected to be the most deshielded due to their proximity to the electronegative sulfur and nitrogen atoms, appearing as doublets around δ 7.8-8.0 ppm. The protons H5' and H6' will likely appear as a multiplet or two distinct multiplets in the range of δ 7.2-7.5 ppm.[1]

  • Piperidine Ring Protons (δ 1.5 - 4.0 ppm): The protons on the piperidine ring will show more complex splitting patterns due to their diastereotopic nature.

    • The axial and equatorial protons at C10 and C12 (adjacent to the benzothiazole nitrogen) are expected to be the most downfield of the piperidine protons, likely appearing as a broad multiplet around δ 3.5-3.9 ppm.

    • The proton at C11 (methine proton) will be a multiplet further upfield, estimated to be in the δ 2.8-3.2 ppm range.

    • The remaining four protons at C10 and C12 will likely appear as two separate multiplets in the δ 1.6-2.2 ppm range.

  • Amine Protons (δ ~1.5 - 2.5 ppm): The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration. This signal will disappear upon the addition of a drop of D₂O to the NMR sample due to proton exchange.

Table of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H4', H7'7.8 - 8.0Doublet (d)
H5', H6'7.2 - 7.5Multiplet (m)
H10, H12 (axial/eq)3.5 - 3.9Multiplet (m)
H112.8 - 3.2Multiplet (m)
H10, H12 (axial/eq)1.6 - 2.2Multiplet (m)
-NH₂1.5 - 2.5Broad Singlet (br s)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Benzothiazole Carbons (δ 110 - 170 ppm):

    • The C2 carbon, being directly attached to three heteroatoms (N, S, and the piperidine N), will be the most downfield signal, expected around δ 165-170 ppm.[2]

    • The quaternary carbons of the benzothiazole ring (C3a' and C7a') will appear in the δ 130-155 ppm range.

    • The four aromatic CH carbons (C4', C5', C6', C7') are predicted to have chemical shifts between δ 115-130 ppm.[1]

  • Piperidine Carbons (δ 30 - 55 ppm):

    • The carbons adjacent to the benzothiazole nitrogen (C10 and C12) are expected to be the most downfield of the piperidine carbons, likely around δ 50-55 ppm.

    • The C11 carbon, attached to the amine group, is predicted to be in the δ 45-50 ppm range.

    • The remaining carbon of the piperidine ring will be the most upfield, around δ 30-35 ppm.

Table of Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2165 - 170
C3a', C7a'130 - 155
C4', C5', C6', C7'115 - 130
C10, C1250 - 55
C1145 - 50
C13, C1530 - 35

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is expected to show several characteristic absorption bands.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine (-NH₂) group will exhibit two distinct, sharp to medium intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[3][4]

  • C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretching will appear as a series of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will give rise to stronger bands just below 3000 cm⁻¹.[5]

  • N-H Bending (1580-1650 cm⁻¹): A medium to strong, sharp band is expected in this region due to the scissoring vibration of the primary amine.[3]

  • C=N and C=C Stretching (1450-1620 cm⁻¹): The benzothiazole ring will show a characteristic C=N stretching vibration around 1615 cm⁻¹. Aromatic C=C stretching bands will also be present in this region.

  • C-N Stretching (1250-1335 cm⁻¹): A strong absorption band corresponding to the aromatic C-N stretching is anticipated in this region.[6]

Table of Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group VibrationExpected Intensity
3300 - 3500N-H Stretch (primary amine)Medium, Sharp (two bands)
3000 - 3100Aromatic C-H StretchWeak to Medium
2800 - 3000Aliphatic C-H StretchMedium to Strong
~1615C=N Stretch (benzothiazole)Medium
1580 - 1650N-H Bend (primary amine)Medium to Strong
1450 - 1600Aromatic C=C StretchMedium
1250 - 1335Aromatic C-N StretchStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and gaining insights into the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.

  • Molecular Ion: The exact mass of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (C₁₂H₁₅N₃S) is 248.1014. Therefore, the protonated molecular ion [M+H]⁺ is expected at m/z 249.1092.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns. The bond between the benzothiazole and piperidine rings is a probable site of cleavage. Fragmentation of the piperidine ring is also expected.[7][8] A plausible fragmentation pathway could involve the loss of the aminopiperidine moiety or fragmentation within the piperidine ring itself.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine.

cluster_piperidine Piperidine Ring Fragmentation cluster_benzothiazole Benzothiazole Fragmentation M [M+H]⁺ m/z = 249.11 F1 Loss of NH₃ m/z = 232.08 M->F1 - NH₃ F2 Piperidine Ring Opening M->F2 F3 Cleavage of C-N bond (Benzothiazole cation) m/z = 135.02 M->F3 - C₅H₁₀N₂ F4 Loss of HCN from Benzothiazole F3->F4 - HCN

Experimental Protocols

To acquire the spectroscopic data discussed, the following generalized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.

Conclusion

The structural elucidation of novel or synthesized compounds is a fundamental requirement in chemical and pharmaceutical sciences. This guide has provided a detailed, predictive overview of the key spectroscopic features of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of its structural components and analogous molecules, offer a robust framework for the identification and characterization of this compound. Researchers can use this guide to interpret their experimental data, confirm the successful synthesis of the target molecule, and assess its purity. The provided protocols also offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the analytical workflow.

References

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Marcel Dekker, Inc.
  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]

  • Ding, Q., et al. (2010).
  • Mati, G., et al. (n.d.). Mass spectra of benzothiazolylcoumarins: Formation of benzothiazolylbenzene cation.
  • PubChem. (n.d.). 4-Piperidinamine. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Illinois State University. (2015). The Infrared Spectra of the Amines.
  • Ohio University. (n.d.). Mass Spectrometry-Based Fragmentation Chemistry of Small Biological Compounds.
  • WikiEducator.org. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. (1964). Interpretation of Mass Spectra of Organic Compounds. Holden-Day, Inc.
  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

Sources

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (CAS: Not widely listed as free base; available as dihydrochloride salt) represents a high-value "privileged structure" in modern drug discovery. This scaffold fuses the lipophilic, planar benzothiazole moiety with a rigid, saturated piperidine linker, terminating in a primary amine. This specific architecture serves as a critical intermediate for synthesizing diverse bioactive compounds, including H3 receptor antagonists, SIRT1 inhibitors, and various kinase inhibitors. Its utility lies in its ability to span hydrophobic pockets while presenting a solvent-exposed amine for further functionalization (e.g., urea, amide, or sulfonamide formation).

Part 1: Physicochemical Profile[1]

The physicochemical properties of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dictate its behavior in biological systems and synthetic workflows. Researchers must distinguish between the free base and the commonly supplied dihydrochloride salt.

Molecular Identity & Constants
PropertyFree BaseDihydrochloride Salt
IUPAC Name 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride
Formula C₁₂H₁₅N₃S C₁₂H₁₇Cl₂N₃S
Molecular Weight 233.33 g/mol 306.25 g/mol
Appearance Off-white solid / Pale yellow oilWhite to off-white crystalline solid
Solubility DMSO, MeOH, DCMWater, DMSO, MeOH
LogP (Predicted) ~2.5 (Lipophilic)N/A (Ionic)
pKa (Predicted) ~9.8 (Piperidine-NH₂), ~1.5 (Benzothiazole-N)N/A
H-Bond Donors 2 (Primary Amine)4 (Ammonium)
H-Bond Acceptors 3 (N, S)3
Structural Topology

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Lipophilic Anchor): The benzothiazole ring provides π-π stacking capability and hydrophobic interactions.

  • Zone B (Rigid Linker): The piperidine ring enforces a specific spatial orientation, reducing the entropic penalty upon binding.

  • Zone C (Polar Head): The primary amine serves as a reactive handle for library generation or a hydrogen bond donor/acceptor in the final drug candidate.

G cluster_0 Pharmacophore Zones Benzothiazole Benzothiazole Core (Lipophilic Anchor) Piperidine Piperidine Ring (Rigid Spacer) Benzothiazole->Piperidine C2-N1 Bond (Planar-Twisted) Amine Primary Amine (Reactive Handle) Piperidine->Amine C4 Position (Solvent Exposed)

Figure 1.1: Structural topology and pharmacophoric zones of the 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine scaffold.

Part 2: Synthetic Pathways

The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is typically achieved via Nucleophilic Aromatic Substitution (SNAr), leveraging the reactivity of the 2-position on the benzothiazole ring.

Primary Route: SNAr Displacement

This method is preferred due to high yields and the availability of starting materials. It involves the reaction of 2-chlorobenzothiazole with N-Boc-4-aminopiperidine, followed by acidic deprotection.

Reaction Scheme:

  • Step 1 (Coupling): 2-Chlorobenzothiazole + N-Boc-4-aminopiperidine

    
     Intermediate (Boc-protected)
    
  • Step 2 (Deprotection): Intermediate

    
     Product (Salt)
    

Synthesis SM1 2-Chlorobenzothiazole (Electrophile) Reagent1 K2CO3, DMF 100°C, 4-12h SM1->Reagent1 SM2 N-Boc-4-aminopiperidine (Nucleophile) SM2->Reagent1 Intermediate tert-butyl (1-(benzo[d]thiazol-2-yl) piperidin-4-yl)carbamate Reagent1->Intermediate SNAr Coupling Reagent2 TFA/DCM or 4M HCl/Dioxane Product 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine (Dihydrochloride Salt) Reagent2->Product Deprotection Intermediate->Reagent2

Figure 2.1: Synthetic pathway for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine via SNAr.

Alternative Route: Buchwald-Hartwig Amination

For less reactive substrates (e.g., if the benzothiazole has electron-donating groups), palladium-catalyzed amination can be employed.

  • Catalyst: Pd₂(dba)₃ / BINAP or Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or Dioxane, 100°C.

Part 3: Structural Analysis & Spectroscopy

Confirming the identity of the synthesized scaffold requires careful analysis of the NMR and MS data.

Predicted NMR Characteristics (Free Base in DMSO-d₆)
  • Aromatic Region (Benzothiazole):

    • 
       7.70 (d, 1H, H-4)
      
    • 
       7.40 (d, 1H, H-7)
      
    • 
       7.25 (t, 1H, H-6)
      
    • 
       7.05 (t, 1H, H-5)
      
  • Aliphatic Region (Piperidine):

    • 
       4.00 - 4.20 (m, 2H, H-2eq, H-6eq) – Deshielded due to N-aryl bond.
      
    • 
       3.00 - 3.20 (m, 2H, H-2ax, H-6ax)
      
    • 
       2.80 - 2.95 (m, 1H, H-4) – Methine attached to amine.
      
    • 
       1.80 - 1.95 (m, 2H, H-3eq, H-5eq)
      
    • 
       1.20 - 1.40 (m, 2H, H-3ax, H-5ax)
      
  • Amine:

    • 
       1.5 - 2.0 (br s, 2H, NH₂) – Exchangeable.
      
Mass Spectrometry (ESI+)
  • Molecular Ion: [M+H]⁺ = 234.1

  • Fragmentation Pattern:

    • Loss of NH₃ ([M+H-17]⁺).

    • Cleavage of the piperidine ring (characteristic of cyclic amines).

Part 4: Medicinal Chemistry Applications[5][8][9][10][11][12][13]

This scaffold is not merely a building block; it is a "privileged structure" capable of binding to multiple receptor types due to its balanced physicochemical profile.

Key Therapeutic Targets
  • H3 Receptor Antagonists: The basic amine (often alkylated further) mimics the histamine imidazole, while the benzothiazole occupies the lipophilic pocket.

  • SIRT1 Inhibitors: Benzothiazole-piperidine ureas have been explored as sirtuin modulators.

  • Kinase Inhibitors: The benzothiazole nitrogen can interact with the hinge region of kinases (e.g., ATP-binding site), with the piperidine projecting into the solvent front.

Bioisosterism & Design Strategy

The benzothiazole moiety serves as a bioisostere for:

  • Indole (Trp mimetic).

  • Quinoline.

  • Naphthalene.

The piperidine ring provides a "vector" that positions the terminal amine ~6-7 Å away from the aromatic core, a critical distance for many GPCR ligands.

Part 5: Experimental Protocols

Safety Warning: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is classified as Acute Tox. 3 (Oral) (H301).[1] Handle in a fume hood with appropriate PPE (gloves, goggles).

Protocol: Synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine Dihydrochloride

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • N-Boc-4-aminopiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[2]

  • DMF (Dimethylformamide, anhydrous)

  • 4M HCl in Dioxane

Procedure:

  • Coupling:

    • In a round-bottom flask, dissolve 2-chlorobenzothiazole (1.70 g, 10 mmol) and N-Boc-4-aminopiperidine (2.40 g, 12 mmol) in anhydrous DMF (20 mL).

    • Add K₂CO₃ (2.76 g, 20 mmol).

    • Heat the mixture to 100°C for 12 hours under nitrogen atmosphere.

    • Monitor: Check TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

    • Workup: Pour into ice water (100 mL). Filter the precipitate (Intermediate) and wash with water.[3] Dry in a vacuum oven.

  • Deprotection:

    • Dissolve the dried intermediate (approx. 3.3 g) in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

    • Stir at room temperature for 4 hours. A white precipitate will form.

    • Isolation: Filter the solid.[2] Wash with diethyl ether to remove excess HCl and byproducts.

    • Yield: ~85-90% as the dihydrochloride salt.

  • Validation:

    • Confirm purity via HPLC (>95%).

    • Verify identity via LC-MS ([M+H]⁺ 234).

References

  • PubChem. (2025).[4][5][1] Compound Summary: 2-(piperidin-4-yl)-1H-1,3-benzodiazole.[6] National Library of Medicine. Retrieved from [Link] (Note: Used for analogous structural data and property calculation validation).

  • Jordan, A. et al. (2006). 2-Aminobenzothiazoles as novel inhibitors of their target enzymes. Bioorganic & Medicinal Chemistry Letters. (General reference for benzothiazole synthesis via SNAr).
  • Roughley, S. D.[7] & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Reference for piperidine linker properties in drug design).

Sources

The Benzothiazole Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Strategies

[1][2]

Introduction: The "Privileged Scaffold" Paradigm

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework capable of acting as a ligand for a diverse array of biological targets. The benzothiazole core—a benzene ring fused to a thiazole ring at the 4,5-positions—is a quintessential example of this paradigm. Its planar, bicyclic nature allows it to intercalate into DNA, while its heteroatoms (nitrogen and sulfur) serve as critical hydrogen bond acceptors and donors within enzyme active sites.

This guide moves beyond basic definitions to explore the mechanistic causality of benzothiazole derivatives in oncology and neurodegeneration, providing actionable protocols for synthesis and validation.

Structural Basis of Bioactivity (SAR)

The biological versatility of benzothiazole stems from its specific Structure-Activity Relationship (SAR). The C2 position is the primary vector for diversification, often determining the target specificity (e.g., kinase vs. GPCR). Substitutions on the benzene ring (positions 4, 5, 6, and 7) modulate lipophilicity (

Visualization: Benzothiazole SAR Map

SAR_MapCoreBenzothiazole Core(Bicyclic System)C2C2 Position(Critical for Target Recognition)Core->C2BenzeneBenzene Ring (C4-C7)(Pharmacokinetic Tuning)Core->BenzeneN3N3 Position(H-Bond Acceptor)Core->N3TargetTarget Specificity(Kinases, GPCRs)C2->Target Aryl/Heteroaryl extensionMetabolismMetabolic Stability(CYP450 interaction)Benzene->Metabolism Halogenation (F, Cl)SolubilityLipophilicity & BBB PermeabilityBenzene->Solubility Electron Donating GroupsN3->Target Binding Pocket Interaction

Figure 1: Structural Activity Relationship (SAR) mapping of the benzothiazole core, highlighting critical substitution points for medicinal chemistry optimization.

Therapeutic Area I: Oncology

Benzothiazole derivatives have transitioned from general DNA intercalators to targeted inhibitors of specific oncogenic pathways.

Mechanisms of Action[3]
  • Kinase Inhibition: Derivatives targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR . The nitrogen at position 3 often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Tubulin Polymerization Inhibition: Certain 2-aryl benzothiazoles bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

  • CYP1A1 Activation (Prodrugs): The compound Phortress (a lysyl amide prodrug of 2-(4-amino-3-methylphenyl)benzothiazole) utilizes the CYP1A1 enzyme—overexpressed in breast tumors—to convert into a reactive species that forms DNA adducts, leading to selective apoptosis.

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) ranges for representative benzothiazole classes against key cancer cell lines.

Compound ClassTarget MechanismCell LineIC50 Range (µM)Clinical Status
Riluzole Glutamate/MelanomaA375 (Melanoma)25 - 50Approved (ALS), Repurposed
Phortress DNA Adducts (CYP1A1)MCF-7 (Breast)< 0.001 (nM range)Phase I (Discontinued/Research)
2-Aryl Benzothiazoles Tubulin InhibitionHeLa (Cervical)0.05 - 2.0Preclinical
Benzothiazole-Ureas VEGFR-2 KinaseHUVEC0.1 - 5.0Preclinical

Therapeutic Area II: Neurodegeneration (CNS)

The most commercially successful benzothiazole is Riluzole , the standard of care for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is multifaceted, serving as a template for designing neuroprotective agents for Alzheimer’s and Parkinson’s disease.

The Riluzole Mechanism

Riluzole does not act on a single receptor but rather modulates the glutamatergic system to prevent excitotoxicity.[1][2]

  • Inhibition of Glutamate Release: Blocks voltage-gated Na+ channels on presynaptic neurons.[2]

  • Receptor Blockade: Non-competitive inhibition of NMDA and AMPA receptors.

  • Uptake Enhancement: Increases glutamate uptake by astrocytes via EAAT2 transporters.[3]

Visualization: Riluzole Neuroprotective Pathway[3][4][6]

Riluzole_MechRiluzoleRiluzole(Benzothiazole Derivative)Na_ChannelVoltage-GatedNa+ ChannelsRiluzole->Na_Channel InhibitsGlutamate_RelGlutamate ReleaseRiluzole->Glutamate_Rel ReducesPresynapticPresynaptic Neuron(Depolarization)Na_Channel->Presynaptic ModulatesPresynaptic->Glutamate_Rel TriggersExcitotoxicityExcitotoxicity(Neuronal Death)Glutamate_Rel->Excitotoxicity CausesSurvivalMotor Neuron SurvivalExcitotoxicity->Survival Negatively Impacts

Figure 2: Mechanistic pathway of Riluzole in preventing glutamate-induced excitotoxicity in ALS pathology.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize robust, self-validating methodologies.

Synthesis: Oxidative Cyclization of 2-Aminothiophenol

This method is preferred over the Jacobsen synthesis for its milder conditions and higher atom economy.

Reaction Scheme: 2-Aminothiophenol + Aryl Aldehyde + Oxidant (I2 or DMSO) -> 2-Arylbenzothiazole

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 2-aminothiophenol (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add molecular Iodine (I2) (0.1 mmol, 10 mol%) as a catalyst. Note: Iodine acts as a mild Lewis acid and oxidant.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine. Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the -SH proton.

    • Melting Point: Compare against literature values (critical for purity check).

Bioassay: MTT Cytotoxicity Screen

A standard colorimetric assay to assess metabolic activity as a proxy for cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add benzothiazole derivatives at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Synthesis Workflow

Synthesis_FlowStartStart: Reagent Mixing(2-Aminothiophenol + Aldehyde)CatalystAdd Catalyst(Iodine / 10 mol%)Start->CatalystMonitorTLC Monitoring(Hex:EtOAc 8:2)Catalyst->MonitorMonitor->Monitor IncompleteQuenchQuench(Na2S2O3)Monitor->Quench CompleteIsolateIsolation & Recrystallization(Ethanol)Quench->IsolateValidateValidation(NMR + MP)Isolate->Validate

Figure 3: Operational workflow for the iodine-mediated synthesis of 2-substituted benzothiazoles.

References

  • BenchChem Technical Support. (2025).[5] A Technical Guide to the Historical Synthesis of Benzothiazoles. BenchChem. Link

  • Zaghary, W. A., et al. (2025).[6] Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. Current Pharmaceutical Design. Link

  • Irfan, A., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry. Link

  • Alzforum. (2021). Riluzole: Therapeutics Database. Alzforum. Link

  • Organic Chemistry Portal. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation. Organic Chemistry Portal. Link

  • Medscape. (2024).[7] Amyotrophic Lateral Sclerosis Medication: Riluzole.[2][3][8][9] Medscape Reference. Link

The Benzothiazole-Piperidine Scaffold: Technical Review of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical pharmacophore, bridging the lipophilic, electron-withdrawing benzothiazole moiety with the hydrophilic, basic piperidine ring. This specific architecture allows for dual-mode binding: the benzothiazole system engages in


-

stacking and hydrophobic interactions within receptor pockets (e.g., Adenosine

, Histamine

), while the primary amine at the 4-position of the piperidine serves as a versatile handle for further functionalization or a key hydrogen-bond donor/acceptor.

This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthetic routes, pharmacological mechanisms, and validation protocols for researchers in drug discovery.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a fused benzene and thiazole ring (benzothiazole) linked via a


 bond to a piperidine ring.
  • Lipophilic Domain: The benzothiazole ring (LogP ~2-3) facilitates membrane permeability and hydrophobic pocket occupancy.

  • Linker: The

    
     bond is formed via 
    
    
    
    chemistry, creating a rigid, conjugated system that limits conformational freedom, often improving binding affinity.
  • Polar Domain: The 4-amino group (

    
     ~9-10) ensures solubility and provides a vector for salt formation or amide coupling.
    
PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold composition
Molecular Weight 233.33 g/mol Fragment-like, ideal for Lead-Optimization
H-Bond Donors 2 (Primary Amine)Receptor interaction (e.g., Asp/Glu residues)
H-Bond Acceptors 3 (N-thiazole, N-piperidine)Interaction with backbone amides
Topological Polar Surface Area ~50-60

Good CNS penetration potential

Part 2: Optimized Synthesis Protocol

Causality in Synthetic Design

While direct condensation of 2-chlorobenzothiazole with piperidin-4-amine is possible, it often leads to bis-alkylation or side reactions due to the competing nucleophilicity of the primary amine. Expert Recommendation: Use 4-(N-Boc-amino)piperidine . The Boc group protects the primary amine, ensuring regioselective coupling at the secondary piperidine nitrogen.

Workflow Visualization

The following diagram illustrates the optimized 2-step synthesis:


 coupling followed by acid-mediated deprotection.

Synthesis_Scheme Reactant1 2-Chlorobenzothiazole (Electrophile) Intermediate Intermediate: tert-butyl (1-(benzo[d]thiazol-2-yl) piperidin-4-yl)carbamate Reactant1->Intermediate Reagent1 K2CO3, DMF 100°C, 4h Reactant2 4-(N-Boc-amino)piperidine (Nucleophile) Reactant2->Intermediate Reagent2 TFA / DCM RT, 2h Product FINAL PRODUCT: 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Intermediate->Product

Figure 1: Regioselective synthesis pathway using Boc-protection strategy to prevent polymerization.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: Dissolve 2-chlorobenzothiazole (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) to neutralize the HCl byproduct.
    
  • Reaction: Heat to 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the precipitate.[1][2] The Boc-protected intermediate is usually a white solid.

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v). Stir at Room Temperature for 2 hours.

  • Neutralization: Evaporate volatiles. Basify with saturated

    
     to pH 8-9.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Ether or use Column Chromatography (DCM:MeOH:NH3) if necessary.

Part 3: Pharmacology & Mechanism of Action

Therapeutic Applications

This scaffold is extensively cited in the development of:

  • Histamine

    
    /
    
    
    
    Receptor Antagonists:
    The benzothiazole mimics the indole core of native histamine ligands, while the piperidine provides the necessary basicity for receptor binding.
  • Anti-Inflammatory Agents: Derivatives inhibit COX-2 and suppress TNF-

    
     production.[3]
    
  • Anticancer Agents: Benzothiazoles are known tubulin polymerization inhibitors; the piperidine tail improves solubility and bioavailability.

Signaling Pathway: H3 Receptor Antagonism

The following diagram details how this scaffold acts as an antagonist at the


 receptor, a G-protein coupled receptor (GPCR) involved in neurotransmitter release.

H3_Pathway cluster_membrane Cell Membrane Ligand Benzothiazole-Piperidine (Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Blocks Binding Gi Gi/o Protein (Inactivated) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relief of Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Signaling cAMP->PKA Activates Neuro Neurotransmitter Release (Histamine, ACh, DA) PKA->Neuro Potentiates

Figure 2: Mechanism of H3 antagonism. By blocking the constitutive inhibition of Adenylyl Cyclase, the scaffold promotes neurotransmitter release.

Part 4: Experimental Validation (Self-Validating System)

To ensure the synthesized compound is the correct 4-amine isomer and not a regioisomer or byproduct, use the following analytical checkpoints.

NMR Spectroscopy (Expected Signals)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.7 - 7.1 ppm (m, 4H): Aromatic benzothiazole protons.
      
    • 
       4.0 - 3.8 ppm (d, 2H): Piperidine protons adjacent to 
      
      
      
      (deshielded by aromatic ring).
    • 
       3.0 - 2.8 ppm (m, 1H): Methine proton at C4 (adjacent to 
      
      
      
      ).
    • 
       1.9 - 1.3 ppm (m, 4H): Piperidine 
      
      
      
      groups.
    • Diagnostic: Absence of the Boc singlet (~1.4 ppm, 9H) confirms deprotection.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Target:

    
    .
    
  • Fragment: Loss of

    
     (M-17) is common in primary amines.
    
Functional Assay: Anti-Inflammatory Screen (Paw Edema)
  • Protocol: Administer compound (10-50 mg/kg p.o.) to rats 1 hour prior to carrageenan injection.

  • Endpoint: Measure paw volume at 3 hours using a plethysmometer.

  • Validation: Compare % inhibition vs. Indomethacin (Standard). >40% inhibition indicates active scaffold.

References

  • Synthesis and H3/H4 Antagonism: Vamsi Krishna, K., et al. "Synthesis of new benzothiazolopiperazines/piperidines as anti-inflammatory agents."[4] Connect Journals, 2013. Link

  • General Benzothiazole Medicinal Chemistry: K. Gupta, et al. "Current perspective of synthesis of medicinally relevant benzothiazole based molecules."[5] Mini-Reviews in Medicinal Chemistry, 2022. Link

  • Green Chemistry Synthesis: Maleki, B., et al. "Synthesis of benzothiazoles using green chemistry approaches." MDPI, 2020. Link

  • Anti-Inflammatory Mechanisms: "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PubMed Central, 2024. Link

  • Chemical Data & Safety: PubChem Compound Summary for Benzothiazole Derivatives. National Library of Medicine. Link

Sources

Safety and Handling of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the safety, handling, and operational protocols for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (CAS Registry Number often associated with derivatives or salts; exact free base CAS requires specific vendor verification, commonly 143325-83-5 or similar analogs).[1]

This molecule is a "privileged scaffold" in drug discovery, widely utilized in the synthesis of kinase inhibitors (e.g., PI3K pathway) and GPCR ligands. Its structure combines a lipophilic benzothiazole heteroaromatic ring with a polar, basic 4-aminopiperidine moiety.[1] This duality presents specific handling challenges: the benzothiazole confers potential aquatic toxicity and skin sensitization risks, while the primary aliphatic amine introduces basicity, oxidation susceptibility, and corrosivity concerns.

Critical Safety Directive: Treat this compound as Acute Toxic (Category 3) and a Severe Eye Irritant until specific lot data proves otherwise. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

Chemical Profile & Physicochemical Properties[2][3]

Understanding the physical behavior of the molecule is the first step in safe handling.

PropertyValue / DescriptionOperational Implication
Molecular Formula C₁₂H₁₅N₃S--
Molecular Weight 233.33 g/mol Calculation basis for molarity.[1]
Physical State Solid (typically off-white to yellow powder)Dust generation risk; requires static control.[1]
Solubility DMSO (>20 mg/mL), Methanol, DCM. Poor in water.Use DMSO for biological stock solutions.
pKa (Calculated) ~10.5 (Piperidine amine)Strong Base. Incompatible with acids and acid chlorides.
Stability Air-sensitive (slow oxidation); Hygroscopic.[1]Store under inert gas (Argon/Nitrogen) at -20°C.
Structural Hazard Analysis

The molecule contains two distinct hazardophores:

  • Primary Amine (-NH₂): High reactivity. susceptible to formation of carbamates upon exposure to atmospheric CO₂, and N-oxidation.

  • Benzothiazole Ring: Associated with environmental persistence and aquatic toxicity. Many benzothiazoles are contact allergens (sensitizers).

Toxicological Assessment & Risk Stratification

Note on Data Source: Specific toxicological data for this exact intermediate is often proprietary. The following risk profile is derived from Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride) and GHS classifications of the constituent pharmacophores.

GHS Hazard Classification (Conservative Estimate)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye irritation/damage).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction - Benzothiazole class effect).

  • Aquatic Toxicity: Category 2/3 (Toxic to aquatic life).

Mechanism of Toxicity
  • Cellular: Benzothiazole derivatives often act as DNA intercalators or kinase inhibitors, potentially disrupting cell cycle progression in non-target tissues if systemic exposure occurs.

  • Local: The basicity of the piperidine amine causes immediate saponification of lipids in mucous membranes, leading to severe irritation or chemical burns upon contact with eyes or respiratory tracts.

Risk Assessment Workflow

The following diagram illustrates the decision logic for handling this compound based on quantity and physical state.

RiskAssessment Start Start: Handling 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Solvent) StateCheck->Solution QtyCheck Quantity > 100 mg? Solid->QtyCheck MedRisk MED RISK: Contact/Splash Req: Fume Hood + Nitrile Gloves Solution->MedRisk HighRisk HIGH RISK: Dust Inhalation Req: Fume Hood + N95/P100 or PAPR QtyCheck->HighRisk Yes QtyCheck->MedRisk No Sensitization Sensitization Check: Double Glove (Nitrile) HighRisk->Sensitization MedRisk->Sensitization Waste Disposal: Segregated Solid/Liquid Waste NO DRAIN DISPOSAL Sensitization->Waste Post-Experiment

Figure 1: Risk Assessment and PPE Selection Flowchart. Note the escalation to respiratory protection for larger solid quantities due to dust potential.

Operational Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for primary amines due to vapor/dust irritation risks.

  • Hand Protection: Double-gloving recommended.[1]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff, 5-8 mil).[1] Benzothiazoles can permeate thin latex.[1]

  • Respiratory: If handling >100mg of solid outside a glovebox, use a NIOSH-approved N95 or P100 respirator to prevent sensitization via inhalation.

  • Body: Lab coat (buttoned) + chemical-resistant apron if pouring stock solutions.[1]

Protocol: Safe Preparation of Stock Solution (10 mM in DMSO)

This protocol minimizes hydrolysis and oxidation of the primary amine.

  • Environmental Setup: Perform all operations in a certified fume hood.

  • Weighing:

    • Use an anti-static gun on the weighing boat to prevent powder scattering.

    • Self-Validation Step: Tare the balance with the boat. Add solid. Close balance door. Wait 30 seconds. If weight drifts upwards, the compound is absorbing moisture (hygroscopic); proceed immediately to solvation.

  • Solubilization:

    • Calculate required DMSO volume.

    • Add DMSO slowly down the side of the vial to wash down powder.

    • Vortex capping tightly.[3]

    • Critical Step: Flush the headspace of the vial with dry Nitrogen or Argon gas for 10 seconds before final sealing. This prevents the "browning" effect caused by amine oxidation.

  • Storage: Store at -20°C.

    • Integrity Check: Before use in biological assays, run a simplified LC-MS. Look for M+16 (N-oxide) or M+44 (Carbamate) peaks.[1] If present >5%, repurify or discard.

Synthesis & Purification Workflow

If synthesizing this molecule, the primary risk occurs during the workup of the SNAr reaction (displacement of 2-chlorobenzothiazole by 4-aminopiperidine).[1]

SynthesisSafety cluster_warning Critical Control Point Rxn Reaction: SNAr Displacement Quench Quench: Basic Workup (pH > 10) Rxn->Quench Exotherm Risk Extract Extraction: DCM/Organic Layer Quench->Extract Emulsion Risk Dry Drying: Vac Oven (<40°C) Extract->Dry Solvent Removal Store Storage: Inert Gas, Cold Dry->Store Oxidation Risk

Figure 2: Synthesis workflow highlighting the drying phase as a critical control point. Heat + Air = Oxidation of the product.

Emergency Response & Waste Management

Exposure Response
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. The basic nature of the amine can cause rapid corneal opacification. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water.[2][4][5] Do NOT use alcohol/ethanol, as this may increase transdermal absorption of the lipophilic benzothiazole ring.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Waste Disposal
  • Stream: Segregated Organic Waste (Halogenated/Non-Halogenated depending on solvent).

  • Specific Restriction: Do NOT dispose of down the drain. Benzothiazoles are difficult to biodegrade in wastewater treatment plants and are persistent pollutants.

  • Deactivation: For spill cleanup, treat with weak acid (e.g., 1M HCl) to protonate the amine (reducing volatility) before absorbing with vermiculite.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride. MilliporeSigma.[3] Link[1]

  • PubChem. (2025). Compound Summary: Benzothiazole Derivatives. National Library of Medicine. Link

  • ECHA. (2023). Registration Dossier: Benzothiazole-2-thiol and derivatives. European Chemicals Agency.[6] Link[1]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Link[1]

  • Gürdal, E. E., et al. (2015). Synthesis and cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. Link

Sources

Solubility profile of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine , a common pharmacophore in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).

The content is structured to guide researchers through the physicochemical basis of its solubility, predicted profiles in standard solvents, and validated experimental protocols for determining exact values in a lab setting.

Executive Summary & Chemical Identity

Compound: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine Molecular Formula:


Molecular Weight:  233.33  g/mol
Key Functionality: [1][2]
  • Lipophilic Core: Benzothiazole ring (aromatic, planar).

  • Linker: Piperidine ring (aliphatic, chair conformation).

  • Polar Head: Primary amine at C4 (basic, H-bond donor/acceptor).

Critical Solubility Insight: The solubility of this compound is bimodal and strictly dependent on its protonation state. As a Free Base , it behaves as a lipophilic organic amine (soluble in DMSO, DCM). As a Salt (e.g., Dihydrochloride) , it becomes highly hydrophilic. Failure to distinguish the form is the #1 cause of assay precipitation.

Physicochemical Basis of Solubility

To predict and manipulate solubility, we must understand the intermolecular forces at play.

PropertyValue (Est.)Impact on Solubility
LogP (Octanol/Water) ~1.9 – 2.5Moderate lipophilicity. Indicates good membrane permeability but poor aqueous solubility for the free base.
pKa (Primary Amine) ~10.5The C4-amine is highly basic. It will be protonated (

) at physiological pH (7.4), increasing aqueous solubility.
pKa (Benzothiazole N) ~1–2Very weak base. Unlikely to protonate except in strong acids.
H-Bond Donors 2 (NH2)Facilitates solubility in protic solvents (MeOH, Water) if the lattice energy is overcome.
Crystal Lattice High (

)
Strong

stacking of benzothiazole rings requires high-energy solvents (DMSO) or salt formation to break.

Solubility Profile by Solvent Class

Data below refers to the Free Base form unless specified. Classifications are derived from standard medicinal chemistry trends for aminopiperidine-benzothiazoles.

A. Polar Aprotic Solvents (High Solubility)

Best for: Stock solutions, chemical synthesis.

SolventSolubility RatingConcentration LimitUsage Notes
DMSO Excellent > 50 mMStandard Stock Solvent. Hygroscopic; keep sealed to prevent water uptake which causes precipitation.
DMF Excellent > 50 mMAlternative to DMSO. Easier to remove by evaporation.
Acetonitrile Good ~10–20 mMUseful for HPLC sample prep. May require mild heating.
B. Polar Protic Solvents (Moderate Solubility)

Best for: LCMS injection, crystallization.

SolventSolubility RatingConcentration LimitUsage Notes
Methanol Good ~10–25 mMExcellent solvent for LCMS injections.
Ethanol Moderate ~5–10 mMSolubility decreases significantly compared to MeOH.
Water (pH 7) Poor < 0.1 mMRisk of Aggregation. The free base is hydrophobic.
Water (pH < 4) High > 20 mMAcidification (HCl, Formic Acid) protonates the amine, drastically increasing solubility.
C. Non-Polar/Chlorinated Solvents (Variable Solubility)

Best for: Liquid-Liquid Extraction (Workup).

SolventSolubility RatingConcentration LimitUsage Notes
DCM Excellent > 50 mMPrimary solvent for extraction of the free base.
Ethyl Acetate Moderate ~10 mMOften used for extraction, but less efficient than DCM.
Hexanes Insoluble N/AUsed as an anti-solvent to precipitate the compound.

Decision Logic: Solvent Selection

The choice of solvent depends entirely on the downstream application. Use the decision tree below to select the correct vehicle.

SolventSelection Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis (Reaction) Start->App_Syn App_Ana Analytical (LCMS/NMR) Start->App_Ana Stock_DMSO Dissolve in 100% DMSO (10-20 mM Stock) App_Bio->Stock_DMSO React_Type Reaction Type? App_Syn->React_Type Ana_Type Method? App_Ana->Ana_Type Dilution Dilute into Media Stock_DMSO->Dilution Check_Conc Final Conc < 100 µM? Dilution->Check_Conc Precip_Risk High Risk: Precipitation Use Co-solvent (PEG400) Check_Conc->Precip_Risk No Safe Safe Zone (Keep DMSO < 0.5%) Check_Conc->Safe Yes Solv_DCM Acylation/Alkylation: Use DCM or DMF React_Type->Solv_DCM Nucleophilic Solv_Alc Reductive Amination: Use MeOH/EtOH React_Type->Solv_Alc Reduction Solv_LCMS LCMS: 50% MeOH/Water + 0.1% Formic Acid Ana_Type->Solv_LCMS Chromatography Solv_NMR NMR: DMSO-d6 or CDCl3 Ana_Type->Solv_NMR Structure ID

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical divergence for biological assays to avoid precipitation shock.

Experimental Protocol: Kinetic Solubility Determination

Do not rely on visual inspection. Use this protocol for accurate data.

Objective: Determine the kinetic solubility limit in Phosphate Buffered Saline (PBS, pH 7.4).

Reagents:

  • Compound Stock (10 mM in DMSO)

  • PBS Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., Warfarin or Propranolol)

Workflow:

  • Preparation: Prepare a 96-well plate. Add 196 µL of PBS to each well.

  • Spiking: Spike 4 µL of 10 mM DMSO stock into the buffer (Final conc: 200 µM, 2% DMSO).

    • Control: Spike 4 µL into 196 µL of 1:1 ACN:Water (Reference 100% solubility).

  • Equilibration: Seal plate. Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Troubleshooting & Optimization

Issue: "The compound precipitated in my cell assay."
  • Cause: "Crash-out" occurs when a high-concentration DMSO stock hits aqueous media. The local concentration exceeds the solubility limit before mixing.

  • Solution:

    • Serial Dilution: Dilute in DMSO first (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM), then transfer to media.
    • Salt Formation: Convert the free base to a Dihydrochloride salt by treating with 4M HCl in Dioxane. The salt form is water-soluble (> 10 mg/mL).

Issue: "I see double peaks in LCMS."
  • Cause: At neutral pH, the piperidine amine may exist in equilibrium between charged and neutral states, causing peak tailing.

  • Solution: Add 0.1% Formic Acid or TFA to the mobile phase. This locks the amine in the protonated state (

    
    ), sharpening the peak.
    

References

  • PubChem Compound Summary.1-(1,3-Benzothiazol-2-yl)piperidin-4-amine.

    • Source:

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).

    • Source:

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

    • Source:

Sources

Structural Dynamics & Crystallographic Protocol: N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics and Crystallographic Characterization of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Pharmacophore Context

The molecular scaffold N-(piperidin-4-yl)-1,3-benzothiazol-2-amine represents a "privileged structure" in medicinal chemistry, serving as a critical junction between the lipophilic, planar benzothiazole domain and the aliphatic, flexible piperidine ring. This specific topology is a recurring motif in Smoothened (SMO) receptor antagonists, NLRP3 inflammasome inhibitors, and dopaminergic ligands (analogous to Pramipexole).

Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is essential for predicting solubility, bioavailability, and polymorph stability during drug formulation. This guide provides a definitive workflow for the synthesis, purification, and crystallographic resolution of this entity, emphasizing the supramolecular synthons that dictate its lattice energy.

Synthesis and Purification for Single-Crystal Growth

High-quality single crystals (dimensions >0.1 mm) require material of exceptional purity (>99.5%). Impurities, particularly regioisomers from the benzothiazole cyclization, act as lattice poisons.

Optimized Synthetic Route (Boc-Protection Strategy)

Direct amination often leads to poly-substitution. The recommended protocol utilizes a Boc-protected 4-aminopiperidine to ensure regioselectivity at the C2-position of the benzothiazole.

Protocol:

  • Nucleophilic Displacement: React 2-chlorobenzothiazole with tert-butyl 4-aminopiperidine-1-carboxylate in DMF using

    
     as a base (80°C, 12 h).
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to cleave the Boc group.

  • Free Base Liberation: Neutralize with saturated

    
     and extract into DCM.
    
  • Polishing: Recrystallize the crude solid from hot Ethanol/Water (9:1) before attempting single-crystal growth.

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Regioselective synthesis pathway to ensure crystallographic purity. Start 2-Chlorobenzothiazole Inter Intermediate: N-Boc-Protected Adduct Start->Inter K2CO3, DMF 80°C, 12h Reagent N-Boc-4-aminopiperidine Reagent->Inter Deprotect Deprotection: 4M HCl/Dioxane Inter->Deprotect Product Target: N-(piperidin-4-yl)-1,3-benzothiazol-2-amine Deprotect->Product Neutralization (NaHCO3)

Crystallographic Methodology

The target molecule possesses a donor-acceptor motif (


 donor, Benzothiazole 

acceptor) and a conformational pivot (piperidine). This duality often leads to polymorphism.
Solvent Selection & Crystal Growth

The "Free Base" form is prone to oiling out due to the flexible piperidine tail. It is strongly recommended to co-crystallize as a salt (Hydrochloride or Tosylate) or use slow evaporation of the free base in polar protic solvents.

MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Ethanol (Abs)Room Temp (25°C), semi-sealedPrismatic needles
Vapor Diffusion MeOH (inner) /

(outer)
4°C, darkBlock-like prisms
Salt Formation Isopropanol / HClSlow cooling from 60°CMonoclinic plates
Data Collection Strategy
  • Temperature: Collect at 100 K using a Cryostream. The piperidine ring adopts a chair conformation that may exhibit thermal disorder at room temperature (298 K), obscuring bond precision.

  • Resolution: Aim for

    
     or better to accurately map the hydrogen atoms on the secondary amine, which are critical for defining the H-bond network.
    

Structural Analysis & Supramolecular Synthons

Based on the crystallographic behavior of analogous 2-aminobenzothiazoles (See Acta Cryst. reports in References), the crystal structure is governed by specific intermolecular interactions.

The Molecular Conformation
  • Benzothiazole Plane: The bicyclic system is essentially planar (RMS deviation < 0.02 Å).

  • Piperidine Geometry: The piperidine ring invariably adopts a chair conformation .[1]

  • Torsion Angle: The bond connecting the exocyclic nitrogen to the piperidine C4 (

    
    ) dictates the overall shape. Expect an anti-periplanar orientation to minimize steric clash with the benzothiazole sulfur.
    
The Primary Supramolecular Synthon:

The defining feature of 2-aminobenzothiazoles in the solid state is the formation of centrosymmetric dimers.

  • Interaction: The exocyclic amino hydrogen (

    
    ) acts as a donor.
    
  • Target: The endocyclic benzothiazole nitrogen (

    
    ) acts as an acceptor.
    
  • Result: This forms an eight-membered ring motif, denoted in graph-set notation as

    
     . This dimer is the "building block" of the crystal lattice.
    
Secondary Networking

The piperidine nitrogen (if secondary) acts as an additional H-bond donor/acceptor, linking the


 dimers into infinite 1D tapes or 2D sheets, depending on the counter-ion or solvent inclusion.
Visualization: Lattice Interactions

HBondNetwork Figure 2: The dominant R2^2(8) supramolecular synthon stabilizing the crystal lattice. MolA Molecule A (Benzothiazole) MolB Molecule B (Inverted) MolA->MolB N-H...N (Ring) R2^2(8) Dimer PiperidineA Piperidine Tail A MolA->PiperidineA Covalent Link MolB->MolA N...H-N PiperidineB Piperidine Tail B MolB->PiperidineB Covalent Link PiperidineA->PiperidineB Secondary Lattice Contacts

References

  • Yıldırım, S. O., et al. (2006).[1] Structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine. Acta Crystallographica Section E. Link

  • Jangid, D. K., et al. (2017).[2] An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • PubChem Compound Summary. (2024). 2-(Piperidin-4-yl)-1H-1,3-benzodiazole (Structural Analog). National Center for Biotechnology Information. Link

  • Gelbrich, T., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides. Crystals (MDPI).[3] Link[3]

Sources

Methodological & Application

Application Note: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in-vitro utilization of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine , a privileged heterocyclic scaffold and functional intermediate often employed in the discovery of PPARδ agonists , ion channel modulators , and amyloid-binding probes .

Introduction & Mechanistic Basis

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (CAS: Variable/Generic Scaffold) represents a critical "privileged structure" in medicinal chemistry, combining a lipophilic benzothiazole core with a hydrophilic, basic piperidinyl-amine tail. This bifunctional architecture allows it to serve two distinct roles in drug discovery:

  • Bioactive Scaffold: It acts as a core pharmacophore for ligands targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ) and Voltage-Gated Sodium Channels (Nav) . The benzothiazole moiety mimics the lipophilic binding domains required for nuclear receptor activation, while the piperidine amine provides a handle for hydrogen bonding or further derivatization.

  • Fluorescent/Affinity Probe Precursor: The intrinsic fluorescence of the benzothiazole system, coupled with the reactive primary amine at the C4 position of the piperidine, makes this compound an ideal precursor for synthesizing fluorescent probes or PROTAC linkers .

Key Applications
  • PPARδ Agonist Screening: Used as a lead fragment or competitor in nuclear receptor binding assays.

  • Ion Channel Modulation: Investigated for anticonvulsant activity via Nav channel blockade.

  • Amyloid Fibril Detection: Benzothiazole derivatives (analogous to Thioflavin T) bind beta-sheet rich aggregates; this amine variant allows for the attachment of targeting groups.

Chemical Handling & Stability

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. The primary amine is susceptible to oxidation and carbamate formation if exposed to atmospheric CO₂.

ParameterSpecification
Molecular Weight ~233.33 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water/PBS.
Stock Preparation Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -20°C.
Stability Stable in DMSO for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
Handling Precaution Protect from light (benzothiazoles can be photodegradable). Use inert gas (Argon/N₂) for long-term solid storage.

Experimental Protocols

Protocol A: PPARδ Luciferase Reporter Assay (Agonist Screening)

Rationale: This assay measures the ability of the compound to bind and activate the PPARδ nuclear receptor, inducing the expression of a luciferase reporter gene. This is the primary screen for benzothiazole-piperidinyl derivatives.

Materials
  • Cell Line: HEK293 or CHO cells stably transfected with human PPARδ-LBD (Ligand Binding Domain) and a GAL4-Luciferase reporter.

  • Reagents: Lipofectamine 2000, Opti-MEM, Dual-Luciferase Reporter Assay System (Promega).

  • Control: GW501516 (Positive Control, potent PPARδ agonist).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293-PPARδ cells in 96-well white-walled plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine in Opti-MEM (Range: 1 nM to 10 µM).

    • Ensure final DMSO concentration is <0.1% in all wells.

    • Add 100 µL of compound solution to cells. Include Vehicle (0.1% DMSO) and Positive Control (100 nM GW501516).

  • Incubation:

    • Incubate cells for 18–24 hours to allow for gene transcription and translation.

  • Luminescence Detection:

    • Remove media and wash once with PBS.

    • Add 20 µL Passive Lysis Buffer and shake for 15 min.

    • Inject 100 µL Luciferase Assay Reagent (LAR II) and measure Firefly luminescence (

      
      ).
      
    • Inject 100 µL Stop & Glo® Reagent and measure Renilla luminescence (

      
      ) for normalization.
      
  • Data Analysis:

    • Calculate Relative Light Units (RLU) =

      
      .
      
    • Plot RLU vs. Log[Concentration] to determine

      
      .
      
Protocol B: Fluorescence Polarization (FP) Binding Assay

Rationale: Exploits the primary amine to conjugate a fluorophore (e.g., FITC) or uses the compound as a competitor against a known fluorescent ligand to determine binding affinity (


) without cell culture variables.
Workflow Diagram

FP_Assay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Mix Equilibrium Binding (1h @ RT) Dilution->Mix Protein Target Protein (e.g., PPARδ LBD) Protein->Mix Tracer Fluorescent Tracer (Known Ligand-Fluor) Tracer->Mix Read Measure FP (mP Units) Mix->Read Competition

Caption: Workflow for Fluorescence Polarization competition assay. The compound competes with a Tracer for the Target Protein, reducing the polarization signal.

Methodology
  • Buffer Prep: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Plate Setup: In a 384-well black plate, add:

    • 10 µL Target Protein (Final conc. ~

      
       of tracer).
      
    • 5 µL Test Compound (Dilution series).

    • 5 µL Fluorescent Tracer (Final conc. 1-5 nM).

  • Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 min at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex/Em according to tracer) on a multi-mode plate reader (e.g., EnVision).

  • Result: A decrease in mP (milli-Polarization) indicates the compound is displacing the tracer.

Signaling Pathway Context

The following diagram illustrates the mechanism of action for this scaffold within the PPARδ pathway, leading to metabolic regulation.

PPAR_Pathway Compound 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine PPAR PPARδ Receptor (Cytosol/Nucleus) Compound->PPAR Activates Complex PPARδ-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Induces

Caption: Activation of the PPARδ pathway by the benzothiazole agonist, promoting heterodimerization with RXR and subsequent gene transcription.

References

  • Kato, T. et al. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. National Institute of Informatics. 1

  • Vertex AI Search . (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. NIH. 2

  • Journal of Research in Chemistry . (2023). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. 3[1][2]

Sources

Protocol for Testing the Biological Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic ring system composed of a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is owed to the remarkable ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Researchers have successfully synthesized and identified benzothiazole-based compounds with potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][3][4]

This guide provides a framework of detailed, field-proven protocols for evaluating the most prominent biological activities of novel benzothiazole derivatives. The focus is not merely on procedural steps but on the underlying principles and the rationale behind experimental design, ensuring that the generated data is robust, reproducible, and meaningful.

General Workflow for Biological Evaluation

The journey from a newly synthesized benzothiazole derivative to a potential therapeutic lead involves a systematic screening process. The initial phase is designed to identify primary biological activities, which are then explored in more detail through secondary and mechanistic assays.

General_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Compound Test Benzothiazole Derivative Solubility Solubility & Stability Assessment (e.g., in DMSO) Compound->Solubility Stock Preparation of Stock Solution (e.g., 10-100 mM in DMSO) Solubility->Stock Primary Primary Biological Assays (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Stock->Primary DoseResponse Dose-Response Analysis (Determine IC50 / MIC) Primary->DoseResponse Active Hit? Selectivity Selectivity & Specificity Testing (e.g., Normal vs. Cancer Cells) DoseResponse->Selectivity MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Pathway Analysis) Selectivity->MoA Selective Hit? Lead Lead Candidate MoA->Lead

Caption: General experimental workflow for screening benzothiazole derivatives.

Part 1: Anticancer and Cytotoxicity Evaluation

Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, or inhibiting critical signaling pathways necessary for tumor growth and survival.[4][5][6] The foundational assay to establish anticancer potential is the evaluation of cytotoxicity against relevant cancer cell lines.

Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals and measuring the absorbance of the resulting solution, one can quantify the effect of a test compound on cell proliferation and viability.[9]

Protocol: In Vitro Cytotoxicity using the MTT Assay

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials:

  • Test benzothiazole derivatives

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[6][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS, protected from light)[7][8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: a. Prepare serial dilutions of the benzothiazole derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5-1% to avoid solvent-induced toxicity.[10][11] b. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).[5][10] c. Crucial Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% cell viability.
    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin).[1]
    • Blank Control: Wells containing medium only (no cells) to measure background absorbance. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[4][10]
  • MTT Addition and Incubation: a. After incubation, remove the treatment medium from each well. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12][13] c. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[9][13]

  • Formazan Solubilization and Measurement: a. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[4] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Data Analysis:

  • Correct Absorbance: Subtract the average absorbance of the blank controls from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound Cancer Cell Line IC₅₀ (µM) Reference
Compound 4aPANC-1 (Pancreatic)27 ± 0.24[5]
Compound 4bPANC-1 (Pancreatic)35 ± 0.51[5]
Derivative YLT322A549 (Lung)30.45[14]
Pyrimidine Derivative 34Colo205 (Colon)5.04[14]
Benzothiazole Derivative AHepG2 (Hepatocellular)38.54 (48h)[4][6]
Benzothiazole Derivative BHepG2 (Hepatocellular)29.63 (48h)[4][6]

Table 1: Example cytotoxic activities (IC₅₀ values) of various benzothiazole derivatives against human cancer cell lines.

Part 2: Antimicrobial Activity Screening

Benzothiazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][15][16] The initial screening is often performed using a diffusion method, which provides a qualitative assessment of antimicrobial potential.

Principle: Agar Diffusion Method

The agar diffusion assay relies on the diffusion of an antimicrobial agent from a source (a well or a paper disc) through a solidified agar medium that has been uniformly inoculated with a test microorganism.[17] If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area around the source known as a "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the organism to the compound.[18]

Protocol: Agar Well Diffusion Assay

Materials:

  • Test benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)[19][20][21]

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile broth (e.g., Nutrient Broth, Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard[22]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh culture, pick several colonies and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[23] c. Allow the plate to dry for 5-10 minutes with the lid slightly ajar.[22]

  • Well Preparation and Compound Application: a. Aseptically punch uniform wells into the agar using a sterile cork borer.[17] b. Prepare known concentrations of your benzothiazole derivatives in a suitable solvent (e.g., DMSO). c. Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.[17] d. Crucial Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Kanamycin, Ampicillin) or antifungal (e.g., Fluconazole).[16][19]
    • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds.[19][23]
  • Incubation: a. Invert the plates to prevent condensation from dripping onto the agar surface. b. Incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[18][21]

Data Analysis and Next Steps:

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well in millimeters (mm), including the diameter of the well itself.[18]

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The absence of a zone around the negative control well is critical for validating the assay.

  • Follow-up (Quantitative Analysis): For compounds showing significant activity, the next step is to determine the Minimum Inhibitory Concentration (MIC) . This is achieved using broth or agar dilution methods, where the lowest concentration of the compound that completely inhibits visible microbial growth is identified.[15][19][20]

Part 3: Neuroprotective Activity - Acetylcholinesterase Inhibition

The neuroprotective potential of benzothiazole derivatives is an active area of research, particularly for neurodegenerative disorders like Alzheimer's disease (AD).[24][25] A key therapeutic strategy for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[11] By inhibiting AChE, acetylcholine levels in the brain increase, which can alleviate some cognitive symptoms.[26]

Principle: Ellman's Assay for AChE Inhibition

The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[11] The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[11] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[11] The presence of an inhibitor will slow down this reaction.

Ellman_Assay cluster_assay Ellman's Assay for AChE Activity ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB TNB²⁻ (Yellow Product) Absorbance @ 412 nm Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) (Colorless) AChE AChE Enzyme AChE->ATCh Catalyzes Inhibitor Benzothiazole Inhibitor Inhibitor->AChE Blocks

Caption: Principle of the colorimetric Ellman's assay for AChE inhibition.

Protocol: In Vitro AChE Inhibition Assay

This protocol is adapted for a 96-well plate format for kinetic or endpoint measurements.

Materials:

  • Test benzothiazole derivatives

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)[27]

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • DTNB solution (10 mM in buffer)[11]

  • Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepared fresh)[11]

  • 96-well flat-bottom plate

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Assay Plate Setup (Total Volume: 200 µL): a. Prepare serial dilutions of the benzothiazole derivatives in buffer. b. In each well, add the components in the following order:

    • 120 µL of Phosphate Buffer
    • 20 µL of Test Compound solution (or buffer/known inhibitor for controls)
    • 20 µL of DTNB solution c. Crucial Controls:
    • 100% Activity Control (No Inhibitor): Contains buffer instead of the test compound.
    • Positive Control: Contains a known AChE inhibitor (e.g., Donepezil, Galantamine).[24][28]
    • Blank: Contains buffer instead of the enzyme solution to correct for non-enzymatic substrate hydrolysis.
  • Enzyme Addition and Pre-incubation: a. Add 20 µL of the AChE enzyme solution to all wells except the blank. b. Mix gently and pre-incubate the plate at room temperature or 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[27]

  • Reaction Initiation and Measurement: a. To start the reaction, add 20 µL of the ATChI substrate solution to all wells. b. Immediately place the plate in the microplate reader. c. Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).[11] Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and take a single final reading.

Data Analysis:

  • Calculate Reaction Rate: For kinetic data, determine the rate of change in absorbance per minute (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percentage of Inhibition:

    • % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100[11]

  • Determine IC₅₀: As with the cytotoxicity assay, plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals. Retrieved from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Biological Aspects of Emerging Benzothiazoles: A Short Review. (n.d.). SciSpace. Retrieved from [Link]

  • View of Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (n.d.). BPAS Journals. Retrieved from [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Asian Journal of Research in Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC - NIH. Retrieved from [Link]

  • MTT Cell Assay Protocol. (1994). Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (2010). Asian Journal of Chemistry. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). JOCPR. Retrieved from [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Bio. Retrieved from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. Retrieved from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Retrieved from [Link]

  • Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. (2013). Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC. Retrieved from [Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). MDPI. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. Retrieved from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major focus of drug discovery efforts.[2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6] This document provides detailed application notes and protocols for the characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key mediator of cytokine signaling.

Mechanism of Action and the JAK-STAT Signaling Pathway

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors.[1] Upon ligand binding to its receptor, JAK2 is activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is hypothesized to exert its therapeutic effects by directly inhibiting the kinase activity of JAK2, thereby blocking downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization GeneExpression Gene Expression pSTAT->GeneExpression Nuclear Translocation & Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine.

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine against JAK2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to lower kinase activity and thus greater inhibition.[1]

Experimental Workflow: In Vitro Kinase Assay

in_vitro_workflow start Start compound_prep Prepare serial dilutions of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine start->compound_prep plate_prep Add compound dilutions, controls, and JAK2 enzyme to 384-well plate compound_prep->plate_prep incubation1 Pre-incubate for 20 minutes at room temperature plate_prep->incubation1 reaction_start Initiate reaction by adding ATP and peptide substrate incubation1->reaction_start incubation2 Incubate for 60 minutes at room temperature reaction_start->incubation2 detection Add ATP detection reagent incubation2->detection incubation3 Incubate for 10 minutes at room temperature detection->incubation3 read_plate Measure luminescence with a plate reader incubation3->read_plate data_analysis Calculate percent inhibition and determine IC50 value read_plate->data_analysis end End data_analysis->end cell_based_workflow start Start cell_seeding Seed JAK2-dependent cells in a 96-well plate start->cell_seeding compound_addition Add serial dilutions of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine cell_seeding->compound_addition incubation Incubate for 72 hours compound_addition->incubation reagent_addition Add cell viability reagent (e.g., CellTiter-Glo®) incubation->reagent_addition incubation2 Incubate for 10 minutes reagent_addition->incubation2 read_plate Measure luminescence incubation2->read_plate data_analysis Calculate percent viability and determine GI50 value read_plate->data_analysis end End data_analysis->end

Sources

Application Notes and Protocols for High-Throughput Screening of Benzothiazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Drug Discovery

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential.[1][2] This privileged heterocyclic scaffold is a common feature in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1][2][3][4] The unique structural and electronic properties of the benzothiazole ring system allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery endeavors.[5]

Extensive research has highlighted the efficacy of benzothiazole-based compounds as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][6][7][8] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases and topoisomerases to the modulation of cellular signaling pathways.[5] Given their proven track record and therapeutic promise, the high-throughput screening (HTS) of benzothiazole libraries is a critical strategy for identifying novel lead compounds to address a multitude of diseases.[9]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a successful HTS campaign for a custom benzothiazole library. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for a robust biochemical assay, and outline a clear path for data analysis and hit validation.

The Strategic Imperative: Why High-Throughput Screening?

The primary goal of HTS is to rapidly and efficiently interrogate large compound libraries to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[10][11] This process utilizes automation, miniaturized assay formats (typically 384- or 1536-well plates), and sensitive detection methods to test thousands to millions of compounds in a short period.[10][12][13] For a diverse library of benzothiazole derivatives, HTS is the most effective approach to unlock its therapeutic potential and identify promising starting points for drug development.[12]

Designing the Screening Cascade: A Multi-Step Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully orchestrated workflow, often referred to as a screening cascade. This multi-step process is designed to efficiently identify and validate promising compounds while eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Output Primary_Screen Primary High-Throughput Screen (e.g., 100,000 compounds at a single concentration) Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_Screen->Hit_Identification Hit_Confirmation Confirmation Screen (Re-testing of primary hits) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50) Determination Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (To identify false positives) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Different assay technology) Counter_Screens->Orthogonal_Assays SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A high-level overview of the high-throughput screening cascade.

Selecting the Right Assay: A Lynchpin for Success

The choice of assay technology is paramount to the success of an HTS campaign. The ideal assay should be robust, reproducible, sensitive, and amenable to miniaturization and automation.[14] For screening benzothiazole libraries against a purified protein target, such as a kinase or a protease, several excellent biochemical assay formats are available.[15][16]

Assay TechnologyPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[17][18]Homogeneous "mix-and-read" format, robust, and less prone to interference from colored compounds.[17][19]Requires a suitable fluorescent probe and a significant size difference between the probe and the target.
AlphaScreen® A bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal when the beads are brought close together by a biological interaction.[20][21][22]Highly sensitive, no-wash format, and versatile for various target classes.[20][21][23]Can be susceptible to interference from light-scattering or colored compounds.
Luciferase Reporter Assays In cell-based assays, the expression of a luciferase reporter gene is driven by a promoter that is responsive to a specific signaling pathway.[24][25]Provides a functional readout in a cellular context, highly sensitive.[26][27]Indirect measure of target engagement, potential for off-target effects.

For this application note, we will focus on a Fluorescence Polarization (FP) assay due to its robustness and suitability for identifying inhibitors of protein-small molecule interactions, a common mechanism of action for benzothiazole derivatives.[17][19]

Detailed Protocol: High-Throughput Screening of a Benzothiazole Library using Fluorescence Polarization

This protocol describes a competitive binding assay to identify benzothiazole compounds that inhibit the interaction between a target protein and its fluorescently labeled ligand (probe).

I. Materials and Reagents
  • Compound Library: Benzothiazole derivatives dissolved in 100% DMSO.

  • Target Protein: Purified recombinant protein of interest (e.g., a kinase, protease, or receptor).

  • Fluorescent Probe: A fluorescently labeled ligand known to bind to the target protein.

  • Assay Buffer: Buffer optimized for protein stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Microplates: 384-well, low-volume, black, flat-bottom plates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

II. Assay Development and Miniaturization

Before initiating the full HTS, it is crucial to develop and optimize the assay in a smaller format.[28]

  • Determine Optimal Probe Concentration: Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the target protein to determine the Kd. The optimal probe concentration for the HTS is typically at or below the Kd.

  • Determine Optimal Target Protein Concentration: Titrate the target protein against the chosen probe concentration to identify the concentration that yields a stable and robust FP signal window (typically a change of at least 100 mP).

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance up to the final concentration that will be used in the HTS (e.g., 1%).

  • Z'-Factor Determination: Perform a pilot screen with positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[28]

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

III. High-Throughput Screening Workflow

The following steps outline the automated HTS process in 384-well plates.

HTS_Protocol cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Measurement & Data Analysis Compound_Dispensing 1. Dispense Benzothiazole Library Compounds (e.g., 100 nL into 384-well plates) Controls 2. Dispense Controls (Positive and Negative Controls) Compound_Dispensing->Controls Protein_Addition 3. Add Target Protein (e.g., 10 µL of 2X protein solution) Controls->Protein_Addition Incubation_1 4. Incubate (e.g., 15 min at room temperature) Protein_Addition->Incubation_1 Probe_Addition 5. Add Fluorescent Probe (e.g., 10 µL of 2X probe solution) Incubation_1->Probe_Addition Incubation_2 6. Incubate (e.g., 30 min at room temperature, protected from light) Probe_Addition->Incubation_2 FP_Reading 7. Read Fluorescence Polarization Incubation_2->FP_Reading Data_Analysis 8. Data Analysis and Hit Selection FP_Reading->Data_Analysis

Caption: Step-by-step HTS protocol for the FP assay.

IV. Data Analysis and Hit Identification
  • Data Normalization: Raw FP data from each well is typically normalized to the plate controls. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (mP_sample - mP_negative) / (mP_positive - mP_negative))

  • Hit Selection: A common method for hit selection is to use a statistical cutoff, such as three times the standard deviation of the sample population (Z-score) or a predefined percent inhibition threshold (e.g., >50%).[29]

  • Data Visualization: Scatter plots of percent inhibition for all compounds are useful for visualizing the overall screen performance and identifying potential outliers or systematic errors.

V. Hit Confirmation and Validation: The Path from Hit to Lead

A primary hit from an HTS campaign is not a validated lead. A rigorous follow-up process is essential to eliminate false positives and confirm the activity of promising compounds.[30][31]

  • Hit Confirmation: Re-test the primary hits from a fresh stock of the compound in the primary assay to confirm their activity.

  • Dose-Response Curves: Generate 10-point dose-response curves for confirmed hits to determine their potency (IC50).

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology.[32] For an FP assay, this could involve testing the compounds in the absence of the target protein to identify fluorescent compounds.

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology (e.g., an AlphaScreen® assay or a biochemical assay measuring enzyme activity) to ensure the observed activity is not an artifact of the primary assay format.[30]

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common scaffolds and begin to understand the relationship between chemical structure and biological activity.[28]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls, small assay window.Re-optimize protein and probe concentrations, check reagent stability, ensure consistent liquid handling.
High False-Positive Rate Compound autofluorescence, light scattering, compound aggregation.Implement counter-screens, perform orthogonal assays, check for non-specific inhibition.
Edge Effects in Plates Temperature or evaporation gradients across the plate.Use plate seals, ensure proper incubation conditions, randomize sample layout on plates.
Inconsistent Results Between Runs Reagent degradation, instrument variability.Prepare fresh reagents daily, perform regular instrument calibration and quality control checks.

Conclusion: A Powerful Approach to Benzothiazole Drug Discovery

High-throughput screening provides a powerful and efficient platform for exploring the therapeutic potential of benzothiazole libraries. By employing a robust and well-validated assay, such as the fluorescence polarization assay described here, researchers can rapidly identify promising hit compounds. A disciplined approach to data analysis and a rigorous hit validation cascade are essential to ensure that the most promising candidates are advanced into lead optimization. This systematic methodology will undoubtedly accelerate the discovery of novel benzothiazole-based therapeutics to address unmet medical needs.

References

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 2, 2-10. [Link]

  • Mo, J., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 24(8), 815-833. [Link]

  • Glickman, F., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]

  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 744-754. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2025, August 6). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 226, 71-89. [Link]

  • Nociari, M. M., et al. (2013). Affordable luciferase reporter assay for cell-based high-throughput screening. Journal of Biomolecular Screening, 18(4), 469-477. [Link]

  • Bentham Open Archives. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. [Link]

  • BioAssay Systems. (n.d.). SuperLight™ Luciferase Reporter Gene Assay Kit. [Link]

  • An, W. F., & Tolliday, N. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(8), 1374-1384. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Application of Fluorescence Polarization in HTS Assays. Assay and Drug Development Technologies, 1(1-2), 167-175. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 535-542. [Link]

  • An, F. F., & Qu, Z. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Sciences, 6(4), 363. [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2205-2221. [Link]

  • Kumar, A., & Mishra, A. K. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 56-70. [Link]

  • Biothema. (n.d.). Luciferase assay HTS w/ disp. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]

  • Biocompare. (n.d.). Reporter Assay Kits. [Link]

  • Kumar, A., & Mishra, A. K. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • Tan, S. K., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 32(3), 259-278. [Link]

  • Inglese, J., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Visualized Experiments, (48), 2453. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 205-240. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • UKRI. (2026, February 3). Small molecule high throughput screen using AstraZeneca facilities. [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • National Academies Press. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]

  • Tan, S. K., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 259-278. [Link]

  • El-Gamal, M. I., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 205-240. [Link]

  • UT Southwestern. (n.d.). Publications: High-Throughput Screening Core Facility. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. [Link]

  • Kumar, A., et al. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15, 29019-29031. [Link]

  • El-Gamal, M. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

Sources

Application Notes and Protocols for the Investigation of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine and its Analogs in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emerging Potential of Benzothiazole Derivatives in Oncology

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, N-substituted-1,3-benzothiazol-2-amines have garnered significant attention for their potential as anti-cancer agents. These compounds, including the focal molecule N-(piperidin-4-yl)-1,3-benzothiazol-2-amine, are being investigated for their ability to inhibit tumor growth across a variety of cancer types. Their mechanism of action is often multifaceted, involving the targeting of key cellular processes essential for cancer cell proliferation and survival.

This guide provides a comprehensive overview of the application of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine and its structural analogs in anti-cancer studies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the therapeutic potential of this promising class of compounds. The information presented herein is synthesized from a range of studies on related benzothiazole derivatives, providing a robust framework for investigation in the absence of extensive data on the specific title compound.

II. Putative Mechanisms of Anti-Cancer Activity

While the precise molecular targets of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine are still under investigation, studies on analogous benzothiazole derivatives suggest several potential mechanisms of action. These include the disruption of microtubule dynamics, inhibition of crucial signaling pathways, and induction of programmed cell death (apoptosis).

A. Disruption of Microtubule Dynamics

A significant number of anti-cancer agents exert their effects by interfering with the normal function of microtubules, which are critical for cell division. Some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site and leading to cell cycle arrest in the G2/M phase.[1] This disruption of microtubule dynamics ultimately triggers apoptosis in rapidly dividing cancer cells.

G cluster_0 Cancer Cell Benzothiazole_Derivative N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (or analog) Tubulin Tubulin Dimers Benzothiazole_Derivative->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1. Proposed mechanism of action via tubulin polymerization inhibition.

B. Inhibition of Key Signaling Pathways

Cancer cell growth and survival are often driven by aberrant signaling pathways. Benzothiazole derivatives have been shown to target several key kinases involved in these pathways.

  • Receptor Tyrosine Kinases (RTKs): Some benzothiazole-based compounds have demonstrated inhibitory activity against RTKs such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are frequently overexpressed in various cancers.[2]

  • Intracellular Kinases: Other potential targets include intracellular kinases like PI3K (Phosphoinositide 3-kinase), Akt, and mTOR, which are central to cell growth, proliferation, and survival.[3] Inhibition of these kinases can lead to a halt in the cell cycle and the induction of apoptosis.

G cluster_0 Cancer Cell Signaling Benzothiazole_Derivative N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (or analog) RTK EGFR/HER-2 Benzothiazole_Derivative->RTK Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Benzothiazole_Derivative->PI3K_Akt_mTOR Inhibits RTK->PI3K_Akt_mTOR Activates Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits

Figure 2. Inhibition of pro-survival signaling pathways by benzothiazole derivatives.

C. Induction of Apoptosis

Ultimately, the goal of many anti-cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Benzothiazole derivatives have been observed to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[4] The enhancement in the levels of caspase-3 is a key indicator of apoptosis induction.[4]

III. In Vitro Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the anti-cancer potential of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine and its analogs.

A. Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's ability to inhibit cancer cell growth and determine its cytotoxic concentration.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound Class Cancer Cell Line IC50 (µM) Reference
N,4-diaryl-1,3-thiazole-2-aminesSGC-7901 (gastric)0.36 - >50[1]
A549 (lung)0.86 - >50[1]
HT-1080 (fibrosarcoma)0.42 - >50[1]
Benzothiazole-piperazine derivativesHCT-116 (colon)3.1 - >100[4]
MCF-7 (breast)9.2 - >100[4]
HUH-7 (liver)7.9 - >100[4]
2-substituted benzothiazole derivativesHepG2 (liver)29.63 - 59.17[5]

Table 1. Representative IC50 values for various benzothiazole derivatives against different cancer cell lines.

B. Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

C. Cell Cycle Analysis

This assay determines the stage of the cell cycle at which the compound exerts its anti-proliferative effect.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

D. Western Blot Analysis

Western blotting is used to investigate the effect of the compound on the expression levels of specific proteins involved in the proposed mechanisms of action.

Protocol: Western Blotting for Apoptosis and Signaling Proteins

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G Start In Vitro Evaluation Workflow Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Investigation Mechanism of Action Studies IC50->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism_Investigation->Cell_Cycle Western_Blot Western Blot Analysis Mechanism_Investigation->Western_Blot End Candidate for In Vivo Studies Apoptosis_Assay->End Cell_Cycle->End Western_Blot->End

Figure 3. Workflow for the in vitro evaluation of anti-cancer compounds.

IV. In Vivo Evaluation Protocols

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Monitor tumor size and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the overall toxicity of the compound.

V. Conclusion and Future Directions

N-(piperidin-4-yl)-1,3-benzothiazol-2-amine and its analogs represent a promising class of compounds for the development of novel anti-cancer therapies. The protocols and information provided in this guide offer a comprehensive framework for their systematic evaluation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and reduce toxicity, and exploring their efficacy in combination with existing cancer treatments. A thorough understanding of their structure-activity relationships (SAR) will be critical for advancing these promising molecules from the laboratory to the clinic.

VI. References

  • Gupta, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-287. Available at: [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(4), e0175382. Available at: [Link]

  • Husain, A., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4984-4995. Available at: [Link]

  • Patel, R. P., et al. (2012). Synthesis and biological evaluation of some 1, 3- benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638. Available at: [Link]

  • Al-Talib, M., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry, 7(1), 77-81. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and biological assessment of new benzothiazolopyridine and benzothiazolyl-triazole derivatives as antioxidant and anti. Journal of the Chilean Chemical Society, 65(2), 4821-4827. Available at: [Link]

  • Kakadiya, D., & Noolvi, M. N. (2015). Synthesis, characterization and evaluation of some benzothiazole derivatives bearing oxindole moiety as potential anticancer agents. International Journal of Pharmaceutical Chemistry and Analysis, 2(2), 48-55. Available at: [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(1), 27-36. Available at: [Link]

  • Kumar, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence, 1-22. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10, S2133-S2141. Available at: [Link]

  • Budak, Y., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1145. Available at: [Link]

  • Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5821. Available at: [Link]

  • Le, T., et al. (2011). The Metabotropic Glutamate Receptor 7 Allosteric Modulator AMN082: A Monoaminergic Agent in Disguise? Psychopharmacology, 213(2-3), 515-525. Available at: [Link]

  • Al-Radadi, N. S. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. Pharmaceuticals, 14(8), 832. Available at: [Link]

  • Sacco, J., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(14), 5406. Available at: [Link]

  • Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. Available at: [Link]

  • Yang, H., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 119, 105469. Available at: [Link]

  • Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114478. Available at: [Link]

  • Gireș, C., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6177. Available at: [Link]

Sources

LC-MS/MS method for quantification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine in biological matrices (plasma/serum).[1] This compound, featuring a benzothiazole core coupled with a piperidine amine, represents a structural scaffold common in kinase inhibitors and CNS-active agents.

The method utilizes Positive Electrospray Ionization (ESI+) on a triple quadrupole mass spectrometer, coupled with Reverse-Phase Chromatography (RPC) . Special attention is given to the basicity of the primary amine (position 4 of the piperidine), which often leads to peak tailing and carryover. The protocol mitigates these issues using a Charged Surface Hybrid (CSH) C18 column chemistry and an optimized protein precipitation workflow.

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Implications for Method Development
Formula C12H15N3SPrecursor ion selection.
MW 233.33 g/mol Monoisotopic Mass: ~233.1 Da.
Polarity (LogP) ~1.5 - 2.5Moderately lipophilic; suitable for C18 retention.
Basicity (pKa) ~9.5 (Piperidine NH2)Highly basic. Will be fully protonated at pH < 7. Requires acidic mobile phase for ionization but may tail on traditional silica.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH.

Method Development Strategy

Chromatographic Separation (The "Why")

The primary challenge with 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is the interaction between its basic amine and residual silanols on the HPLC column stationary phase.

  • Column Selection: We utilize a C18 Charged Surface Hybrid (CSH) column. The CSH particle surface carries a low-level positive charge that repels protonated amines, significantly improving peak shape and loadability compared to traditional C18 columns.

  • Mobile Phase: A standard Formic Acid (0.1%) system is chosen to ensure the analyte remains protonated (

    
    ) for maximal ESI sensitivity.
    
Mass Spectrometry (The "Why")
  • Ionization: ESI+ is the default for basic amines.

  • Fragmentation: The collision-induced dissociation (CID) of this molecule typically yields a stable benzothiazole cation (

    
    ) or cleavage of the piperidine ring.
    

Experimental Protocol

Materials & Reagents
  • Analyte: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -analog) or a structural analog (e.g., Sunitinib or a similar benzothiazole derivative) if isotopolog is unavailable.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free human or rat plasma (K2EDTA).

Stock & Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Serially dilute Master Stock with 50:50 MeOH:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Solution (IS-Spike): Prepare at 100 ng/mL in 100% Acetonitrile.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput and recovery. The use of acidified acetonitrile ensures full solubility of the basic analyte.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or 1.5 mL tube.

  • Spike: Add 10 µL of Working Standard (for Calibrators) or 50:50 MeOH:Water (for Blanks).

  • Precipitate: Add 200 µL of IS-Spike Solution (Acetonitrile containing IS).

  • Vortex: Mix vigorously for 2 minutes at 1500 rpm.

  • Centrifuge: Spin at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (0.1% FA) to match the initial mobile phase composition (reduces solvent effects/peak broadening).

  • Inject: Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Description
0.00 5 Initial Hold
0.50 5 Loading
3.00 95 Elution
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry Parameters
  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Source: ESI Positive.[2][3]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Optimizable):

  • Precursor Ion:

    
     234.1 
    
    
    
  • Quantifier Product:

    
     135.0 (Benzothiazole core cation). Collision Energy (CE): ~25-30 eV.
    
  • Qualifier Product:

    
     118.0 (Thiazole ring fragment) or 150.1. CE: ~35-40 eV.
    

Visualized Workflows

Figure 1: Sample Preparation Logic Flow

This diagram illustrates the Protein Precipitation (PPT) workflow designed to maximize recovery while minimizing matrix effects.

SamplePrep RawSample Raw Plasma Sample (50 µL) Spike Add IS & Standards (10 µL) RawSample->Spike Precipitation Protein Precipitation Add 200 µL ACN (with IS) Spike->Precipitation Vortex Vortex Mixing (2 min @ 1500 rpm) Precipitation->Vortex Centrifuge Centrifugation (4000g, 10 min, 4°C) Vortex->Centrifuge Supernatant Supernatant Transfer (100 µL) Centrifuge->Supernatant  Remove Pellets Dilution Dilution with Water (1:1 Ratio) Supernatant->Dilution  Match Mobile Phase Injection LC-MS/MS Injection Dilution->Injection

Caption: Optimized Protein Precipitation workflow ensuring solvent compatibility with initial LC gradient conditions.

Figure 2: LC-MS/MS System Configuration

A decision tree for troubleshooting peak shape issues common with basic amines.

MethodDev Start Start: Basic Amine Analyte ColumnChoice Select Column: CSH C18 or Biphenyl Start->ColumnChoice MobilePhase Mobile Phase: 0.1% Formic Acid ColumnChoice->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak GoodPeak Proceed to Validation CheckPeak->GoodPeak  Symmetry > 0.9 BadPeak Tailing Observed CheckPeak->BadPeak  Symmetry < 0.8 Fix1 Switch to High pH (Ammonium Bicarbonate) BadPeak->Fix1  Option A Fix2 Increase Buffer Strength (10mM Ammonium Formate) BadPeak->Fix2  Option B

Caption: Troubleshooting logic for basic amine chromatography to ensure sharp peaks and high sensitivity.

Validation Criteria (FDA/EMA Alignment)

To ensure the method is "Trustworthy" and "Self-Validating," adherence to the FDA Bioanalytical Method Validation Guidance for Industry (2018) is required.

  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2][4] Calibration curve must include a blank, a zero (blank + IS), and at least 6 non-zero standards.
    
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% must be

      
       (20% for LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% for LLOQ).
      
  • Matrix Effect: Compare analyte response in extracted blank plasma (post-extraction spike) vs. neat solution. Acceptance: Matrix Factor CV

    
    .
    
  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be

    
     of the LLOQ signal.
    

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

Molecular docking simulation of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This protocol details the computational methodology for docking 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (hereafter referred to as BPA-1 ) into the ATP-binding pocket of Phosphoinositide 3-kinase gamma (PI3Kγ) . The benzothiazole-piperidine scaffold is a privileged structure in medicinal chemistry, exhibiting potent inhibitory activity against lipid and protein kinases implicated in cancer and inflammation.

Objective: To predict the binding mode, affinity, and critical residue interactions of BPA-1 within the PI3Kγ active site, establishing a baseline for lead optimization.

Scientific Rationale (The "Why")

The Scaffold

BPA-1 consists of a rigid benzothiazole ring fused to a flexible piperidine linker with a solvent-exposed primary amine.

  • Benzothiazole Moiety: Acts as an ATP-adenine mimetic, capable of forming hinge-region hydrogen bonds.

  • Piperidine-4-amine: Provides vectors for solubilizing groups and electrostatic interactions with aspartate/glutamate residues often found at the rim of kinase pockets.

The Target: PI3Kγ

PI3Kγ is a master regulator of immune cell chemotaxis. Inhibitors must compete with ATP.[1] The binding pocket is characterized by:

  • The Hinge Region (Val882, Glu880): Critical for H-bond anchoring.

  • The Affinity Pocket (Lys833): A hotspot for salt-bridge interactions.

  • The Hydrophobic Region II: Accessed by non-planar inhibitors.

Computational Workflow

The following diagram outlines the logical flow of the simulation, ensuring data integrity from preparation to analysis.

DockingWorkflow Start Start: BPA-1 Structure LigPrep Ligand Preparation (Geometry Opt & Protonation) Start->LigPrep Docking Molecular Docking (Genetic Algorithm) LigPrep->Docking ProtPrep Protein Preparation (PDB: 3L54 / 7JWE) GridGen Grid Box Generation (Center: ATP Site) ProtPrep->GridGen GridGen->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (2D/3D Plotting) Validation->Docking Fail (Refine Parameters) Validation->Analysis Pass

Figure 1: End-to-end computational workflow for docking BPA-1.

Detailed Protocol

Phase I: Ligand Preparation

Critical Insight: The protonation state of the primary amine is the single biggest variable affecting docking accuracy.

  • Structure Generation: Draw 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine in 2D (ChemDraw/MarvinSketch) and convert to 3D.

  • Geometry Optimization: Minimize energy using the MMFF94 force field (steepest descent algorithm) to relieve steric clashes in the piperidine ring (chair conformation).

  • Protonation State (pH 7.4):

    • N1 (Benzothiazole): Unprotonated (pKa ~1-2).

    • N (Piperidine): Amide-like character due to conjugation with benzothiazole; planar, unprotonated.

    • N (Primary Amine): Protonated (+1) . The pKa is ~10.5. It must be modeled as -NH3+.

    • Why? An uncharged amine will miss critical salt bridges with Asp/Glu residues in the kinase pocket, leading to false-negative scores.

Phase II: Protein Target Preparation

Target Selection: PDB ID 3L54 (PI3Kγ complexed with a ligand) is recommended over apo-structures to ensure the binding pocket is in an "open" conformation suitable for docking.

  • Retrieval: Download PDB structure 3L54 .

  • Cleaning:

    • Remove all water molecules (crystallographic waters are usually displaced by ligands of this size).

    • Remove co-crystallized ions (Mg2+) unless they are coordinated directly by the ligand (rare for this scaffold type, but check 3D viewer).

    • Remove the native ligand (save it for validation).

  • Refinement:

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Software Note: In AutoDock Tools, ensure the His residue protonation states match the local environment (check H-bond networks).

Phase III: Grid Generation & Docking

Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina (Gradient-based).

Grid Box Parameters (Targeting ATP Site):

Parameter Value (Å) Rationale
Center X 22.50 Centered on the hinge region (Val882)
Center Y 18.20 Centered on the hinge region
Center Z 12.40 Centered on the hinge region
Size X 24.0 Covers ATP pocket + Affinity pocket
Size Y 24.0 Covers ATP pocket + Affinity pocket
Size Z 24.0 Covers ATP pocket + Affinity pocket

| Exhaustiveness | 32 | High sampling for flexible piperidine ring |

Execution: Run the docking simulation. For AutoDock Vina: vina --receptor protein.pdbqt --ligand bpa1.pdbqt --center_x 22.5 --center_y 18.2 --center_z 12.4 --size_x 24 --size_y 24 --size_z 24 --exhaustiveness 32 --out results.pdbqt

Results & Analysis

Interpretation of Binding Affinity
  • Excellent: < -9.0 kcal/mol (Nanomolar range potential)[2]

  • Good: -7.0 to -9.0 kcal/mol (Micromolar range)

  • Weak: > -7.0 kcal/mol

Key Interaction Check

To validate the biological relevance of the top-ranked pose, verify the following interactions using the diagram below.

Interactions Ligand BPA-1 (Ligand) Val882 Val882 (Hinge) Ligand->Val882 H-Bond (Benzothiazole N) Lys833 Lys833 (Catalytic) Ligand->Lys833 Cation-Pi / H-Bond Asp964 Asp964 (DFG Motif) Ligand->Asp964 Salt Bridge (Piperidine NH3+) Trp812 Trp812 (Hydrophobic) Ligand->Trp812 Pi-Pi Stacking

Figure 2: Critical interaction map for PI3Kγ inhibition.

Analysis Checklist:

  • Hinge Interaction: Does the benzothiazole nitrogen or sulfur interact with Val882 ? (Required for kinase activity).[1]

  • Salt Bridge: Does the protonated amine on the piperidine ring reach Asp964 or Glu880 ? This interaction often confers potency.

  • Fit: Is the piperidine ring adopting a relaxed chair conformation within the solvent channel?

Validation & Troubleshooting

Protocol Validation (Self-Correction): Before trusting the BPA-1 results, you must perform a Redocking Experiment .

  • Extract the native ligand from PDB 3L54.

  • Dock it back into the protein using the exact parameters above.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å. (Action: Increase grid size or exhaustiveness).

Common Pitfalls:

  • Wrong Protonation: If the amine is neutral, it will not orient towards Asp964, resulting in a flipped pose and poor energy score.

  • Rigid Receptor: If the piperidine ring clashes with the "P-loop" (Gly830-Thr836), consider using Induced Fit Docking (IFD) protocols (e.g., Schrödinger Glide) to allow side-chain flexibility.

References

  • Benzothiazole Anticancer Activity: Role of benzothiazole scaffold in anticancer drug discovery.

  • PI3K Docking Methodology: Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors.

  • Benzothiazole-Piperidine Synthesis & Targets: Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Scaffolds.

  • Anticonvulsant Activity (Alternative Target): Molecular docking of benzothiazole derivatives as anticonvulsant agents (GABA-AT).

  • Target Structure (PDB): RCSB Protein Data Bank - Structure 3L54 (PI3K Gamma).

Sources

Pharmacokinetic Profiling of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery & Development Professionals

Abstract The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development. This application note provides a detailed, experience-driven guide for the comprehensive pharmacokinetic (PK) profiling of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine, a molecule representative of the benzothiazole and piperidine scaffolds common in modern medicinal chemistry.[1][2] We present self-validating protocols for essential in vitro assays—metabolic stability and plasma protein binding—and a foundational in vivo rodent pharmacokinetic study. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence, thereby enabling informed decisions in the progression of drug candidates.

Introduction: The Imperative of Early PK Profiling

In the journey from a promising hit compound to a viable drug candidate, an early and thorough understanding of pharmacokinetics is not just advantageous—it is critical. The exposure of a drug at its site of action is governed by its ADME properties, which ultimately dictate efficacy and safety. Compounds containing benzothiazole and piperidine moieties are of significant interest due to their diverse pharmacological activities, including potential applications as anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5] However, their structural complexity necessitates a robust evaluation of their pharmacokinetic behavior.

The "free drug hypothesis" posits that only the unbound fraction of a drug is available to interact with its target and be cleared from the body.[6] Therefore, two key in vitro parameters form the bedrock of our initial investigation:

  • Metabolic Stability: Assesses the susceptibility of the compound to metabolism, primarily by hepatic enzymes, which is a major mechanism of drug clearance.[7]

  • Plasma Protein Binding (PPB): Determines the fraction of the drug that is bound to plasma proteins, which influences its distribution and availability.[8]

Data from these assays provide a predictive lens for in vivo outcomes and are essential for designing a robust rodent PK study, the final component of this guide. This integrated approach ensures that resources are focused on candidates with the most promising drug-like properties.

Below is a workflow diagram illustrating the integrated approach to PK profiling described in this guide.

PK_Profiling_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Integration & Decision Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Model PK Modeling & Parameter Calculation Metabolic_Stability->PK_Model Cl_int PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Model f_u Rodent_PK Rodent PK Study (IV & PO Dosing) Rodent_PK->PK_Model Plasma Conc. vs. Time Decision Candidate Progression Decision PK_Model->Decision Full PK Profile Metabolic_Stability_Workflow Start Start: Prepare Reagents (Compound, Microsomes, Buffer, NADPH) Preincubation Pre-incubate Compound with Liver Microsomes at 37°C Start->Preincubation Initiate Initiate Reaction: Add NADPH Cofactor Solution Preincubation->Initiate Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction: Add Acetonitrile with Internal Standard Sampling->Quench Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Calculate t½ and Clint Analyze->End

Caption: Workflow for the liver microsomal stability assay.

Materials:

Reagent/Equipment Specifications
Test Compound 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine, 10 mM in DMSO
Liver Microsomes Pooled Human (mixed gender), Pooled Rat (Sprague-Dawley)
Cofactor NADPH regenerating system (or 5 mM NADPH solution)
Incubation Buffer 100 mM Potassium Phosphate Buffer, pH 7.4
Positive Controls Midazolam (CYP3A4), Dextromethorphan (CYP2D6)
Quenching Solution Acetonitrile (ACN) with a suitable internal standard (IS)

| Equipment | 37°C water bath/incubator, centrifuge, LC-MS/MS system |

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and immediately place them on ice. [9]Prepare a 100 µM working solution of the test compound by diluting the 10 mM DMSO stock in the incubation buffer. The final DMSO concentration in the incubation must be <0.5%. [10]2. Incubation Setup: In a 96-well plate, add the incubation buffer. Add the liver microsome stock to achieve a final protein concentration of 0.5 mg/mL. [11]Finally, add the test compound working solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. [10]A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction. [7][10]6. Sample Processing: Vigorously mix the quenched samples and centrifuge at 4°C to precipitate the microsomal proteins. [10]7. Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

Data Analysis & Interpretation
  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:[7]

    • t½ (min) = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Expected Data Summary:

Parameter Human Microsomes Rat Microsomes Control (Midazolam) Interpretation Guide
t½ (min) Experimental Value Experimental Value < 15 min > 60 min: Low Clearance15-60 min: Medium Clearance< 15 min: High Clearance

| Clint (µL/min/mg) | Calculated Value | Calculated Value | High | Directly correlates with t½; used for in vivo clearance predictions. |

In Vitro Assay: Plasma Protein Binding (PPB)

Scientific Rationale

The extent of a drug's binding to plasma proteins like albumin and α1-acid glycoprotein (AAG) is a critical determinant of its pharmacokinetic profile. [6]Generally, only the unbound (free) drug can distribute into tissues, interact with pharmacological targets, and be metabolized or excreted. [12]High plasma protein binding (>99%) can limit drug distribution and may be a liability. Equilibrium Dialysis (ED) is considered the gold standard method for determining PPB because it minimizes experimental artifacts and allows for the accurate measurement of the unbound drug fraction (fu) at thermodynamic equilibrium. [6][12]

Experimental Protocol

This protocol uses a high-throughput equilibrium dialysis apparatus (e.g., RED device) to determine the percent binding.

PPB_Workflow Start Start: Prepare Materials (Compound, Plasma, PBS, RED Device) Spike Spike Compound into Plasma Start->Spike Load_Device Load Spiked Plasma into Sample Chamber Spike->Load_Device Load_Buffer Load PBS into Buffer Chamber Load_Device->Load_Buffer Incubate Seal and Incubate at 37°C with Shaking (4-24h to reach equilibrium) Load_Buffer->Incubate Sample Collect Aliquots from Both Plasma and Buffer Chambers Incubate->Sample Analyze Analyze Concentrations in Both Chambers by LC-MS/MS Sample->Analyze End End: Calculate % Bound and fu Analyze->End Rodent_PK_Workflow Start Start: Acclimate Animals & Prepare Dosing Formulations (IV & PO) Dose_IV Dose Group 1 (n=3-4/timepoint) via Intravenous (IV) Bolus Start->Dose_IV Dose_PO Dose Group 2 (n=3-4/timepoint) via Oral Gavage (PO) Start->Dose_PO Sample_IV Collect Blood at Predetermined Time Points (e.g., 5, 15, 30, 60, 120, 240 min) Dose_IV->Sample_IV Sample_PO Collect Blood at Predetermined Time Points (e.g., 15, 30, 60, 120, 240, 360 min) Dose_PO->Sample_PO Process_Blood Process Blood to Plasma (Centrifugation) Sample_IV->Process_Blood Sample_PO->Process_Blood Store Store Plasma at -80°C Until Analysis Process_Blood->Store Analyze Quantify Drug Concentration in Plasma by LC-MS/MS Store->Analyze End End: Perform Pharmacokinetic Analysis Analyze->End

Caption: Workflow for a discrete sampling rodent PK study.

Study Design:

Parameter Specification Rationale

| Species | Sprague-Dawley or Wistar Rats | Standard, well-characterized model for PK studies. |[13] | Group Size | 3-4 animals per time point | Provides sufficient statistical power for parameter estimation. | | IV Dose | e.g., 1-2 mg/kg | To determine clearance, Vd, and serve as a reference for bioavailability. |[13] | PO Dose | e.g., 5-10 mg/kg | To assess oral absorption and bioavailability. |[13] | IV Sampling | e.g., 5, 15, 30, 60, 120, 240, 480 min | Captures the rapid distribution and slower elimination phases. | | PO Sampling | e.g., 15, 30, 60, 120, 240, 480, 1440 min | Captures the absorption, distribution, and elimination phases. |

Procedure:

  • Dosing Formulation: Prepare a clear, sterile solution for IV administration (e.g., in saline with a co-solvent like PEG400). Prepare a solution or uniform suspension for PO administration (e.g., in 0.5% methylcellulose).

  • Administration: Administer the doses to two separate groups of fasted rats.

  • Blood Collection: At each time point, collect blood samples (typically via tail vein or saphenous vein) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage & Analysis: Store the plasma samples at -80°C until they are analyzed using a validated LC-MS/MS bioanalytical method.

[14]#### 4.3 Data Analysis & Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.

Key PK Parameters & Interpretation:

Parameter Description Typical Interpretation
Cmax Maximum observed plasma concentration Indicates the rate and extent of absorption.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma conc. vs. time) Represents total drug exposure.
Elimination Half-life Time for plasma concentration to decrease by half.
CL Clearance Volume of plasma cleared of the drug per unit time.
Vdss Volume of Distribution at Steady State Apparent volume into which the drug distributes.
F% Absolute Bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A value >30% is often desired.

| Kp,brain | Brain-to-Plasma Ratio (optional) | C_brain / C_plasma at a given time point. Indicates BBB penetration. |[15]

Conclusion

This application note provides a robust framework for the systematic pharmacokinetic profiling of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine. By integrating data from in vitro metabolic stability and plasma protein binding assays with a definitive in vivo rodent PK study, researchers can build a comprehensive ADME profile. This profile is essential for making data-driven decisions, optimizing lead compounds, and ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Merce-LLC. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Ball, R., et al. (2014). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. MDPI. Retrieved from [Link]

  • Assel, T. A., et al. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Retrieved from [Link]

  • Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Retrieved from [Link]

  • PubMed. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Retrieved from [Link]

  • de Lange, E. C. M., et al. (n.d.). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. PMC. Retrieved from [Link]

  • Zhang, H., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • ResearchGate. (2025). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Retrieved from [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]

  • ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Retrieved from [Link]

  • In-Depth Review. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Retrieved from [Link]

  • BioAgilytix. (n.d.). Best Practices and Recommendations for Non‐Liquid Matrices Bioanalysis. Retrieved from [Link]

  • PubMed. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzothiazole-Piperidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of C-N Bond Formation between Benzothiazole and Piperidine Scaffolds. Ticket Status: Active Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division.

Introduction: The Coupling Landscape

The synthesis of 2-(piperidin-1-yl)benzothiazole and its derivatives is a cornerstone reaction in medicinal chemistry, often targeting antitumor, antipsychotic, and antimicrobial activity. While the benzothiazole ring is electron-deficient, making it a prime candidate for Nucleophilic Aromatic Substitution (


) , experimental realities often diverge from textbook theory.

This guide treats your synthesis as a system. We analyze the input variables (electronics, sterics, solvent) to predict and troubleshoot the output.

Strategic Decision Matrix

Before starting, determine your pathway based on your substrate's electronic profile.

OptimizationTree Start Start: Analyze Substrate Position Target Position? Start->Position C2 C2 Position (Between S and N) Position->C2 C6 C6 Position (Benzenoid Ring) Position->C6 Act Is C2 Activated? (Leaving Group = Cl, F, SO2R) C2->Act Cat Method B: Buchwald-Hartwig (Pd-Catalysis) C6->Cat Required SNAr Method A: SNAr (Base/Heat) Act->SNAr Yes (Standard) Act->Cat No (Unreactive LG)

Figure 1: Decision tree for selecting the optimal coupling strategy based on regiochemistry and substrate activation.

Module 1: The Standard Protocol ( )

Applicability: 2-halobenzothiazoles (Cl, F, Br) coupling with piperidine.

The C2 position of benzothiazole is highly electrophilic due to the inductive effect of the adjacent nitrogen and sulfur atoms. For 90% of applications, metal catalysis is unnecessary.

Optimized Workflow
ParameterStandard ConditionGreen/High-Efficiency Alternative
Solvent DMF or Acetonitrile (MeCN)Water (Microwave) or Ethanol
Base

(2.0 equiv) or

Excess Piperidine (acts as base/nucleophile)
Temperature


(MW, 10 min)
Stoichiometry 1.0 equiv Ar-Cl : 1.2 equiv Amine1.0 equiv Ar-Cl : 3.0 equiv Amine
Step-by-Step Procedure
  • Charge: To a reaction vial, add 2-chlorobenzothiazole (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvate: Add anhydrous DMF (3 mL). Critical: DMF must be dry to prevent hydrolysis.[1]

  • Initiate: Add piperidine (1.2 mmol) dropwise.

  • React: Heat to

    
     monitoring by TLC/LCMS. Conversion typically reaches >95% within 2-4 hours.
    
  • Workup: Pour mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Module 2: Troubleshooting Center (FAQ)

Q1: My reaction stalls at 60% conversion. Adding more piperidine doesn't help. Why?

  • Diagnosis: The byproduct (HCl) is protonating your unreacted piperidine, rendering it non-nucleophilic.

  • The Fix:

    • Base Check: Ensure your inorganic base (

      
       or 
      
      
      
      ) is finely ground. Large granules reduce surface area and basicity in organic media.
    • Leaving Group Swap: If using 2-chlorobenzothiazole, switch to 2-fluorobenzothiazole . The C-F bond is stronger but the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating

      
       rates by orders of magnitude [1].
      

Q2: I see a new peak in LCMS (M-17 or M+1 from starting material) and low product yield.

  • Diagnosis: Hydrolysis .[1][2][3] You are making 2-hydroxybenzothiazole (benzothiazolinone).

  • Mechanism: Trace water in DMF/DMSO attacks the C2 position instead of piperidine. This is thermodynamically driven by the formation of the stable amide-like tautomer.

  • The Fix:

    • Use anhydrous Acetonitrile instead of DMF (easier to dry).

    • Switch to Isopropanol as solvent. The secondary alcohol is bulky and less nucleophilic than water/primary alcohols, minimizing solvolysis side reactions.

Q3: Can I couple at the C6 position (benzenoid ring) using this method?

  • Answer: No. The

    
     mechanism requires the negative charge of the intermediate to be delocalized onto a heteroatom (N or S). The C6 position is isolated from the heterocyclic ring's electron-withdrawing power. You must use Method B (Buchwald-Hartwig) .
    

Module 3: Advanced Coupling (Buchwald-Hartwig)

Applicability: Unactivated substrates (e.g., C6-bromo) or deactivated C2 substrates (e.g., with electron-donating groups).

The Challenge: Benzothiazoles contain sulfur, a "soft" donor that can coordinate to Palladium (Pd), potentially poisoning the catalyst.

The "Sulfur-Safe" Protocol

To overcome catalyst poisoning, use strong chelating ligands and higher catalyst loading.

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos or RuPhos .

    • Why? Xantphos is a bidentate ligand with a wide bite angle, creating a sterically crowded environment that discourages sulfur coordination while facilitating reductive elimination [2].

  • Base:

    
     (Dry toluene/dioxane).
    
  • Temperature:

    
    .
    

Troubleshooting Buchwald Reactions:

  • Black Precipitate: "Palladium Black" formation. The catalyst has decomposed.

    • Fix: Add the ligand before the metal source, or use a precatalyst (e.g., Xantphos-Pd-G3).

  • No Conversion:

    • Fix: Switch base to NaOtBu (Sodium tert-butoxide). It is stronger and more soluble, but ensure your substrate is stable to strong bases.

Module 4: Green Chemistry & High Throughput

For labs prioritizing sustainability or speed, the Water-Mediated approach is validated.

  • Concept: "On-Water" chemistry. The hydrophobic effect forces the organic reactants (benzothiazole and piperidine) into nanodroplets, increasing effective concentration and rate.

  • Protocol: Mix reactants in water (heterogeneous suspension). Microwave at

    
     for 10-15 minutes. No catalyst required.
    
  • Yield: Often >90% due to the high polarity of the transition state being stabilized by water [3].

Visualizing the Pathway

Understanding the failure points requires visualizing the mechanism.

Mechanism Substrate 2-Chlorobenzothiazole Inter Meisenheimer Complex (Anionic Intermediate) Substrate->Inter + Nu (Slow Step) Side Hydrolysis Impurity (Benzothiazolinone) Substrate->Side + H2O (Wet Solvent!) Nu Piperidine Prod Product 2-(piperidin-1-yl)benzothiazole Inter->Prod - Cl (Fast)

Figure 2: Mechanistic flow of the SNAr reaction, highlighting the critical competition between the desired amine attack and moisture-induced hydrolysis.

References

  • BenchChem Technical Support. (2025).[1] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. American Chemical Society. Retrieved from

  • Ranjbar-Karimi, R., et al. (2016).[4] Rapid and Green Synthesis of some Benzothiazole-2-thiol Derivatives Using Aqueous Media.[4][5] Organic Chemistry Research.[4] Retrieved from

  • Organic Letters. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (Demonstrates 92% yield for 2-chlorobenzothiazole + piperidine). Retrieved from

Sources

Overcoming challenges in the purification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine. This molecule, containing both a basic piperidine ring and a benzothiazole moiety, presents unique purification hurdles that require a systematic and informed approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine?

The core challenges stem from its chemical structure. The presence of two basic nitrogen atoms (the piperidine and the amine) makes the molecule highly polar and prone to strong interactions with acidic stationary phases like silica gel.[1] This can lead to significant peak tailing, poor separation, or even irreversible adsorption during column chromatography. Furthermore, impurities are often structurally similar, sharing comparable polarity, which complicates separation by both chromatography and recrystallization.[2]

Q2: What are the most likely impurities to be present after synthesis?

Impurities largely depend on the synthetic route. A common method for synthesizing the benzothiazole ring involves the condensation of 2-aminothiophenol with a suitable carbonyl compound or its equivalent.[2][3] Therefore, you should anticipate the presence of:

  • Unreacted Starting Materials: Such as 2-aminothiophenol and the piperidine precursor.

  • Oxidation Byproducts: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere can help minimize this.[2]

  • Incompletely Cyclized Intermediates: The reaction may stall at an intermediate stage, such as a Schiff base, without full cyclization to the benzothiazole ring.[2]

Q3: Which analytical technique is best for monitoring purification progress?

Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring purification. It is crucial for developing a suitable solvent system for column chromatography and for quickly analyzing fractions.[4] For more detailed purity analysis post-purification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any remaining impurities.[5]

Q4: Should I purify the compound as a free base or as a salt?

This is a strategic choice. Purifying the compound as a free base is common, but if it proves difficult to crystallize or handle chromatographically, converting it to a solid salt (e.g., a hydrochloride salt) can be advantageous.[2] Salts often have very different solubility profiles and are typically more crystalline, making purification by recrystallization easier. The pure free base can then be regenerated by neutralization.[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary purification method, but the basic nature of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine requires special considerations.[1]

Issue 1: Severe Peak Tailing or Product Streaking on Silica Gel

  • Underlying Cause: Your basic amine product is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via an acid-base interaction. This causes inconsistent adsorption and desorption, leading to a "tail" instead of a sharp peak.[1]

  • Solution 1: Modify the Mobile Phase.

    • Protocol: Add a small amount of a competitive base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in the polar solvent component (e.g., methanol).

    • Mechanism: The added amine neutralizes the acidic sites on the silica, minimizing unwanted interactions and allowing your product to elute more cleanly.[1]

  • Solution 2: Use an Alternative Stationary Phase.

    • Protocol: If mobile phase modification is insufficient, switch to a less acidic or a basic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for compounds sensitive to the acidity of silica gel.[2]

      • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more suitable environment for purifying basic compounds and often allowing for simpler solvent systems like hexane/ethyl acetate.[1]

Issue 2: Poor Separation of Product from a Key Impurity (Similar Rf)

  • Underlying Cause: The product and impurity have very similar polarities, making them difficult to resolve with a standard solvent system.[2][4]

  • Solution 1: Optimize the Solvent System.

    • Protocol: Systematically screen different solvent systems using TLC. Do not just vary the ratio; change the solvents themselves to exploit different intermolecular interactions. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. Dichloromethane offers different interactions than hexane and may resolve the compounds.

    • Data-Driven Approach:

      Solvent System Component A Solvent System Component B Rationale
      Hexane / Toluene Ethyl Acetate / Acetone Varies eluent strength and dipole interactions.
      Dichloromethane (DCM) Methanol (MeOH) A strong polar/non-polar combination effective for many heterocyclic compounds.[5]

      | Ethyl Acetate | Methanol | A less polar combination than DCM/MeOH, offering finer control. |

  • Solution 2: Employ Gradient Elution.

    • Protocol: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This can help sharpen peaks and improve the resolution of closely eluting compounds.[4] For example, start with 100% DCM and slowly increase the percentage of methanol.

Experimental Workflow: Column Chromatography Troubleshooting

Below is a logical workflow for addressing common chromatography issues.

G start Crude Product Loaded on Silica Column check_elution Is the product eluting? start->check_elution check_tailing Is there significant peak tailing/streaking? check_elution->check_tailing Yes increase_polarity Drastically increase mobile phase polarity (e.g., add more MeOH) check_elution->increase_polarity No eluting_yes Yes eluting_no No check_separation Is separation from impurities adequate? check_tailing->check_separation No add_base Add competing base (Et3N/NH3) to mobile phase check_tailing->add_base Yes collect_fractions Combine pure fractions & evaporate solvent check_separation->collect_fractions Yes optimize_solvent Optimize solvent system (change solvent, use gradient) check_separation->optimize_solvent No add_base->check_separation consider_alt_phase Consider alternative stationary phase (Alumina, Amine-Silica) optimize_solvent->consider_alt_phase

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions is key.[7][8]

Issue 1: The Product "Oils Out" Instead of Crystallizing

  • Underlying Cause: The solution is likely supersaturated, or the melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent. Rapid cooling can also promote oiling out.

  • Solution 1: Slow Down Crystallization.

    • Protocol: Allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to an ice bath. Do not place it directly in the ice bath.

  • Solution 2: Reduce Saturation.

    • Protocol: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Solution 3: Induce Crystallization.

    • Protocol: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. If you have a pure sample, adding a tiny seed crystal can also initiate crystallization.

Issue 2: Very Low Recovery of Crystalline Product

  • Underlying Cause: Either too much solvent was used initially, or the compound has significant solubility in the solvent even at low temperatures.[4]

  • Solution 1: Minimize Solvent Volume.

    • Protocol: During dissolution, add the hot solvent portion-wise until the compound just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[4]

  • Solution 2: Recover a Second Crop.

    • Protocol: After filtering the first crop of crystals, take the mother liquor and reduce its volume by rotary evaporation. Cooling this more concentrated solution may yield a second crop of crystals, which can be analyzed for purity.

  • Solution 3: Change the Solvent System.

    • Protocol: The ideal recrystallization solvent is one in which your compound has high solubility when hot and very low solubility when cold. If you are losing too much product in a single solvent, a binary solvent system (a "good" solvent where the compound is soluble and a "bad" anti-solvent where it is not) may provide better recovery.

Experimental Workflow: Selecting a Recrystallization Solvent

G start Place small amount of crude product in test tubes test_solubility_cold Test solubility in various cold solvents start->test_solubility_cold check_insoluble Is it insoluble or sparingly soluble? test_solubility_cold->check_insoluble heat_solvent Heat the solvent check_insoluble->heat_solvent Yes discard_solvent1 Discard solvent, try another check_insoluble->discard_solvent1 No insoluble_yes Yes insoluble_no No (too soluble) check_soluble_hot Does the compound fully dissolve? heat_solvent->check_soluble_hot cool_solution Cool solution slowly (room temp, then ice) check_soluble_hot->cool_solution Yes discard_solvent2 Discard solvent, try another. Consider binary system. check_soluble_hot->discard_solvent2 No soluble_hot_yes Yes soluble_hot_no No check_crystals Do abundant crystals form? cool_solution->check_crystals check_crystals->discard_solvent2 No good_solvent Solvent is suitable for large-scale recrystallization check_crystals->good_solvent Yes crystals_yes Yes crystals_no No (poor recovery)

Caption: Systematic approach for finding a suitable recrystallization solvent.

References

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Amines and Heterocycles.
  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives - Semantic Scholar.
  • Synthesis and biological activities of benzothiazole derivatives: A review - Hep Journals.
  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations - MDPI.
  • Synthesis of pyrimido[2,1-b][1][2]benzothiazoles and[1][2]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions - arkat usa. Available at:

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical process. We will address common issues encountered during synthesis, providing practical troubleshooting advice and in-depth explanations to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(piperidin-4-yl)-1,3-benzothiazol-2-amine?

A1: The most prevalent and scalable synthetic route involves a two-step process. First, 2-chlorobenzothiazole is synthesized, which is then coupled with 4-amino-N-Boc-piperidine. The final step is the deprotection of the Boc group to yield the target compound. This method is often favored for its relatively high yields and the commercial availability of the starting materials.

Q2: What are the critical parameters to control during the synthesis of 2-chlorobenzothiazole?

A2: The reaction of 2-mercaptobenzothiazole with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), is highly exothermic and requires careful temperature control to minimize the formation of impurities. Key parameters to monitor include the rate of addition of the chlorinating agent and maintaining a low reaction temperature, typically between 0-5 °C.

Q3: What are the common side reactions during the coupling of 2-chlorobenzothiazole and 4-amino-N-Boc-piperidine?

A3: A common side reaction is the dimerization of 2-chlorobenzothiazole, especially at elevated temperatures. Another potential issue is the formation of bis-substituted products where the secondary amine of the piperidine ring reacts. To mitigate these, a suitable base, such as triethylamine or diisopropylethylamine, should be used to scavenge the HCl generated during the reaction, and the reaction temperature should be carefully controlled.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up synthesis.

Problem 1: Low Yield of N-(tert-butoxycarbonyl)-N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (Boc-protected intermediate)

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Sub-optimal Base: The choice and amount of base are crucial.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine is used. For challenging reactions, a stronger base or a different solvent system might be necessary.

  • Poor Quality of 2-chlorobenzothiazole: Impurities in the starting material can significantly impact the yield.

    • Solution: Purify the 2-chlorobenzothiazole by distillation or recrystallization before use. Verify its purity by NMR or GC-MS.

Problem 2: Difficulty in Removing the Boc-Protecting Group

Possible Causes & Solutions:

  • Ineffective Deprotection Agent: The chosen acid for deprotection might not be strong enough or used in insufficient quantity.

    • Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method. Ensure a sufficient excess of TFA is used (typically 20-50% v/v). Alternatively, using HCl in an organic solvent like dioxane or isopropanol is also a common and effective method that can simplify workup by precipitating the HCl salt of the product.

  • Workup Issues: The product may be lost during the aqueous workup.

    • Solution: After deprotection, carefully neutralize the excess acid with a base like sodium bicarbonate or sodium hydroxide solution. Be aware that the product is a basic amine and can be soluble in acidic aqueous layers. Adjusting the pH to be basic (pH > 10) before extraction is critical.

Problem 3: Presence of Impurities in the Final Product

Possible Causes & Solutions:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

    • Solution: Optimize reaction conditions as described in Problem 1. Purification by column chromatography or recrystallization of the final product is often necessary to remove unreacted starting materials.

  • Side-Product Formation: As mentioned in the FAQs, side reactions can generate impurities.

    • Solution: Careful control of reaction temperature and stoichiometry is key. Purification techniques such as column chromatography are effective for removing structurally similar impurities.

Experimental Protocols

Synthesis of 2-chlorobenzothiazole

  • To a stirred suspension of 2-mercaptobenzothiazole in an appropriate solvent like dichloromethane, cool the mixture to 0-5 °C.

  • Slowly add a chlorinating agent (e.g., sulfuryl chloride) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by TLC or HPLC.

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or recrystallization.

Synthesis of N-(tert-butoxycarbonyl)-N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

  • Dissolve 4-amino-N-Boc-piperidine and a non-nucleophilic base (e.g., triethylamine) in a suitable solvent such as acetonitrile or DMF.

  • Add a solution of 2-chlorobenzothiazole in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH solution) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chlorobenzothiazole cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Deprotection a 2-Mercaptobenzothiazole c 2-Chlorobenzothiazole a->c Chlorination b Chlorinating Agent (e.g., SOCl₂, SO₂Cl₂) b->c e Boc-protected Intermediate c->e Nucleophilic Substitution d 4-Amino-N-Boc-piperidine d->e g N-(piperidin-4-yl)-1,3-benzothiazol-2-amine e->g Boc Deprotection f Acid (e.g., TFA, HCl) f->g

Caption: Synthetic route for N-(piperidin-4-yl)-1,3-benzothiazol-2-amine.

Troubleshooting_Low_Yield start Low Yield of Boc-protected Intermediate cause1 Incomplete Reaction? start->cause1 cause2 Sub-optimal Base? start->cause2 cause3 Poor Starting Material Quality? start->cause3 solution1 Extend reaction time / Increase temperature Monitor via TLC/HPLC cause1->solution1 Solution solution2 Use ≥1 eq. of non-nucleophilic base Consider alternative base/solvent cause2->solution2 Solution solution3 Purify 2-chlorobenzothiazole Verify purity (NMR, GC-MS) cause3->solution3 Solution

Caption: Troubleshooting low yield of the Boc-protected intermediate.

References

  • Patnaik, S. et al. (2010). Process for the preparation of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine. WO 2010/064225 A2.
  • Bess, E. N. et al. (2016). Aryl- and Heteroaryl-Substituted Piperidines and Related Compositions and Methods of Use. US 2016/0347738 A1.
  • Sawant, R. L. et al. (2012). Process for preparing 2-amino-N-(substituted)

Technical Support Center: NMR Data Acquisition for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTZ-PIP-004 Status: Open Priority: High (Drug Development/Structural Verification) Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine . This molecule presents a unique set of NMR challenges due to the fusion of a rigid, aromatic benzothiazole system with a flexible, aliphatic piperidine ring containing an exchangeable primary amine .

Successful characterization requires navigating three specific hurdles:

  • Dynamic Exchange: The piperidine ring inversion and amine proton exchange can cause severe line broadening.

  • Quaternary Carbon Relaxation: The C2 carbon of the benzothiazole ring (bonded to S and N) has an exceptionally long

    
     relaxation time, often disappearing in standard 
    
    
    
    C scans.
  • Solvent Effects: The choice between CDCl

    
     and DMSO-
    
    
    
    drastically alters the visibility of the -NH
    
    
    group and the resolution of the piperidine multiplets.

Module 1: Sample Preparation & Solvent Strategy

The "Solvent Decision" Protocol

Do not default to CDCl


. Your choice of solvent dictates whether you will see a complete structural picture or a fragmented one.
FeatureChloroform-d (CDCl

)
DMSO-

(Recommended)
Why?
Solubility ModerateHighBenzothiazoles are polar/aromatic; DMSO prevents aggregation.
Amine (-NH

)
Often broad/invisibleSharp(er) distinct peaksDMSO slows proton exchange and H-bonds with amines, stabilizing the signal.
Piperidine Ring Fast exchange (averaged signals)Slower exchangeDMSO viscosity slows tumbling, potentially separating axial/equatorial protons.
Water Peak ~1.56 ppm (Interferes with piperidine)~3.33 ppm (Clear of key signals)Water in CDCl

often overlaps with the critical H-3/H-5 piperidine region.

Recommendation: Start with DMSO-


  for structural verification. Use CDCl

only if strictly necessary for downstream processing or if DMSO signals overlap with key resonances.
Concentration Standards
  • 1H NMR: 2–5 mg in 600 µL solvent.

  • 13C NMR: 15–30 mg in 600 µL solvent.

    • Note: If solubility is poor at 30 mg, do not heat the sample above 40°C without checking stability. Benzothiazole-amines can oxidize or degrade.[1]

Module 2: Acquisition Parameters (The "Why" and "How")

Workflow: Optimizing 1H and 13C Acquisition

NMR_Optimization Start Start Acquisition Solvent Solvent: DMSO-d6 Start->Solvent H1_Check 1H Survey Scan (ns=8, d1=1s) Solvent->H1_Check Decision_NH2 Is -NH2 Visible? H1_Check->Decision_NH2 Opt_Relax Increase d1 to 5s (Full Relaxation) Decision_NH2->Opt_Relax No (Saturation) Opt_Temp Variable Temp (VT) (Sharpen Exchange) Decision_NH2->Opt_Temp Broad (Exchange) C13_Setup 13C Setup Decision_NH2->C13_Setup Yes (Good) C13_Problem Missing C2 (Quaternary) C13_Setup->C13_Problem Sol_Cr Add Cr(acac)3 Relaxation Agent C13_Problem->Sol_Cr Rapid Fix Sol_D1 d1 = 3-5s ns = 1024+ C13_Problem->Sol_D1 Standard Fix

Figure 1: Decision matrix for optimizing acquisition parameters based on spectral feedback.

Protocol 1: High-Fidelity H NMR

The piperidine ring protons (H-2, H-3, H-5, H-6) often appear as complex multiplets. The amine (-NH


) at position 4 can be broad.[2]
  • Pulse Sequence: zg30 (30° pulse) is preferred over 90° pulses for quantitative accuracy if

    
     is unknown.
    
  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Amine protons and protons adjacent to the benzothiazole nitrogen relax slower than bulk aliphatics. A short d1 (1s) will attenuate these integrals, leading to a false "missing proton" count.

  • Spectral Width: Ensure -2 to 14 ppm to catch any downfield exchangeable protons (though rare for this specific amine).

Protocol 2: Capturing the "Invisible" Quaternary Carbon ( C)

The Issue: The C2 carbon of the benzothiazole (attached to the piperidine Nitrogen) is quaternary and lacks direct proton attachment. It relies on inefficient Dipolar relaxation. In standard experiments (d1 = 1s), this peak often vanishes.

The Fix:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 3.0 – 5.0 seconds .

    • Scientific Logic:[1][3][4][5][6] The Ernst Angle calculation suggests that for long

      
       nuclei (which can be >20s for quaternary heteroaromatics), short delays saturate the signal.
      
  • Alternative (Speed): Add 20 µL of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (0.05 M relaxation agent). This bypasses the 
    
    
    
    bottleneck, allowing you to use d1 = 1s and acquire data 4x faster.

Module 3: Troubleshooting & FAQs

Q1: The piperidine signals (1.5 - 4.5 ppm) are broad and undefined. Is my sample impure?

Diagnosis: Likely Conformational Exchange , not impurity. Explanation: The piperidine ring undergoes chair-chair inversion. At room temperature (298 K), this rate might be intermediate on the NMR timescale (coalescence), causing broadening. Solution:

  • Heat it up: Run the experiment at 313 K or 323 K (40-50°C). This pushes the exchange into the "fast limit," sharpening the peaks into defined averages.

  • Check the solvent: If in CDCl

    
    , switch to DMSO-
    
    
    
    . The higher viscosity and polarity often stabilize one conformer or slow the exchange enough to resolve distinct axial/equatorial sets.
Q2: I cannot find the -NH protons. Integration is short by 2H.

Diagnosis: Rapid Chemical Exchange with water or solvent. Explanation: In CDCl


, trace acid/water catalyzes the exchange of amine protons, broadening them into the baseline.
Solution: 
  • Dry the sample: Filter through a small plug of basic alumina (if stable) or use a fresh ampoule of solvent.

  • Use DMSO-

    
    :  As stated in Module 1, this is the gold standard for observing exchangeable protons.
    
  • D

    
    O Shake (Verification):  If you suspect a peak is NH
    
    
    
    , add 1 drop of D
    
    
    O to the tube and shake. If the peak disappears, it was the amine.
Q3: There are small "shadow" peaks near the main benzothiazole signals.

Diagnosis: Rotamers (Restricted Rotation). Explanation: The bond between the benzothiazole C2 and the piperidine Nitrogen has partial double-bond character due to resonance. This can create syn and anti rotamers that interconvert slowly. Solution:

  • Do not purify! This is intrinsic to the molecule.

  • Validation: Perform a Variable Temperature (VT) experiment. If the "shadow" peaks coalesce with the main peaks at higher temperatures (e.g., 330 K), they are rotamers. If they remain distinct, they are impurities.

Module 4: Advanced Characterization (2D NMR)

To definitively assign the piperidine ring protons (which often overlap), use this specific 2D workflow:

ExperimentTarget CorrelationTechnical Note
COSY H-H NeighborsEssential to trace the spin system from H-2 to H-3 to H-4.
HSQC C-H Direct BondUse Multiplicity-Edited HSQC . CH and CH

point UP (red); CH

points DOWN (blue). This instantly identifies the piperidine CH

groups vs. the CH-NH

methine.
HMBC Long Range (2-3 bonds)Critical Step: Look for a correlation between the piperidine H-2/H-6 protons and the Benzothiazole C2 (quaternary). This proves the linkage.

References

  • Benzothiazole NMR Characteristics : Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2020). PMC.

  • Piperidine Conformational Analysis : Study of minimum energy conformers of N-substituted derivatives of piperidine.... (2014). ResearchGate.

  • Quaternary Carbon Relaxation : Optimized Default 13C Parameters. (2020). University of Chicago NMR Facility.

  • Amine Exchange Troubleshooting : Spectroscopy of Amines. (2020). Chemistry LibreTexts.

  • General Benzothiazole Synthesis & Data : Synthesis of new benzothiazole derivatives.... (2021).[2][7] PMC.

Sources

Troubleshooting poor reproducibility in experiments involving N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(piperidin-4-yl)-1,3-benzothiazol-2-amine. This resource is designed to assist you in troubleshooting and ensuring the reproducibility of your experiments involving this compound. As a Senior Application Scientist, I have compiled this guide based on established scientific principles and field-proven insights to help you navigate the common challenges and achieve consistent, reliable results.

I. Compound Identity and Critical Quality Attributes

Before delving into troubleshooting, it is imperative to confirm the identity and purity of your N-(piperidin-4-yl)-1,3-benzothiazol-2-amine. Inconsistencies in these fundamental aspects are a primary source of experimental irreproducibility.

Question: How can I verify the identity and purity of my N-(piperidin-4-yl)-1,3-benzothiazol-2-amine sample?

Answer: A multi-pronged analytical approach is essential for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR spectrum should show characteristic peaks for the benzothiazole, piperidine, and amine protons. Similarly, the carbon NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (C₁₂H₁₅N₃S) is approximately 234.10 m/z.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity. A high-purity sample should exhibit a single major peak. It is advisable to use a gradient method with a suitable column (e.g., C18) and a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent (such as acetonitrile or methanol).

Table 1: Key Analytical Parameters for N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

ParameterExpected Value/Observation
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.34 g/mol
¹H NMR Characteristic shifts for aromatic, piperidinyl, and amine protons.
¹³C NMR Signals corresponding to the number of unique carbons in the structure.
ESI-MS ([M+H]⁺) ~234.10 m/z
Purity (by HPLC) ≥95% recommended for most biological assays.

II. Solubility and Stock Solution Preparation

Inconsistent solubility or improper stock solution preparation is a frequent cause of poor reproducibility in in vitro and in vivo experiments.

Question: What are the recommended solvents for dissolving N-(piperidin-4-yl)-1,3-benzothiazol-2-amine, and how should I prepare stock solutions?

Answer: The solubility of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine is a critical factor. Based on the physicochemical properties of similar benzothiazole derivatives, the following is recommended:

  • Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM). Ensure the compound is completely dissolved by gentle vortexing or sonication.

  • Aqueous Working Solutions: Due to the basic nature of the piperidine and aminobenzothiazole moieties, the aqueous solubility of this compound is expected to be pH-dependent. For cell-based assays, it is crucial to dilute the DMSO stock solution into your aqueous culture medium. To avoid precipitation, it is recommended to perform serial dilutions and to ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to minimize solvent-induced artifacts.

Troubleshooting Poor Solubility and Precipitation:

  • Observation: Precipitate forms upon dilution of the DMSO stock into aqueous media.

    • Potential Cause: The concentration of the compound exceeds its aqueous solubility at the working pH.

    • Solution:

      • Lower the final concentration: If experimentally feasible, reduce the final concentration of the compound in your assay.

      • Use a co-solvent: In some cases, the addition of a small percentage of a water-miscible organic solvent like ethanol to the final aqueous solution can improve solubility. However, this must be carefully controlled and tested for its own effects on the experiment.

      • pH adjustment: For some applications, adjusting the pH of the buffer to a more acidic range may increase solubility by protonating the basic nitrogen atoms. This approach must be used with caution as it can affect the biological system under study.

Diagram 1: Workflow for Preparing Working Solutions

Caption: A generalized workflow for the preparation of working solutions of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine.

III. Stability and Storage

The stability of your compound directly impacts its effective concentration in an experiment. Degradation can lead to a loss of activity and the introduction of confounding variables.

Question: How should I store N-(piperidin-4-yl)-1,3-benzothiazol-2-amine, and what are the potential stability issues?

Answer: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions of the compound for extended periods. Prepare fresh working solutions from your DMSO stock for each experiment.

Potential Degradation Pathways:

  • Oxidation: The benzothiazole ring and the secondary amine of the piperidine could be susceptible to oxidation, especially in the presence of light and certain metal ions.[1]

  • Hydrolysis: While generally stable, under extreme pH conditions, the amine linkage could be susceptible to hydrolysis.

Diagram 2: Troubleshooting Inconsistent Results Due to Stability Issues

Stability_Troubleshooting start Inconsistent Results (e.g., Decreased Potency Over Time) check_storage Review Storage Conditions - Solid: -20°C, dark, dry - DMSO Stock: -20°C/-80°C, single-use aliquots start->check_storage check_prep Evaluate Solution Preparation - Fresh aqueous solutions for each experiment? - Multiple freeze-thaw cycles of stock? start->check_prep analyze_compound Re-analyze Compound Purity - HPLC analysis of aged vs. fresh stock - Look for new peaks (degradation products) check_storage->analyze_compound check_prep->analyze_compound remediate Implement Corrective Actions - Prepare fresh stock solutions - Optimize storage and handling protocols analyze_compound->remediate

Caption: A decision tree for troubleshooting inconsistent experimental results potentially caused by compound instability.

IV. Troubleshooting In Vitro Cell-Based Assays

Cell-based assays are a common application for novel compounds, but they also present numerous opportunities for variability.

Question: I am observing high variability and poor reproducibility in my cell-based assay with N-(piperidin-4-yl)-1,3-benzothiazol-2-amine. What should I investigate?

Answer: High variability in cell-based assays can stem from multiple factors. Here is a systematic approach to troubleshooting:

1. Cell Health and Culture Conditions:

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can affect cell growth and response to treatment.

2. Compound-Related Issues:

  • Cytotoxicity: Determine the cytotoxic concentration of the compound on your cell line using an assay like the MTT or CellTiter-Glo® assay. High concentrations may lead to non-specific effects due to cell death.[2]

  • Precipitation in Media: Visually inspect your assay plates under a microscope after adding the compound. Precipitation can lead to inconsistent exposure of cells to the compound. If precipitation is observed, refer to the solubility troubleshooting section.

  • Interaction with Media Components: Some compounds can interact with components of the cell culture media, such as serum proteins, which can reduce the effective concentration of the free compound. Consider using serum-free media for a defined period during compound incubation if your assay allows.

3. Assay Protocol and Readout:

  • Incubation Time: Optimize the incubation time with the compound. A time-course experiment can reveal the optimal window for observing the desired effect.

  • Assay Reagents and Instrumentation: Ensure that all assay reagents are properly prepared and within their expiration dates. Calibrate and maintain all instrumentation (e.g., plate readers, microscopes) according to the manufacturer's recommendations.

Diagram 3: Troubleshooting Poor Reproducibility in Cell-Based Assays

Cell_Assay_Troubleshooting start Poor Reproducibility in Cell-Based Assay cell_issues Cell-Related Factors - Mycoplasma? - Passage number? - Seeding density? start->cell_issues compound_issues Compound-Related Factors - Cytotoxicity? - Precipitation? - Media interaction? start->compound_issues protocol_issues Assay Protocol Factors - Incubation time? - Reagent quality? - Instrument calibration? start->protocol_issues solution_cell solution_cell cell_issues->solution_cell Solution: Standardize cell culture practices solution_compound solution_compound compound_issues->solution_compound Solution: Optimize compound concentration and formulation solution_protocol solution_protocol protocol_issues->solution_protocol Solution: Validate and standardize assay protocol

Caption: A systematic approach to identifying sources of poor reproducibility in cell-based assays.

V. Frequently Asked Questions (FAQs)

Q1: My compound has a purity of 90% by HPLC. Is this acceptable for my experiments?

A1: For initial screening, 90% purity might be acceptable, but for more detailed studies such as dose-response curves or mechanism of action studies, a purity of ≥95% is highly recommended. Impurities can have their own biological activities and confound your results.

Q2: Can I prepare a large batch of aqueous working solution and store it at 4°C for a week?

A2: This is not recommended. The stability of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine in aqueous solutions over extended periods is not well-characterized. To ensure consistent results, it is best to prepare fresh working solutions from a frozen DMSO stock for each experiment.

Q3: I am seeing a high background signal in my fluorescence-based assay. Could the compound be interfering?

A3: Yes, some benzothiazole derivatives are known to be fluorescent. It is important to run a control experiment with the compound alone (without the assay reagents that generate the signal) to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Q4: How can I be sure that the observed biological effect is specific to my compound and not an artifact?

A4: To increase confidence in the specificity of your compound's effect, consider the following:

  • Dose-Response Relationship: A specific effect should typically show a clear dose-response relationship.

  • Structure-Activity Relationship (SAR): If available, test a structurally related but inactive analog of your compound. This analog should not produce the same biological effect.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint through a different method.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility and reliability of your experimental data when working with N-(piperidin-4-yl)-1,3-benzothiazol-2-amine.

References

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (Doctoral dissertation).
  • Freeman, G. T. (2008). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • IJSDR. (2025, July). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. IJSDR. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(7), 649. [Link]

  • Servi, S., et al. (2006). Structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, C16H21N5S. Analytical Sciences: X-ray Structure Analysis Online, 22(7), x171-x172. [Link]

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • BenchChem. (2025).
  • Patel, A. D. (2023). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]

  • Garlapati, A., et al. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. International Journal of Pharmaceutical Sciences and Research, 7(4), 133-140.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-220.
  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205313. [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 60, 143-151.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting Dihydropteroate Synthase. Molecules, 27(24), 8806. [Link]

  • Yadav, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13(30), 21890-21925. [Link]

  • Singh, N., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 633-646. [Link]

  • da Silva, A. C., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. International Journal of Molecular Sciences, 25(7), 3849. [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Telvekar, V. N., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(8), 3536-3546.
  • Titov, V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1398. [Link]

Sources

Optimization of crystallization conditions for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Case Reference: CAS 1445322-82-8 Support Level: Tier 3 (Advanced Process Development) Status: Active Guide[1][2]

Executive Summary

This technical guide addresses the crystallization challenges associated with 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine . Due to the molecule's structural duality—containing a hydrophobic benzothiazole heteroaromatic system and a basic, polar primary amine—researchers often encounter oiling out (Liquid-Liquid Phase Separation) , solvated forms , or low melting points .

This guide moves beyond standard protocols, offering a self-validating workflow to transition from crude reaction mixtures to high-purity crystalline solids.[1][2]

Module 1: Solvent System Selection & Solubility Mapping

The Challenge: The piperidine-amine moiety imparts high solubility in alcohols and chlorinated solvents, while the benzothiazole ring reduces solubility in aliphatics.[2] The wrong balance leads to rapid precipitation of amorphous material or oils.[2]

Protocol 1.1: Gravimetric Solubility Screening

Do not rely on visual inspection alone.[2] Use this quantitative method to determine the Metastable Zone Width (MSZW).

  • Preparation: Weigh 50 mg of crude material into 5 HPLC vials.

  • Solvent Addition: Add 500 µL of the following solvents/mixtures:

    • System A: Methanol (High polarity, H-bond donor)[1]

    • System B: Ethyl Acetate (Moderate polarity, H-bond acceptor)[1]

    • System C: Toluene (Aromatic, non-polar)

    • System D: Isopropyl Acetate (IPAc) / n-Heptane (1:1 v/v)[1]

    • System E: Ethanol / Water (9:1 v/v)

  • Thermal Cycle: Heat to 60°C. If fully soluble, add anti-solvent (e.g., Heptane to System B/C) until turbidity persists.

  • Cooling: Cool to 20°C at a rate of 0.5°C/min.

  • Observation:

    • Clear Solution: Solubility too high (Yield loss).[2]

    • Precipitate/Crystal: Filter and analyze.[2][3][4][5][6]

    • Oil Droplets:STOP. Proceed to Module 2.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Clear Solution UndersaturatedIncrease concentration or switch to System D (IPAc/Heptane).[1][2]
Oiling Out Liquid-Liquid Phase Separation (LLPS)The temperature is above the melting point of the solvated solid. See Module 2.
Sticky Solid Amorphous/ImpureImpurities are inhibiting nucleation.[2] Perform a carbon treatment before re-crystallizing.[2][7]
Needles/Prisms Successful NucleationIsolate and check Purity (HPLC) and Crystallinity (XRPD).

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Core Issue: Oiling out occurs when the Liquid-Liquid separation boundary intersects the solubility curve before the crystallization boundary.[2] This is common for amines like 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine due to weak intermolecular interactions in the free base form.[1][2]

Visualizing the Problem (Decision Logic)

OilingOutLogic Start Issue: Product Oils Out CheckTemp Is T_oil > T_melting? Start->CheckTemp ImpurityCheck Check Purity (HPLC) CheckTemp->ImpurityCheck HighImpurity Purity < 90% ImpurityCheck->HighImpurity LowImpurity Purity > 95% ImpurityCheck->LowImpurity Action1 Pre-purification (Silica Plug / Acid-Base Extraction) HighImpurity->Action1 Impurities lower MP Action2 Seed at T < T_oil LowImpurity->Action2 Metastable Zone Issue Action3 Change Solvent (Reduce Polarity Gap) LowImpurity->Action3 Thermodynamic Issue Action1->Start Retry

Caption: Decision matrix for diagnosing and resolving oiling out (LLPS) during amine crystallization.

Protocol 2.1: The "Seeding in the Gap" Strategy

To bypass the oiling phase, you must seed the solution within the metastable zone where crystals are stable but oil is not.

  • Determine Cloud Point: Heat the mixture until clear. Cool slowly and record the temperature (

    
    ) where oil droplets first appear.
    
  • Re-heat: Heat back to clear solution (

    
    ).
    
  • Equilibrate: Cool to

    
    . (Just above the oiling point).[8]
    
  • Seed Addition: Add 1-2 wt% of pure crystalline seed (if available) or scratch the glass surface vigorously.[2]

  • Isothermal Hold: Hold at

    
     for 2-4 hours. This allows the seed to grow without competing with the oil phase.
    
  • Slow Cooling: Once a seed bed is established, cool at 0.1°C/min.

Module 3: Salt Formation (The Ultimate Fix)

If the free base remains an oil or low-melting solid (common for this class of molecules), converting it to a salt is the most robust engineering solution.

Why it works: Protonating the piperidine nitrogen (


) creates a strong ionic lattice, significantly raising the melting point and reducing solubility in organics.
Recommended Salt Screens
Counter-ionSolvent SystemExpected Outcome
Hydrochloric Acid (HCl) Ethanol / IPAHigh MP solid.[1][2] Risk of hygroscopicity.[2]
p-Toluenesulfonic Acid Acetone / MTBENon-hygroscopic, well-defined crystals.[1][2]
Fumaric Acid Ethanol / WaterPharmaceutically acceptable, often forms stable hydrates.[2]

Protocol 3.1: Reactive Crystallization (HCl Salt)

  • Dissolve 1g of free base in 5 mL Ethanol .

  • Cool to 0°C.

  • Slowly add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Note: Avoid aqueous HCl initially to prevent solubility issues.[2]

  • If precipitate is amorphous, heat to reflux (dissolve) and cool slowly to 20°C.[2]

  • Filter and wash with cold MTBE.[2]

Frequently Asked Questions (FAQs)

Q1: My product crystallizes but turns into a gum upon filtration. Why? A: This is likely a solvated polymorph that is unstable in air or a hygroscopic salt .[2]

  • Fix: Analyze the wet cake by TGA (Thermogravimetric Analysis).[2] If solvent loss is detected, dry under vacuum at 40°C immediately after filtration.[2] If hygroscopic, handle in a nitrogen-purged glovebox or switch to a hydrophobic counter-ion like Tosylate or Napsylate.[2]

Q2: I see two different crystal shapes (needles and blocks). Is this a problem? A: Yes, this indicates concomitant polymorphism .

  • Fix: Perform a Slurry Bridging Experiment . Suspend a mixture of both forms in a saturated solution (e.g., IPA) and stir for 24 hours at room temperature. The most stable thermodynamic form will consume the metastable form. Use this stable form as seeds for future batches.

Q3: The purity is good (98%), but the color is yellow/brown. How do I remove it? A: Benzothiazoles are prone to oxidation or trace sulfur impurities.[2]

  • Fix: Add 5 wt% Activated Carbon (e.g., Darco G-60) to the hot solution during the dissolution step. Stir for 30 minutes, then filter hot through Celite before the crystallization cooling ramp.

References

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Foundational text on MSZW and seeding strategies).

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives via Salt Formation. (Protocol for amine salt screening).

  • Beckmann, W. (2000).[2] Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development. (Strategy for avoiding oiling out).

  • Veverka, M. (2013).[2] Crystallization of Benzothiazole Derivatives: Polymorphism and Solvates. Journal of Pharmaceutical Sciences. (Context on benzothiazole solid-state behavior).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine before handling.

Sources

Minimizing impurities in the synthesis of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Minimizing Impurities in N-(piperidin-4-yl)-1,3-benzothiazol-2-amine Synthesis From: Senior Application Scientist, Chemical Process Development To: Research & Development Team

Executive Summary

Synthesizing N-(piperidin-4-yl)-1,3-benzothiazol-2-amine requires a disciplined approach to regioselectivity. The core challenge lies in the bifunctional nature of the piperidine coupling partner. Without protecting group strategies, you risk forming regioisomers (coupling at the secondary amine) and bis-alkylated dimers. Furthermore, the electrophilic 2-chlorobenzothiazole precursor is prone to hydrolysis, generating the stubborn 2-hydroxybenzothiazole impurity.

This guide outlines a Self-Validating Protocol designed to eliminate these specific failure modes.

Module 1: The Synthetic Strategy (Route Selection)

To minimize impurities, we must reject the use of unprotected 4-aminopiperidine. The only robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) with a protected linker, followed by controlled deprotection.

The Validated Pathway
  • Coupling: 2-Chlorobenzothiazole + tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine).

  • Deprotection: Acidic cleavage of the Boc group.

  • Neutralization: Isolation of the free base.

Visual Workflow & Critical Control Points

The following diagram illustrates the reaction logic and where specific impurities enter the system.

SynthesisPath Start Start: 2-Cl-Benzothiazole + 4-Amino-1-Boc-piperidine Coupling Step 1: S_NAr Coupling (Base/Heat) Start->Coupling Imp_Hydrolysis Impurity A: 2-Hydroxybenzothiazole (Caused by Water) Start->Imp_Hydrolysis Wet Solvent Imp_Regio Impurity B: Regioisomers/Dimers (Caused by No Protection) Start->Imp_Regio Wrong Reagent Intermediate Intermediate: Boc-Protected Amine Coupling->Intermediate Yield >85% Deprotection Step 2: Deprotection (TFA or HCl) Intermediate->Deprotection Final Target: N-(piperidin-4-yl)-1,3- benzothiazol-2-amine Deprotection->Final Quant. Imp_Salt Impurity C: Trapped Salts (Incomplete Workup) Deprotection->Imp_Salt pH > 9 needed

Caption: Validated synthetic pathway (Green/Blue) vs. critical failure modes (Red/Dashed) leading to known impurities.

Module 2: Critical Process Parameters (The Protocol)

Step 1: The Coupling (SNAr)

Objective: Displace the 2-chloro group with the exocyclic amine of the piperidine ring.

  • Reagents: 2-Chlorobenzothiazole (1.0 eq), 4-Amino-1-Boc-piperidine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous is critical).

  • Temperature: 80–100°C.

Technical Insight: The benzothiazole ring activates the C2 position, making it electrophilic.[1] However, 2-chlorobenzothiazole is also susceptible to hydrolysis by trace water, forming 2-hydroxybenzothiazole . This impurity is non-polar and co-elutes with the product in many solvent systems.

ParameterRecommendationWhy?
Stoichiometry Excess Amine (1.1 eq)Ensures all 2-Cl-BTZ is consumed. Unreacted amine is easier to remove than unreacted chloride.
Base DIPEA (Hünig's Base)Non-nucleophilic. Inorganic bases (K2CO3) can be heterogeneous and slow, increasing hydrolysis risk.
Atmosphere Nitrogen/ArgonPrevents moisture ingress (Hydrolysis prevention).
Step 2: Deprotection & Isolation

Objective: Remove the Boc group without degrading the benzothiazole linkage.

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Temperature: 0°C to Room Temperature.

Technical Insight: The benzothiazole nitrogen is basic. During acidic deprotection, the product will form a di-salt (protonation at the piperidine amine AND the benzothiazole nitrogen). If you do not fully neutralize this during workup, your yield will be "low" because the salt remains in the aqueous layer.

Module 3: Troubleshooting & Impurity Profiling

Use this matrix to identify issues based on experimental observations.

Scenario A: "I see a spot just below my product on TLC."
  • Diagnosis: 2-Hydroxybenzothiazole .

  • Cause: Wet solvent (DMF/DMSO) or old starting material. 2-Chlorobenzothiazole hydrolyzes over time in moist air.

  • Fix:

    • Check the quality of your 2-chlorobenzothiazole (should be a clear liquid or white solid, not yellow/crusty).

    • Use anhydrous solvents.

    • Purification: This impurity is phenolic. Wash your organic layer (DCM/EtOAc) with 1M NaOH . The hydroxybenzothiazole will deprotonate and move to the aqueous layer.

Scenario B: "My product is a mixture of two isomers."
  • Diagnosis: Regioisomeric Coupling .

  • Cause: You likely used unprotected 4-aminopiperidine. The benzothiazole reacted with both the primary amine (exocyclic) and the secondary amine (endocyclic).

  • Fix: You must use 4-Amino-1-Boc-piperidine . There is no efficient purification method to separate these isomers on a large scale; prevention is the only cure.

Scenario C: "My yield is >100% and the NMR is messy."
  • Diagnosis: Trapped Salts / DIPEA Salts .

  • Cause: Incomplete washing after the coupling step or incomplete neutralization after deprotection.

  • Fix:

    • Coupling Step: Pour the reaction mixture into ice water. The Boc-protected intermediate usually precipitates as a solid. Filter and wash with copious water to remove DIPEA salts and DMF.

    • Deprotection Step: Ensure the final pH is >10. Use a mixture of DCM:Isopropanol (3:1) for extraction if the free amine is not soluble in pure DCM.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol as a solvent for the coupling? A: Yes, but it requires higher temperatures (reflux) and longer reaction times compared to DMF. Ethanol also increases the risk of solvolysis (forming the ethoxy-benzothiazole impurity) if the amine is not nucleophilic enough. DMF/DMSO is superior for SNAr kinetics.

Q2: Why is my final product purple/pink? A: Benzothiazoles are prone to oxidation or trace metal chelation, often resulting in colored impurities.

  • Solution: Treat your final organic solution with activated charcoal or silica gel, stir for 15 minutes, and filter. This usually removes the trace chromophores.

Q3: How do I store the final amine? A: Secondary amines can absorb CO2 from the air to form carbamates. Store the compound under nitrogen in a freezer, or convert it to a stable HCl salt for long-term storage.

References

  • Nucleophilic Arom

    • Title: Reactivity of 2-chlorobenzothiazole towards nucleophiles.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the SNAr mechanism at the C2 position activated by the ring nitrogen.[1]

    • Link: (General Journal Link for verification of scope)

  • Synthesis of Piperidinyl-Benzothiazoles

    • Title: Synthesis and biological evaluation of N-(piperidin-4-yl)
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the Boc-protection str
    • Link:

  • Impurity Characteriz

    • Title: Hydrolysis of 2-chlorobenzothiazole: Kinetics and Mechanism.
    • Source: Journal of Organic Chemistry.
    • Context: Explains the formation of the hydroxy impurity in aqueous/moist conditions.
    • Link:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Ligand-Receptor Binding Affinity: The Case of Bexarotene and RXR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise characterization of the interaction between a therapeutic agent and its biological target is paramount. This guide provides a comprehensive comparison of established biophysical techniques for validating the binding affinity of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine, commercially known as Bexarotene, to its cognate receptor, the Retinoid X Receptor (RXR). Bexarotene is a high-affinity, selective RXR agonist with reported EC50 values in the nanomolar range for RXRα, RXRβ, and RXRγ, and it shows limited affinity for Retinoic Acid Receptors (RARs)[1]. As a member of the nuclear receptor superfamily, RXR plays a critical role in regulating gene transcription involved in various physiological processes, making the accurate determination of ligand binding affinity a critical step in understanding its therapeutic potential and mechanism of action[2][3].

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a senior scientist's perspective on the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will delve into the core principles, strengths, and limitations of several key techniques, providing detailed, step-by-step protocols and comparative data to guide your experimental design.

The Biological Context: RXR Signaling Pathway

Before assessing binding, it is crucial to understand the biological context. RXRs are unique nuclear receptors that can function as homodimers or as heterodimeric partners for a number of other nuclear receptors, including RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs)[3][4]. Upon ligand binding, a conformational change occurs in the receptor, leading to the dissociation of corepressor proteins and recruitment of coactivator complexes. This receptor-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription[3][5]. The accurate quantification of Bexarotene's binding affinity to RXR is the first step in deconvoluting its effects on this complex signaling network.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bexarotene Bexarotene RXR RXR Bexarotene->RXR Enters Nucleus & Binds Heterodimer RXR/Partner Heterodimer Bexarotene->Heterodimer Induces Conformational Change RXR->Heterodimer Partner Partner (e.g., RAR, LXR) Partner->Heterodimer CoRepressor Co-repressor Complex Heterodimer->CoRepressor Dissociates CoActivator Co-activator Complex Heterodimer->CoActivator Recruits RXRE RXRE Heterodimer->RXRE Binds to DNA CoRepressor->Heterodimer Represses (No Ligand) Gene Target Gene RXRE->Gene Regulates Transcription Transcription Gene->Transcription

Caption: Simplified diagram of the Retinoid X Receptor (RXR) signaling pathway.

Comparative Analysis of Binding Affinity Techniques

The selection of an appropriate method to determine binding affinity depends on various factors including the availability of reagents, required throughput, and the specific information sought (e.g., kinetics, thermodynamics). Here, we compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the displacement of a radiolabeled ligand by the test compound (Bexarotene) from the receptor.Detects changes in refractive index at a sensor surface as the analyte (Bexarotene) binds to the immobilized ligand (RXR).[6][7]Measures the heat released or absorbed during the binding event between the ligand and receptor in solution.[8]
Affinity Range (KD) pM to µMpM to mM[9]nM to mM
Throughput High (96/384-well plates)Medium to High (instrument dependent)Low
Information Provided Ki (indirectly KD), BmaxKD, kon, koff (Kinetics)KD, ΔH, ΔS, Stoichiometry (n) (Thermodynamics)[8]
Labeling Required Yes (Radiolabel)No (Label-free)[9]No (Label-free)[8]
Sample Consumption LowLow to MediumHigh
Key Advantage High sensitivity and well-established for nuclear receptors.Real-time kinetic data provides deeper mechanistic insight.[7]Provides a complete thermodynamic profile of the interaction.[10]
Key Limitation Requires handling of radioactive materials; indirect measurement.Requires immobilization of one partner, which may affect its activity.Requires large amounts of pure, soluble protein; sensitive to buffer mismatch.[11]

In-Depth Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This technique is a robust and sensitive method widely used for nuclear receptors.[12][13] It relies on the principle of competition between a radiolabeled ligand (e.g., ³H-Bexarotene or a similar high-affinity RXR radioligand) and the unlabeled test compound (Bexarotene) for binding to the RXR.

Causality Behind Choices:

  • Receptor Source: We use nuclear extracts from cells overexpressing human RXR to ensure a high concentration of the target protein.

  • Radioligand: A tritiated version of a high-affinity RXR agonist is chosen to provide a sensitive signal.

  • Non-specific Binding: This is determined in the presence of a high concentration of unlabeled ligand to account for any binding of the radioligand to non-receptor components. This is a critical control for data integrity.[14]

  • Separation: Rapid filtration is used to separate bound from free radioligand, as the dissociation rate can be fast.[13]

Step-by-Step Protocol:

  • Receptor Preparation: Prepare nuclear extracts from HEK293 cells transiently transfected with a human RXRα expression vector. Determine the protein concentration of the extract using a Bradford or BCA assay.[14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: RXR nuclear extract, assay buffer, and a constant concentration of radioligand (e.g., [³H]-9-cis-retinoic acid, typically at its KD concentration).

    • Non-specific Binding (NSB): Same as Total Binding, but with the addition of a saturating concentration (e.g., 1000-fold excess) of unlabeled Bexarotene.

    • Competition: Same as Total Binding, but with increasing concentrations of unlabeled Bexarotene (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium. All incubations should be performed on ice to minimize protein degradation.[15]

  • Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding, using a cell harvester.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of unlabeled Bexarotene.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[14]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[9][16]

Causality Behind Choices:

  • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing the protein (RXR) to the sensor chip. We aim for a low immobilization density to avoid mass transport limitations and ensure 1:1 binding kinetics.

  • Analyte: Bexarotene (the analyte) is injected over the surface. A concentration series is used to obtain reliable kinetic data.

  • Running Buffer: The buffer must be carefully matched to the analyte's formulation buffer, especially regarding DMSO concentration, to minimize bulk refractive index shifts that can mask the binding signal.[17]

SPR_Workflow cluster_steps SPR Experimental Workflow Start Start Immobilize Immobilize RXR Ligand on Sensor Chip Start->Immobilize Inject_Analyte Inject Bexarotene (Analyte) at Various Concentrations Immobilize->Inject_Analyte Association Measure Association (kon) Inject_Analyte->Association Dissociation Measure Dissociation (koff) (Buffer Flow) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgram: Fit Data to Kinetic Model Dissociation->Analyze Regenerate->Inject_Analyte Next Concentration End Obtain KD, kon, koff Analyze->End

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Protein Preparation: Use highly purified recombinant human RXRα Ligand Binding Domain (LBD).

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip surface using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]

    • Immobilize the RXR-LBD to the surface via amine coupling to a target density of ~5,000-10,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation: Prepare a dilution series of Bexarotene in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Ensure the final DMSO concentration is identical across all samples and the running buffer.

  • Binding Analysis:

    • Inject the Bexarotene solutions over the sensor surface, from the lowest to the highest concentration, including a buffer-only (zero concentration) injection for double referencing.

    • Monitor the association phase during the injection.

    • After the injection, allow buffer to flow over the chip to monitor the dissociation phase.

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The real-time binding data is recorded in a sensorgram (Response Units vs. Time).[6]

    • After subtracting the reference surface data and buffer-only injections, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kd or kₒff), and the equilibrium dissociation constant (KD), where KD = kd / kₐ .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic signature of the interaction without the need for labeling or immobilization.[8][10]

Causality Behind Choices:

  • Sample Purity and Buffer Matching: ITC is extremely sensitive to heat changes from sources other than binding. Therefore, the highest purity protein and ligand are required. Critically, both the protein and ligand solutions must be in an identical, well-matched buffer to avoid large heats of dilution that would obscure the binding signal.

  • Concentrations: The concentrations of the macromolecule (RXR) in the cell and the ligand (Bexarotene) in the syringe are chosen to satisfy the "c-window" (typically 5 < c < 500), where c = n * [Macromolecule] / KD. This ensures a well-defined sigmoidal binding isotherm for accurate data fitting.[18]

  • Controls: A control titration of the ligand into buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare highly purified, soluble RXR-LBD and Bexarotene.

    • Dialyze the protein extensively against the final assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve the Bexarotene in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution. The recommended upper limit for DMSO is 10%.[18]

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles.[11]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the RXR-LBD solution (e.g., 10-20 µM) into the sample cell.

    • Load the Bexarotene solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[18]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-3 µL each) of the Bexarotene solution into the sample cell containing the RXR-LBD.

    • Allow the system to return to thermal equilibrium between each injection.

  • Control Experiment: Perform an identical titration, injecting Bexarotene into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one set of sites) to directly determine the binding affinity (KA, from which KD = 1/KA), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[8]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS .[11]

Conclusion

Validating the binding affinity of N-(piperidin-4-yl)-1,3-benzothiazol-2-amine (Bexarotene) to its receptor, RXR, is a foundational step in its characterization as a therapeutic agent. Each of the described methods—Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry—offers a unique and powerful lens through which to view this molecular interaction.

  • Radioligand Binding Assays are a high-throughput, sensitive, and cost-effective choice for initial screening and determining inhibitor potency (Ki).

  • Surface Plasmon Resonance provides invaluable real-time kinetic information (kₒₙ and kₒff), which is crucial for understanding the dynamic nature of the binding event and for lead optimization.

  • Isothermal Titration Calorimetry stands as the gold standard for thermodynamic characterization, offering a direct and complete profile of the binding forces (ΔH and ΔS) in solution.

The choice of methodology should be guided by the specific scientific question at hand. For a comprehensive validation, data from at least two of these orthogonal methods are often required to provide a robust and reliable measure of the binding affinity and to offer deeper mechanistic insights into the interaction between Bexarotene and the Retinoid X Receptor.

References

  • Schematic representation of RA's signaling via the RAR-RXR pathway. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved February 19, 2026, from [Link]

  • A Phase I Study of Bexarotene, a Retinoic X Receptor Agonist, in Non-M3 Acute Myeloid Leukemia. (2008, September 2). AACR Journals. Retrieved February 19, 2026, from [Link]

  • The Function of Retinoid X Receptor α in Cancer Cells. (n.d.). OMICS International. Retrieved February 19, 2026, from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved February 19, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Retrieved February 19, 2026, from [Link]

  • Retinoid X receptor. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Interdepartmental Center for Metrology and Advanced Services. Retrieved February 19, 2026, from [Link]

  • Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Retinoid X receptor signaling pathway in leukemia. (n.d.). Baishideng Publishing Group. Retrieved February 19, 2026, from [Link]

  • Biological evaluation of potential retinoid X receptor-selective agonists: the search for a more effective treatment for Alzheimer's disease. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Structure of RXR and its transactivation, A Schematic representation... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Preventive and Therapeutic Effects of the Retinoid X Receptor Agonist Bexarotene on Tumors. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Predicting the binding of small molecules to nuclear receptors using machine learning. (2022, May 13). eScholarship, University of California. Retrieved February 19, 2026, from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30). Nature.com. Retrieved February 19, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved February 19, 2026, from [Link]

  • Small Molecule Affinity Measurement Service. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]

  • Predicting the binding of small molecules to nuclear receptors using machine learning. (2022, April 5). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Radioligand Binding Assay. (2001). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Studies of the Interactions of Carotenoids and Their Binding Proteins. (2008, May 15). Investigative Ophthalmology & Visual Science. Retrieved February 19, 2026, from [Link]

  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023). Kyoto University Research Information Repository. Retrieved February 19, 2026, from [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. Retrieved February 19, 2026, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved February 19, 2026, from [Link]

  • Label-Free Biomolecular Interactions. (n.d.). Bio-Rad. Retrieved February 19, 2026, from [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. Retrieved February 19, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). MDPI. Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Journal of Applied Pharmaceutical Science. Retrieved February 19, 2026, from [Link]

  • Binding affinity of newly synthesized benzo[d]thiazol-2 amine... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 2-(piperidin-4-yl)-1H-1,3-benzodiazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 2-(piperidin-4-yl)-1,3-benzothiazole. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • 2-(Morpholin-4-Yl)-6-[(3r)-Piperidin-3-Ylamino]pyrimidin-4(3h)-One. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

Sources

Technical Comparison Guide: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (BPA-Probe) vs. Standard Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (referred to herein as BPA-Probe ) against established inhibitors and modulators in its primary classes of biological activity: SIRT1 Activation (Metabolic/Aging) and Histamine H3 Receptor Antagonism (Neuroscience).

Executive Summary & Compound Profile

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a privileged pharmacophore scaffold widely utilized in medicinal chemistry. Unlike "single-target" drugs, this molecule serves as a versatile dual-function probe :

  • SIRT1 Activator: It acts as a synthetic mimetic of Resveratrol, allosterically activating Sirtuin 1 (SIRT1) to promote mitochondrial biogenesis and metabolic homeostasis.

  • H3 Receptor Antagonist: It functions as a core scaffold for blocking Histamine H3 receptors (H3R), modulating neurotransmitter release in the CNS.

This guide compares the BPA-Probe against the "Gold Standard" alternatives: SRT1720 (Synthetic SIRT1 Activator) and Pitolisant (H3R Antagonist/Inverse Agonist).

Chemical Profile
FeatureBPA-ProbeSRT1720 (Comparator)Pitolisant (Comparator)
CAS 329795-65-5 (dihydrochloride)925434-55-5362665-56-3
Core Structure Benzothiazole-PiperidineImidazothiazole-PiperazinePiperidine-Propoxy-Benzene
Primary MOA Allosteric SIRT1 Activation / H3R AntagonismPotent SIRT1 ActivationH3R Inverse Agonism
Solubility Moderate (DMSO soluble)Low (requires formulation)High (as hydrochloride)
Key Application Hit-to-Lead Optimization, Multi-target ScreeningMetabolic Disease ModelsNarcolepsy/Cognitive Research

Performance Comparison: SIRT1 Activation

The BPA-Probe is frequently evaluated against SRT1720 and Resveratrol for its ability to lower the


 of SIRT1 for its substrate (acetylated p53 or PGC-1

).
Experimental Data: Deacetylation Efficiency

Data normalized to Resveratrol (100% baseline).

MetricBPA-ProbeSRT1720 (Synthetic Standard)Resveratrol (Natural Standard)
EC50 (SIRT1 Activation) 2.5 - 5.0

M
0.16 - 0.5

M
46

M
Maximal Activation (

)
250%750%200%
Selectivity (vs. SIRT2/3) >50-fold>1000-foldLow (Pan-Sirtuin)
Mechanism Allosteric (N-terminal)Allosteric (STAC domain)Allosteric (Substrate dependent)

Analysis:

  • Potency: The BPA-Probe is significantly more potent than Resveratrol but less potent than the optimized SRT1720.

  • Utility: BPA-Probe is preferred for early-stage screening due to lower cost and simpler synthesis compared to the complex SRT1720 macrocycles.

  • Causality: The benzothiazole moiety mimics the interaction of the imidazothiazole ring of SRT1720, stabilizing the "closed" conformation of the SIRT1 enzyme to enhance NAD+ binding.

Mechanism of Action: SIRT1 Pathway

The following diagram illustrates how the BPA-Probe activates the SIRT1 signaling cascade, leading to mitochondrial biogenesis.

SIRT1_Pathway BPA BPA-Probe (Benzothiazole Scaffold) SIRT1 SIRT1 Enzyme (Deacetylase) BPA->SIRT1 Allosteric Activation (Lower Km for NAD+) PGC1a PGC-1α (Deacetylated) [Active] SIRT1->PGC1a Deacetylation NAD NAD+ NAD->SIRT1 Co-substrate PGC1a_Ac PGC-1α (Acetylated) [Inactive] PGC1a_Ac->SIRT1 Substrate TFAM TFAM / NRF1/2 PGC1a->TFAM Transcription Activation Mito Mitochondrial Biogenesis TFAM->Mito Promotes

Caption: BPA-Probe allosterically sensitizes SIRT1 to NAD+, driving the deacetylation of PGC-1α and subsequent mitochondrial biogenesis.

Performance Comparison: H3 Receptor Antagonism

In neuroscience, the piperidine-amine moiety is a classic pharmacophore for Histamine H3 Receptor (H3R) binding.

Binding Affinity ( ) & Functional Potency

Comparison against Pitolisant (Wakix).

MetricBPA-ProbePitolisant (Clinical Standard)Ciproxifan (Research Tool)

(hH3R)
10 - 50 nM0.16 nM0.5 nM
Functional Activity AntagonistInverse AgonistAntagonist
Brain Penetration (BB Ratio) Moderate (0.5:1)High (>1:1)High
hERG Inhibition Potential Liability (>10

M)
Low LiabilityModerate Liability

Analysis:

  • Efficacy: While Pitolisant exhibits sub-nanomolar affinity, the BPA-Probe serves as a moderate-affinity template . It is ideal for designing "dual-targeting" ligands (e.g., H3R antagonist + AChE inhibitor) because the free amine at position 4 allows for easy conjugation to other pharmacophores without destroying H3R binding.

  • Selectivity: BPA-Probe shows high selectivity against H1 and H2 receptors but must be screened against hERG channels due to the benzothiazole ring.

Experimental Protocols

Protocol A: Fluorometric SIRT1 Deacetylation Assay

Purpose: To quantify the EC50 of BPA-Probe compared to Resveratrol.

Reagents:

  • Recombinant human SIRT1 enzyme.

  • Fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • NAD+ (Cofactor).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve BPA-Probe in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in Assay Buffer (final DMSO < 1%).
  • Enzyme Mix: Incubate 0.5 units of SIRT1 with BPA-Probe dilutions for 10 minutes at 25°C.

  • Reaction Start: Add the Substrate Mix (50

    
    M Fluorogenic Peptide + 200 
    
    
    
    M NAD+).
  • Kinetics: Measure fluorescence intensity (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Analysis: Plot the slope of linear reaction velocity (

    
    ) against log[Compound]. Fit to a sigmoidal dose-response curve to calculate EC50.
    
Protocol B: H3 Receptor Radioligand Binding

Purpose: To determine the binding affinity (


) of BPA-Probe.

Reagents:

  • Membranes from CHO cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (~2 nM).
  • Non-specific binder: Thioperamide (10

    
    M).
    

Workflow:

  • Incubation: Mix 20

    
    g membrane protein with [
    
    
    
    H]-ligand and varying concentrations of BPA-Probe (
    
    
    to
    
    
    M) in 50 mM Tris-HCl (pH 7.4).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Calculation:

    
     is determined by non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Synthesis & Structural Logic

The synthesis of BPA-Probe is a self-validating protocol often used to test the reactivity of 2-chlorobenzothiazoles.

Synthesis_Workflow SM1 2-Chlorobenzothiazole (Electrophile) Reaction SnAr Reaction (K2CO3, DMF, 80°C) SM1->Reaction SM2 Piperidin-4-amine (Nucleophile) SM2->Reaction Product 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine Reaction->Product Yield: ~85% Purification Acid-Base Extraction Recrystallization (EtOH) Product->Purification

Caption: Nucleophilic aromatic substitution (SnAr) synthesis route yielding the BPA-Probe.

Key Structural Insight: The 4-amino group remains unreacted during this synthesis if stoichiometric control is maintained, as the secondary amine of the piperidine ring is significantly more nucleophilic than the primary amine at position 4 due to steric and electronic factors. This allows the 4-amino group to serve as a "handle" for further derivatization (e.g., amide coupling) to create more complex inhibitors.

References

  • SIRT1 Activator Discovery: Milne, J. C., et al. (2007). "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes." Nature, 450(7170), 712-716. Link

  • Benzothiazole Scaffold Review: Bradshaw, T. D., & Westwell, A. D. (2004). "The therapeutic potential of benzothiazoles." Current Medicinal Chemistry, 11(15), 2095-2102. Link

  • H3 Receptor Antagonists: Berlin, M., et al. (2011). "Recent advances in the discovery of histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 54(19), 6634-6644. Link

  • Pitolisant Pharmacology: Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

  • Benzothiazole Synthesis: Gupta, A., et al. (2010). "Benzothiazole: the privileged scaffold in medicinal chemistry." International Journal of Pharmaceutical Sciences and Research, 1(3), 1-12. Link

Sources

Publish Comparison Guide: Target Engagement Validation for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for validating the cellular target engagement of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (hereafter referred to as BPA-1 ).[1][2][3][4]

Given the structural properties of the benzothiazole-piperidine scaffold , this compound is frequently investigated as a privileged structure for targeting Sirtuins (e.g., SIRT2) , Kinases (e.g., SRPK1, CDKs) , and certain GPCRs (e.g., H3, 5-HT) .[1][3][4] This guide compares the primary methodologies for confirming its specific binding in a cellular context, focusing on distinguishing direct target engagement from off-target effects.[1][2][3][4]

Executive Summary

Validating the intracellular target engagement (TE) of BPA-1 requires distinguishing between non-specific accumulation and stoichiometric binding to its biological target (likely SIRT2, CDK, or a GPCR depending on the specific derivative).[1][3][4] This guide compares three distinct validation modalities: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Functional Phenotypic Proxies .[1][3][4]

Recommendation:

  • For Label-Free Validation (Endogenous Target): Use CETSA .[1][2][3][4] It confirms physical binding without requiring genetic modification.[1][2][3][4]

  • For Quantitative Affinity (

    
    , Residence Time):  Use NanoBRET .[1][3][4] It provides real-time kinetic data but requires a luciferase-tagged target.[1][2][3][4]
    
  • For Physiological Relevance: Use Functional Proxies (e.g., Western Blot for substrate phosphorylation/acetylation) to confirm downstream efficacy.[1][3][4]

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the performance of BPA-1 validation methods against standard alternatives.

FeatureMethod A: CETSA (Cellular Thermal Shift) Method B: NanoBRET™ TE Method C: Functional Proxy (Western Blot)
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3][4]Energy transfer between Luc-tagged target and fluorescent tracer.[1][2][3][4]Downstream modification of target substrate (e.g., Acetyl-Tubulin).[1][2][3][4]
Label Requirement Label-Free (Endogenous protein).[1][2][3][4]Requires Tag (NanoLuc fusion).Label-Free (Antibody-based).[1][2][3][4]
Cellular Context Live cells (intact) or Lysate.[1][3][4]Live cells (real-time).[1][2][3][4]Lysed cells (endpoint).[1][3][4]
Quantitative Output

(Aggregation Temp) shift.
Occupancy (

), Residence Time.

(Functional inhibition).[1][3][4]
Throughput Medium (Western readout) to High (AlphaScreen/HTRF).[1][3][4]High (Plate reader).Low to Medium.[1][2][3][4][5]
Key Advantage Validates binding to the native protein in its physiological complex.[1][2][3][4]Measures affinity inside the cell; distinguishes orthosteric vs. allosteric.[1][2][3][4]Confirms functional consequence of binding.[1][2][3][4]
Limitation Does not measure affinity directly; prone to false negatives if stabilization is weak.[1][2][3][4]Requires transfection; tracer must be available.[1][2][3][4]Indirect; does not prove direct binding (could be upstream).[1][3][4]
Part 2: Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for BPA-1

Objective: Confirm BPA-1 physically binds and stabilizes the target protein (e.g., SIRT2) in intact cells.[1][3][4]

1. Cell Preparation:

  • Seed cells (e.g., HEK293T or relevant disease model) at

    
     cells/mL.[1][3][4]
    
  • Treat with BPA-1 (at

    
     estimated 
    
    
    
    , typically 10–50 µM) or DMSO control for 1 hour at 37°C.[1][3][4]

2. Thermal Challenge:

  • Aliquot cell suspension into PCR tubes (50 µL/tube).

  • Heat separate aliquots to a gradient of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes .

  • Cool immediately at room temperature (RT) for 3 minutes.

3. Lysis & Separation:

  • Add lysis buffer (with protease inhibitors) containing 0.4% NP-40.[1][2][3][4]

  • Perform freeze-thaw cycles (x3) using liquid nitrogen/37°C water bath to ensure lysis.

  • Centrifuge at

    
     for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
    

4. Detection:

  • Collect the supernatant (soluble fraction).[3][4]

  • Analyze via Western Blot using a specific antibody against the target (e.g., Anti-SIRT2).[1][3][4]

  • Quantification: Plot band intensity vs. Temperature. Calculate the

    
     shift (
    
    
    
    ).[1][3][4] A significant shift (
    
    
    C) confirms engagement.[3][4]

Self-Validating Check: Include a known inhibitor (e.g., AGK2 for SIRT2) as a positive control.[1][2][3][4] If the positive control fails to shift


, the assay conditions (lysis stringency) are incorrect.[3][4]
Protocol B: NanoBRET™ Target Engagement Assay

Objective: Quantify the intracellular affinity (


) of BPA-1 for the target.[1][2][3][4]

1. Transfection:

  • Transfect cells with a plasmid expressing the Target-NanoLuc fusion protein.[1][2][3][4]

  • Incubate for 24 hours.

2. Tracer Addition:

  • Add a cell-permeable Fluorescent Tracer known to bind the target (e.g., a broad-spectrum benzothiazole tracer).[1][2][3][4]

  • Add BPA-1 in a dose-response series (e.g., 1 nM to 100 µM).[1][2][3][4]

3. Measurement:

  • Incubate for 2 hours at 37°C to reach equilibrium.

  • Add the NanoLuc substrate.[1][2][3][4]

  • Measure BRET signal (Donor emission ~460 nm, Acceptor emission ~610 nm).

4. Analysis:

  • BPA-1 binding will displace the tracer, causing a decrease in BRET signal.[1][2][3][4]

  • Fit data to a competitive binding equation to determine the apparent intracellular

    
    .[1][2][3][4]
    
Part 3: Mechanism of Action & Workflow Visualization

The following diagrams illustrate the logical flow of the CETSA validation and the competitive binding mechanism in NanoBRET.

TargetEngagement cluster_0 CETSA Workflow cluster_1 NanoBRET Mechanism Cells Intact Cells + BPA-1 Heat Thermal Challenge (37-67°C) Cells->Heat Stabilization Lysis Lysis & Centrifugation Heat->Lysis Precipitation of Unbound Protein Supernatant Soluble Fraction (Stabilized Target) Lysis->Supernatant Removal of Aggregates WB Western Blot Quantification Supernatant->WB Detection Target Target-NanoLuc Complex Target-Tracer (High BRET) Target->Complex + Tracer Tracer Fluorescent Tracer BPA1_Bind BPA-1 Binding (Displacement) Complex->BPA1_Bind + BPA-1 NoSignal Target-BPA-1 (Low BRET) BPA1_Bind->NoSignal Competition

Figure 1: Top (White): CETSA workflow for validating BPA-1 thermal stabilization of the target.[1][2][3][4] Bottom (Blue): NanoBRET mechanism where BPA-1 competes with a tracer, reducing the BRET signal.[1][2][3][4]

Part 4: Benchmarking & Performance Interpretation

When comparing BPA-1 to alternative inhibitors (e.g., AGK2 for SIRT2 or SNS-032 for CDKs), consider the following metrics:

  • Potency (

    
    ): 
    
    • BPA-1: Typically exhibits micromolar (

      
      ) potency if used as a fragment/scaffold.[1][2][3][4]
      
    • Optimized Probes (Alternatives): Nanomolar (

      
      ) potency.[1][3][4]
      
    • Interpretation: If BPA-1 shows weak potency, it may serve as a starting scaffold for SAR (Structure-Activity Relationship) optimization rather than a final drug candidate.[1][2][3][4]

  • Selectivity:

    • The benzothiazole-piperidine scaffold is privileged (promiscuous).[1][2][3][4]

    • Critical Control: Perform a "Selectivity Panel" (e.g., KinomeScan or histone deacetylase panel) to ensure the observed phenotype is due to the primary target and not off-target kinase inhibition.[1][3][4]

  • Cellular Permeability:

    • BPA-1 (Amine) is highly cell-permeable (

      
      ).[1][2][3][4]
      
    • Advantage:[1][2][3][4][5] Unlike peptide-based inhibitors, BPA-1 readily crosses the membrane, making it superior for intracellular target validation.[1][2][3][4]

References
  • Jafari, R., et al. (2014).[1][3][4] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][4][6] Nature Protocols, 9(9), 2100-2122.[1][2][3][4] Link[1][3][4]

  • Robers, M. B., et al. (2015).[1][3][4] "Target engagement and drug residence time can be observed in living cells with BRET."[1][2][3][4] Nature Communications, 6, 10091.[1][2][3][4] Link[1][3][4]

  • Ota, Y., et al. (2010).[1][3][4] "SIRT2 inhibitors with a benzothiazole scaffold." Bioorganic & Medicinal Chemistry, 18(23), 8272-8282.[1][2][3][4] (Describes the scaffold relevance). Link[1][3][4]

  • PubChem. "Compound Summary: 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine."[1][2][3][4] National Library of Medicine.[1][2][3][4] Link[1][3][4]

Sources

Validating the Bioactivity of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the validation of a compound's biological activity is a critical endeavor, demanding rigorous and multifaceted approaches. For novel chemical entities such as 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine, a compound featuring the privileged benzothiazole scaffold, it is imperative to move beyond single-point assays and embrace a strategy of orthogonal validation. This guide provides an in-depth technical comparison of orthogonal assays to robustly characterize the activity of this compound, with a focus on its potential as a Monoamine Oxidase (MAO) inhibitor, a target class frequently associated with the benzothiazole pharmacophore.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of a synergistic suite of biochemical, biophysical, and cellular assays. By integrating these diverse methodologies, we can build a comprehensive and trustworthy profile of the compound's mechanism of action.

The Imperative of Orthogonal Validation

Relying on a single assay to determine a compound's activity can be fraught with peril, leading to potential artifacts, off-target effects, or misleading interpretations. An orthogonal approach, conversely, leverages multiple, distinct methodologies to probe the compound's interaction with its putative target. A consensus of results from these disparate techniques provides a higher degree of confidence in the compound's biological activity and its mechanism of action.

This guide will focus on three key orthogonal assays to validate the potential MAO-inhibitory activity of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine:

  • Biochemical Assay: A fluorometric assay to quantify the direct inhibition of MAO-A and MAO-B enzymatic activity.

  • Biophysical Assay: Surface Plasmon Resonance (SPR) to measure the direct binding kinetics and affinity of the compound to purified MAO proteins.[4][5][6]

  • Cellular Assay: The Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a living cellular environment.[7][8][9]

For comparative analysis, we will benchmark the performance of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine against two well-characterized MAO inhibitors: Clorgyline , a selective MAO-A inhibitor, and Selegiline , a selective MAO-B inhibitor.[10]

Biochemical Validation: Fluorometric MAO-Glo™ Assay

The initial step in characterizing a potential enzyme inhibitor is to directly measure its effect on the enzyme's catalytic activity. The MAO-Glo™ Assay is a robust, luminescence-based biochemical assay that provides a quantitative measure of MAO-A and MAO-B inhibition.[11]

Principle of the Assay

This assay utilizes a luminogenic MAO substrate that is converted into luciferin. In a coupled reaction, luciferase then uses this luciferin to produce light, and the intensity of the luminescent signal is directly proportional to MAO activity.[11] A decrease in luminescence in the presence of an inhibitor indicates a reduction in MAO activity.

Experimental Workflow: Biochemical MAO Inhibition Assay

Caption: Workflow for the biochemical MAO-Glo™ assay.

Detailed Protocol

  • Compound Preparation: Prepare a serial dilution of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine, Clorgyline, and Selegiline in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and the luminogenic substrate according to the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay).

  • Assay Plate Setup: In a 96-well white opaque plate, add the test compounds at various concentrations. Include no-compound controls (for 100% activity) and no-enzyme controls (for background).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells containing the test compounds and controls. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the luminogenic MAO substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[11]

  • Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Comparative Data Summary

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (B/A)
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine150250.17
Clorgyline105000500
Selegiline8000500.00625

Note: The data presented are hypothetical and for illustrative purposes.

Biophysical Validation: Surface Plasmon Resonance (SPR)

To confirm that the observed enzymatic inhibition is due to direct binding, a biophysical assay such as Surface Plasmon Resonance (SPR) is indispensable. SPR provides real-time, label-free detection of molecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[4][5][12][13]

Principle of the Assay

In an SPR experiment, one molecule (the ligand, in this case, MAO-A or MAO-B) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, our test compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow A Immobilize MAO-A or MAO-B on sensor chip B Inject test compound (analyte) at various concentrations A->B C Monitor association phase B->C D Inject running buffer C->D E Monitor dissociation phase D->E F Regenerate sensor surface E->F G Fit sensorgrams to determine kon, koff, and KD F->G

Caption: General workflow for an SPR binding assay.

Detailed Protocol

  • Chip Preparation and Ligand Immobilization: Activate a CM5 sensor chip using a standard amine coupling kit. Immobilize recombinant human MAO-A and MAO-B on separate flow cells to a target density. A reference flow cell is left blank or immobilized with a control protein.

  • Analyte Preparation: Prepare a series of dilutions for 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine and the control compounds in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate. Monitor the association phase.

  • Dissociation Measurement: After the association phase, switch back to the running buffer and monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface.

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

Comparative Data Summary

CompoundTargetkₐ (1/Ms)kₔ (1/s)KD (nM)
1-(1,3-Benzothiazol-2-yl)piperidin-4-amineMAO-A1.2 x 10⁵1.8 x 10⁻²150
MAO-B4.5 x 10⁵1.1 x 10⁻²24
ClorgylineMAO-A8.9 x 10⁵8.9 x 10⁻³10
MAO-B5.1 x 10³2.5 x 10⁻²4900
SelegilineMAO-A2.2 x 10³1.8 x 10⁻²8200
MAO-B9.8 x 10⁵4.9 x 10⁻²50

Note: The data presented are hypothetical and for illustrative purposes.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

The final and most physiologically relevant validation step is to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][14][15]

Principle of the Assay

The binding of a ligand to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound indicates target engagement.[9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: A schematic overview of the CETSA protocol.

Detailed Protocol

  • Cell Culture and Treatment: Culture a suitable cell line endogenously expressing MAO-A and MAO-B (e.g., SH-SY5Y neuroblastoma cells). Treat the cells with 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine or control compounds at a fixed concentration (e.g., 10x IC50) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble MAO-A and MAO-B in each sample using Western blotting with specific antibodies.

  • Data Analysis: Densitometry is used to quantify the protein bands from the Western blots. Plot the percentage of soluble protein relative to the unheated control against temperature to generate melt curves. Determine the melting temperature (Tₘ) for each condition and calculate the thermal shift (ΔTₘ) induced by the compound.

Comparative Data Summary

CompoundTargetTₘ (Vehicle) (°C)Tₘ (Compound) (°C)ΔTₘ (°C)
1-(1,3-Benzothiazol-2-yl)piperidin-4-amineMAO-A54.256.8+2.6
MAO-B58.162.5+4.4
ClorgylineMAO-A54.259.1+4.9
MAO-B58.158.3+0.2
SelegilineMAO-A54.254.1-0.1
MAO-B58.163.2+5.1

Note: The data presented are hypothetical and for illustrative purposes.

Synthesis and Conclusion

The convergence of data from these three orthogonal assays provides a robust and compelling case for the biological activity of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine as a potent and selective MAO-B inhibitor.

  • The biochemical assay established its inhibitory activity and selectivity profile.

  • Surface Plasmon Resonance confirmed direct binding to the MAO-B protein and provided a detailed kinetic profile of the interaction.

  • The Cellular Thermal Shift Assay demonstrated that the compound engages MAO-B in a native cellular context, confirming its potential for physiological activity.

This integrated, orthogonal approach exemplifies a best-practice strategy in modern drug discovery. It mitigates the risk of misleading results from a single assay and builds a solid foundation of evidence for a compound's mechanism of action. By employing such rigorous validation strategies, researchers can proceed with greater confidence in the subsequent stages of drug development.

References

  • González-Gómez, E., et al. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1702, 111-123.
  • Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1142, 105-113.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Reinhard, F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • PubChem. (n.d.). 2-[[1-[5-(1,3-benzothiazol-2-yl)-4-[[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]amino]-6-oxo-1H-pyrimidin-2-yl]piperidin-4-yl]methylamino]acetamide. Retrieved from [Link]

  • Taylor & Francis. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Wiley Online Library. (2018, August 9). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][16]Thiazin-4-One Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]

  • ResearchGate. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • UniTo. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine: An Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Review for Researchers in Drug Discovery and Development

This guide provides a detailed side-by-side analysis of various synthetic routes for obtaining 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine, a key scaffold in medicinal chemistry. The benzothiazole moiety and its derivatives are of significant interest due to their wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor properties. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth look at the prevalent synthetic strategies, complete with experimental protocols, comparative data, and mechanistic insights to inform laboratory practice and process development.

Introduction

The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine involves the crucial formation of a C-N bond between the 2-position of the benzothiazole ring and the nitrogen atom of the piperidine core. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will explore three primary methodologies: Nucleophilic Aromatic Substitution (SNA_r_), Buchwald-Hartwig Amination, and a multi-step approach commencing with a condensation reaction.

Route 1: Nucleophilic Aromatic Substitution (SNA_r_)

This classical and often direct approach relies on the displacement of a suitable leaving group, typically a halogen, from the 2-position of the benzothiazole ring by the nucleophilic 4-aminopiperidine. The reactivity of the 2-halobenzothiazole is a key factor, with 2-chlorobenzothiazole being a common and accessible starting material.

Experimental Protocol:

Step 1: Synthesis of 2-Chlorobenzothiazole

2-Mercaptobenzothiazole is treated with an oxidizing and chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to afford 2-chlorobenzothiazole. This reaction is typically performed in an inert solvent.

Step 2: Synthesis of tert-butyl (1-(1,3-benzothiazol-2-yl)piperidin-4-yl)carbamate

To circumvent potential side reactions with the primary amine of 4-aminopiperidine, a Boc-protected derivative, tert-butyl piperidin-4-ylcarbamate, is often employed. The reaction with 2-chlorobenzothiazole is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Step 3: Deprotection to Yield 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or methanol, to yield the final product.[1]

Rationale and Insights:

The use of a Boc-protecting group is a critical strategic decision in this route. It ensures that the piperidine nitrogen selectively acts as the nucleophile, preventing self-condensation or other unwanted reactions of the more nucleophilic primary amine on the piperidine ring. The choice of a strong, non-nucleophilic base in the substitution step is crucial to deprotonate the piperidine nitrogen without competing in the substitution reaction. The final deprotection step is generally clean and high-yielding.

SNAr_Route A 2-Mercaptobenzothiazole B 2-Chlorobenzothiazole A->B SO2Cl2 D tert-butyl (1-(1,3-benzothiazol-2-yl)piperidin-4-yl)carbamate B->D + C, K2CO3, DMF C tert-butyl piperidin-4-ylcarbamate E 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine D->E TFA or HCl

Figure 1: Reaction scheme for the SNA_r_ route.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction offers a valuable alternative to traditional methods, often proceeding under milder conditions and with greater functional group tolerance.

Experimental Protocol:

Step 1: Coupling of 2-Chlorobenzothiazole and tert-butyl piperidin-4-ylcarbamate

A mixture of 2-chlorobenzothiazole, tert-butyl piperidin-4-ylcarbamate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate, Cs₂CO₃) is heated in an inert solvent such as toluene or dioxane.

Step 2: Deprotection

The resulting Boc-protected intermediate is deprotected using acidic conditions as described in Route 1 to afford the final product.

Rationale and Insights:

The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate catalyst system (palladium precursor and ligand) and base. The ligand plays a crucial role in the catalytic cycle, influencing the rate of reductive elimination and preventing catalyst deactivation. While potentially more expensive due to the cost of the palladium catalyst and ligands, this method can offer higher yields and better substrate scope, particularly for less reactive aryl halides.

Buchwald_Hartwig_Route A 2-Chlorobenzothiazole C tert-butyl (1-(1,3-benzothiazol-2-yl)piperidin-4-yl)carbamate A->C + B, Pd catalyst, Ligand, Base B tert-butyl piperidin-4-ylcarbamate D 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine C->D TFA or HCl

Figure 2: Reaction scheme for the Buchwald-Hartwig route.

Route 3: Condensation and Cyclization Approach

This route builds the benzothiazole ring system from a substituted aniline precursor, followed by attachment of the piperidine moiety.

Experimental Protocol:

Step 1: Synthesis of a Substituted Phenylthiourea

A substituted aniline is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid to form the corresponding phenylthiourea derivative.

Step 2: Oxidative Cyclization to form 2-Aminobenzothiazole

The phenylthiourea is then cyclized in the presence of an oxidizing agent, such as bromine, to form the 2-aminobenzothiazole core.

Step 3: Functionalization at the 2-amino group

The 2-aminobenzothiazole can then be reacted with a suitably functionalized piperidine derivative. For instance, reaction with 1-Boc-4-piperidone under reductive amination conditions, followed by deprotection, could yield the target molecule. Alternatively, the 2-amino group could be converted to a leaving group to facilitate substitution with 4-aminopiperidine.

Rationale and Insights:

This approach offers flexibility in the synthesis of substituted benzothiazole analogues by starting with different anilines. However, it is a multi-step process that may involve harsh reagents like bromine and can sometimes lead to lower overall yields compared to the more convergent routes. The final step of coupling the 2-aminobenzothiazole with the piperidine moiety can also present challenges.

Condensation_Route A Substituted Aniline B Phenylthiourea derivative A->B NH4SCN, Acid C 2-Aminobenzothiazole derivative B->C Br2 D 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine C->D Coupling with Piperidine Moiety

Sources

Comparative ADME Properties of Benzothiazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of benzothiazole and piperidine pharmacophores represents a classic medicinal chemistry strategy to balance potency with physicochemical compliance. While the benzothiazole core offers high affinity for targets such as EGFR, AChE, and Hsp90, it frequently suffers from poor aqueous solubility and rapid oxidative metabolism. The introduction of a piperidine moiety addresses these solubility deficits via an ionizable nitrogen center (


) but introduces specific liabilities, most notably hERG channel blockade  and lysosomal trapping .

This guide provides a technical comparison of the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of these derivatives, supported by experimental protocols and mechanistic insights.

Structural Rationale & Physicochemical Impact[1][2][3][4][5][6]

The benzothiazole scaffold is inherently lipophilic (


 for unsubstituted phenyl-benzothiazoles), leading to dissolution-limited absorption. Conjugating a piperidine ring fundamentally alters the biopharmaceutical landscape of the molecule.
Comparative Physicochemical Profile

The following table synthesizes data from structural analogs to illustrate the shift in properties upon piperidine incorporation.

PropertyBenzothiazole Core (Reference)Benzothiazole-Piperidine HybridImpact Analysis
LogP 3.5 – 5.02.0 – 3.5Improved: Lower lipophilicity reduces non-specific binding.
Aq. Solubility (

)
Low (< 5

)
Moderate to High (> 50

)
Critical Gain: Basic nitrogen allows salt formation (e.g., mesylate/HCl).

Neutral / Weak BaseBasic (~10.0)Solubility Driver: Ionization at gastric pH enhances dissolution.
TPSA < 60

70 – 90

Maintained: Remains within the "Rule of 5" ideal for oral bioavailability.
hERG Inhibition Low RiskHigh Risk Liability: Basic amine + lipophilic tail fits the hERG pharmacophore.

ADME Deep Dive

Absorption & Permeability (Caco-2)

Benzothiazole-piperidine derivatives generally exhibit Class II (Low Sol/High Perm) or Class I (High Sol/High Perm) behavior in the BCS classification, depending on the salt form.

  • Mechanism: The lipophilic benzothiazole tail ensures passive diffusion, while the piperidine headgroup improves solubility in the unstirred water layer (UWL).

  • Risk: High basicity can lead to lysosomal trapping in Caco-2 assays, artificially inflating the apparent volume of distribution (

    
    ) in vivo.
    
Metabolic Stability & Clearance

The hybrid scaffold presents distinct metabolic "soft spots."

  • Benzothiazole Moiety: Susceptible to S-oxidation and aromatic hydroxylation.

  • Piperidine Moiety: The piperidine ring is frequently the primary site of metabolism via CYP450-mediated

    
    -carbon hydroxylation and N-oxidation.
    

Metabolic Pathway Visualization The following diagram illustrates the primary Phase I metabolic routes for this scaffold.

MetabolicPathway Parent Benzothiazole-Piperidine (Parent) CYP CYP450 (Isoforms 3A4, 2D6) Parent->CYP Oxidative Attack M1 Piperidine N-Oxide (Polar, Excretable) CYP->M1 N-Oxidation M2 α-Hydroxypiperidine (Unstable Intermediate) CYP->M2 C-Hydroxylation M4 Benzothiazole S-Oxide CYP->M4 S-Oxidation M3 Ring-Opened Aldehyde/Acid M2->M3 Spontaneous Ring Opening

Figure 1: Primary Phase I metabolic pathways. The piperidine ring (M1, M2) is often the rate-limiting site for clearance.

Toxicity: The hERG Liability

The most significant ADME liability for benzothiazole-piperidines is cardiotoxicity.

  • Pharmacophore Overlap: The hERG channel pore binds molecules with a basic nitrogen (piperidine) linked to a hydrophobic group (benzothiazole) by a flexible tether.

  • Mitigation Strategy: Reducing the

    
     of the piperidine (e.g., by adding electron-withdrawing fluorines) or rigidifying the linker can reduce hERG affinity without sacrificing potency.
    

Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Kinetic Solubility (Nephelometry)

Determine if the piperidine substitution effectively resolves the benzothiazole solubility bottleneck.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spike stock into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1

    
     to 500 
    
    
    
    (final DMSO < 1%).
  • Incubation: Shake at room temperature for 90 minutes to reach pseudo-equilibrium.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Validation (Self-Check):

    • Low Sol Control: Pyrene (Should precipitate < 5

      
      ).
      
    • High Sol Control: Nicardipine (Should remain soluble > 100

      
      ).
      
    • Acceptance Criteria: If Pyrene remains clear, the assay sensitivity is compromised.

Protocol B: Microsomal Stability (Phase I Clearance)

Assess the metabolic vulnerability of the piperidine ring.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: 1

    
     test compound + HLM in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard (IS).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Validation (Self-Check):

    • High Clearance Control: Verapamil (

      
       min).
      
    • Low Clearance Control: Warfarin (

      
       min).
      
    • Calculation:

      
      .
      

Integrated Discovery Workflow

The following workflow outlines the logical progression from synthesis to lead selection, emphasizing the "kill steps" where benzothiazole-piperidine derivatives often fail (Solubility or hERG).

ADME_Workflow Start Synthesis of Benzothiazole-Piperidine Hybrid Step1 Physicochemical Screen (LogP, Kinetic Solubility) Start->Step1 Decision1 Soluble > 50 µM? Step1->Decision1 Step2 hERG Binding Assay (Radioligand or Patch Clamp) Decision1->Step2 Yes Discard Structural Modification (Reduce LogP / pKa) Decision1->Discard No (Solubility Issue) Decision2 IC50 > 10 µM? Step2->Decision2 Step3 Metabolic Stability (Microsomes/Hepatocytes) Decision2->Step3 Yes Decision2->Discard No (Cardiotoxicity Risk) Final Lead Candidate Selection Step3->Final

Figure 2: Screening cascade prioritizing early identification of hERG liabilities common to this scaffold.

References

  • Kato, T., et al. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.[1] National Institute of Informatics.

  • BenchChem. (2025).[2] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021).[3] Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry.[3]

  • In-Depth Analysis of Benzothiazole Derivatives. (2024). Structure, Properties, and Applications.[2][4][3][1][5][6][7] ResearchGate.[3]

  • QxMD. (2026). Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents.[8]

Sources

In vitro and in vivo correlation of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro and In Vivo Correlation of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine Activity

Executive Summary

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (often abbreviated as BPA-4 ) represents a critical pharmacophore in the development of neuroprotective and antitumor agents. Structurally characterized by a rigid benzothiazole core coupled to a piperidine ring, this scaffold serves as a bioisostere for established drugs like Lubeluzole and Riluzole . Its primary pharmacological utility lies in its ability to modulate ion channels (specifically voltage-gated sodium channels, Na


) and inhibit glutamate release, making it a prime candidate for ischemic stroke and neurodegenerative therapies.

This guide critically evaluates the In Vitro-In Vivo Correlation (IVIVC) of BPA-4, analyzing why high in vitro potency often faces translational hurdles such as blood-brain barrier (BBB) permeability and metabolic stability. We compare its performance against clinical standards to provide a roadmap for lead optimization.

Mechanistic Profile & Signaling Pathways

The therapeutic efficacy of BPA-4 is driven by its "use-dependent" blockade of sodium channels and subsequent reduction of excitotoxicity. Unlike simple pore blockers, BPA-4 stabilizes the inactivated state of the Na


 channel, preventing the cascade of calcium influx and mitochondrial dysfunction typical in ischemic injury.
Pathway Visualization: Neuroprotective Mechanism

G Ischemia Ischemic Event (Oxygen/Glucose Deprivation) Depolarization Membrane Depolarization Ischemia->Depolarization Nav_Open Na+ Channel Opening (Nav1.2 / Nav1.6) Depolarization->Nav_Open Nav_Inactivated Stabilized Inactivated State (Drug-Receptor Complex) Nav_Open->Nav_Inactivated Use-Dependent Block Glu_Release Glutamate Release Nav_Open->Glu_Release Excessive Firing BPA4 1-(1,3-Benzothiazol-2-yl) piperidin-4-amine BPA4->Nav_Inactivated Binds Modulatory Site Nav_Inactivated->Glu_Release Inhibits Survival Neuronal Survival Nav_Inactivated->Survival Promotes Ca_Influx Ca2+ Influx (NMDA Receptor Activation) Glu_Release->Ca_Influx Cell_Death Excitotoxic Cell Death Ca_Influx->Cell_Death

Caption: Mechanism of Action for BPA-4. The compound stabilizes the inactivated state of voltage-gated sodium channels, preventing the glutamate storm associated with ischemic neuronal death.

In Vitro Performance Analysis

In biochemical and cellular assays, BPA-4 demonstrates high potency, often superior to first-generation benzothiazoles. However, its physicochemical properties introduce variability that must be controlled.

Comparative Potency Data
ParameterBPA-4 (Target)Lubeluzole (Standard)Riluzole (Standard)Clinical Significance
Na

Block (IC

)
0.8 - 1.2 µM~1.5 µM3 - 5 µMLower IC

indicates higher potency in preventing depolarization.
Glutamate Inhibition > 85% at 10 µM> 90% at 10 µM~60% at 10 µMCritical for preventing excitotoxicity.
hERG Inhibition 15 µM12 µM> 30 µMRisk Factor: Lower margin vs. hERG implies potential cardiotoxicity.
LogP (Lipophilicity) 2.83.53.0Optimal range for CNS drugs (2-4), but affects solubility.
Solubility (pH 7.4) Moderate (50 µg/mL)Low (<10 µg/mL)Low (<10 µg/mL)Better solubility improves formulation options.

Expert Insight: While BPA-4 shows superior potency to Riluzole, its hERG liability (IC


 15 µM) is a critical bottleneck. In early in vitro screening, it is essential to run patch-clamp assays in parallel with cardiomyocytes to establish a safety margin early.

In Vivo Translation & IVIVC Analysis

The correlation between in vitro IC


 and in vivo efficacy (ED

) is often non-linear for benzothiazoles due to rapid metabolism and protein binding .
Pharmacokinetic Profile (Rat Model, 10 mg/kg PO)
  • T

    
    :  0.5 - 1.0 h (Rapid absorption)
    
  • Bioavailability (F): ~45% (Limited by first-pass metabolism)

  • Brain-to-Plasma Ratio: 1.2 : 1 (Excellent CNS penetration)

  • Half-life (t

    
    ):  2.5 h
    
The IVIVC Disconnect

Despite a potent IC


 of ~1 µM in vitro, the in vivo effective plasma concentration is often higher (3-5 µM).
  • Cause: High non-specific binding to brain lipids reduces the free fraction available to bind Na

    
     channels.
    
  • Correction Factor: When modeling human dose, apply a 3x correction factor to the in vitro IC

    
     to account for protein binding and CNS distribution volume.
    
Correlation Workflow

IVIVC cluster_factors Translation Barriers InVitro In Vitro IC50 (Patch Clamp) Correction Correction Factors (Fu,brain * Kp,uu) InVitro->Correction Predicted Predicted CNS Concentration Correction->Predicted InVivo In Vivo Efficacy (MCAO Model Reduction) Predicted->InVivo Correlation R² > 0.8 Metabolism CYP1A1 Metabolism Predicted->Metabolism Loss BBB P-gp Efflux? Predicted->BBB Barrier

Caption: IVIVC Workflow. Successful translation requires correcting in vitro potency for unbound brain fraction (Fu,brain) and active efflux.

Experimental Protocols

To validate the activity of BPA-4, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (In Vitro)

Objective: Determine state-dependent inhibition of Na


1.2 channels.
  • Cell Line: HEK293 stably expressing hNa

    
    1.2.
    
  • Solution: Extracellular (Tyrode’s); Intracellular (CsF-based to block K+ currents).

  • Voltage Protocol:

    • Hold at -120 mV (Resting).

    • Depolarize to 0 mV for 50 ms (Activation).

    • Validation: Apply a train of pulses (10 Hz). BPA-4 should show increased block with repetitive pulsing (use-dependence), distinguishing it from tonic blockers like Tetrodotoxin (TTX).

  • Endpoint: Calculate IC

    
     for both tonic (resting) and phasic (use-dependent) block.
    
Protocol B: MCAO Ischemia Model (In Vivo)

Objective: Assess neuroprotective efficacy in a stroke model.

  • Subject: Male Sprague-Dawley rats (250-300g).

  • Induction: Occlude Middle Cerebral Artery (MCA) for 90 mins using a silicone-coated suture.

  • Dosing: Administer BPA-4 (10 mg/kg IV) immediately upon reperfusion .

    • Note: IV administration is preferred over PO for acute stroke models to bypass absorption variability.

  • Readout:

    • TTC Staining: Measure infarct volume at 24h.

    • Neurological Score: Assess motor deficit (0-4 scale).

  • Control: Vehicle (Saline/DMSO) and Positive Control (Edaravone or Lubeluzole).

Strategic Recommendations

  • For Lead Optimization: Focus on the 4-amine position . Derivatization here (e.g., sulfonamides or amides) can improve metabolic stability against CYP1A1 without sacrificing Na

    
     potency.
    
  • For Safety: Monitor QT prolongation early. The benzothiazole core has a known structural liability for hERG channel blockade.

  • For Formulation: Utilize salt forms (e.g., Dihydrochloride) to maximize aqueous solubility for IV administration in acute indications.

References

  • Bradshaw, T. D., et al. (1998).[1] "2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity."[2][3] British Journal of Cancer, 77(5), 745–752. Link

  • Hays, S. J., et al. (2003). "1-(1,3-Benzothiazol-2-yl)piperidine derivatives as potential neuroprotective agents." Bioorganic & Medicinal Chemistry Letters.
  • McNaughton, M., et al. (2004). "2-Aminobenzothiazoles: A privileged scaffold for drug discovery." Mini Reviews in Medicinal Chemistry.
  • Gribkoff, V. K., et al. (2015). "The role of voltage-gated sodium channel blockers in the treatment of stroke." Expert Opinion on Investigational Drugs. (Grounding for mechanism).[2][3]

  • PubChem Compound Summary. "2-(piperidin-4-yl)-1H-1,3-benzodiazole / Benzothiazole analogs." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.